molecular formula C24H27Cl2N5O B15602982 Dorsomorphin dihydrochloride CAS No. 1219168-18-9

Dorsomorphin dihydrochloride

カタログ番号: B15602982
CAS番号: 1219168-18-9
分子量: 472.4 g/mol
InChIキー: RJDVIJJQKMGPMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dorsomorphin dihydrochloride is a useful research compound. Its molecular formula is C24H27Cl2N5O and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVIJJQKMGPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dorsomorphin Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also widely known as Compound C, is a pivotal small molecule inhibitor used extensively in biomedical research. Initially identified for its role in perturbing dorsoventral axis formation in zebrafish, its primary mechanisms of action have been elucidated as the potent, reversible, and ATP-competitive inhibition of AMP-activated protein kinase (AMPK) and the selective inhibition of the Type I bone morphogenetic protein (BMP) receptors ALK2, ALK3, and ALK6.[1][2][3] This dual activity makes it a powerful tool for dissecting a multitude of cellular processes, including energy metabolism, cell differentiation, and developmental signaling. However, its significant off-target effects, most notably on the vascular endothelial growth factor receptor 2 (VEGFR2), necessitate careful experimental design and interpretation of results.[4] This technical guide provides an in-depth overview of the core mechanisms of action of Dorsomorphin dihydrochloride (B599025), supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

Dorsomorphin dihydrochloride functions as a dual inhibitor, primarily targeting two distinct and critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the bone morphogenetic protein (BMP) pathway. Its inhibitory action is achieved through direct competition with ATP for the binding pocket in the catalytic kinase domain of its target proteins.[1][3]

Inhibition of AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis, activated during periods of metabolic stress (e.g., a high AMP:ATP ratio).[1] Dorsomorphin acts as a potent and reversible inhibitor of AMPK.[2][5] By competitively binding to the ATP-binding site on the catalytic α-subunit of AMPK, it prevents the phosphorylation of downstream targets, thereby blocking the kinase's activity.[1] This inhibition reverses the metabolic switch promoted by AMPK, which typically involves the downregulation of anabolic processes (e.g., fatty acid and protein synthesis) and the upregulation of catabolic processes (e.g., fatty acid oxidation and glucose uptake). A key downstream effect of AMPK inhibition by Dorsomorphin is the prevention of the inactivation of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis.[4][5]

Inhibition of Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin was first identified as an inhibitor of the BMP signaling pathway.[1] It selectively targets the Type I BMP receptors, specifically ALK2 (Activin A receptor type I), ALK3 (BMP receptor type IA), and ALK6 (BMP receptor type IB).[5][6] In the canonical BMP signaling cascade, the binding of a BMP ligand to a complex of Type I and Type II receptors leads to the phosphorylation and activation of the Type I receptor. The activated Type I receptor then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and SMAD8.[7] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) family of proteins.[7][8][9] Dorsomorphin blocks the kinase activity of ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of SMAD1/5/8 and the subsequent transcription of BMP-responsive genes.[4][6]

Signaling Pathways

The inhibitory actions of Dorsomorphin have profound effects on the AMPK and BMP signaling pathways.

AMPK Signaling Pathway

The diagram below illustrates the canonical AMPK signaling pathway and the point of inhibition by Dorsomorphin.

AMPK_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Targets Metabolic Stress Metabolic Stress LKB1 LKB1 Metabolic Stress->LKB1 CAMKK2 CAMKK2 Metabolic Stress->CAMKK2 AMPK AMPK LKB1->AMPK CAMKK2->AMPK phosphorylates ACC ACC (Fatty Acid Synthesis) AMPK->ACC inhibits Raptor Raptor (mTORC1 component) AMPK->Raptor inhibits Other_Targets Other Metabolic Targets AMPK->Other_Targets regulates Dorsomorphin Dorsomorphin Dorsomorphin->AMPK ATP-competitive inhibition

Dorsomorphin inhibits AMPK, preventing downstream target phosphorylation.
BMP Signaling Pathway

The following diagram depicts the canonical BMP signaling pathway and illustrates how Dorsomorphin intervenes.

BMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP_Ligand TypeII_R BMP Type II Receptor BMP_Ligand->TypeII_R binds TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 - SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription (e.g., Id1) SMAD_complex->Gene_Transcription translocates & regulates Dorsomorphin Dorsomorphin Dorsomorphin->TypeI_R ATP-competitive inhibition

Dorsomorphin blocks BMP Type I receptors, inhibiting SMAD phosphorylation.

Quantitative Data

The inhibitory activity of this compound against its primary targets and a key off-target kinase is summarized below. These values are crucial for determining appropriate experimental concentrations and for understanding the compound's selectivity profile.

Target KinaseAliasAssay TypeKiIC50References
Primary Targets
AMPKCell-free kinase assay109 nM[4][5]
ALK2ACVR1Luciferase reporter assay~0.2 µM[6]
ALK3BMPR1ALuciferase reporter assay~0.5 µM[6]
ALK6BMPR1BLuciferase reporter assay~5 µM[6]
Significant Off-Target
VEGFR2KDR, Flk-1In vitro kinase assay25.1 nM[2]
Cell-Based Assays
BMP4-induced p-SMAD1/5/8In-Cell Western0.47 µM[6][8]
Uveal Melanoma Cell Viability92-1 cellsCell viability assay6.526 µM[10]
Uveal Melanoma Cell ViabilityMP46 cellsCell viability assay10.13 µM[10]
Uveal Melanoma Cell ViabilityOMM2.5 cellsCell viability assay31.45 µM[10]
Uveal Melanoma Cell ViabilityMel270 cellsCell viability assay8.39 µM[10]

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentrations, and cell types used.

Experimental Protocols

Detailed methodologies are essential for the effective application and accurate interpretation of results obtained using Dorsomorphin.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of Dorsomorphin.

Experimental_Workflow start Hypothesis Formulation prep Dorsomorphin Stock Preparation start->prep cell_culture Cell Culture & Seeding prep->cell_culture treatment Cell Treatment with Dorsomorphin (Dose-Response & Time-Course) cell_culture->treatment biochemical Biochemical Assays (e.g., Western Blot, Kinase Assay) treatment->biochemical cellular Cell-Based Assays (e.g., Viability, Migration, Differentiation) treatment->cellular data_analysis Data Analysis & Quantification biochemical->data_analysis cellular->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

A generalized workflow for studying the effects of Dorsomorphin.
Preparation and Handling of this compound

Proper preparation and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.

  • Reconstitution: this compound is soluble in aqueous solutions like water and PBS (up to ~1 mg/mL), and in DMSO (up to ~20 mM with gentle warming).[6][11] For cell culture experiments, a concentrated stock solution (e.g., 10 mM) is typically prepared in high-quality, anhydrous DMSO.[8][12]

  • Storage: The lyophilized powder should be stored at -20°C, desiccated, and is stable for at least 24 months.[8] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C (for up to 3 months) or -80°C for longer-term storage.[8] Aqueous solutions are not recommended for storage for more than one day.[6]

  • Application in Cell Culture: When treating cells, the DMSO stock solution should be diluted directly into pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[8]

In Vitro AMPK Kinase Assay (Radiometric)

This assay directly measures the kinase activity of AMPK in a cell-free system and is used to determine the IC50 or Ki of Dorsomorphin.

  • Materials:

    • Partially purified or recombinant active AMPK enzyme.[4]

    • SAMS peptide (a synthetic substrate for AMPK).[4]

    • [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 0.8 mM EDTA, 0.025% BSA).[1]

    • 100 µM AMP solution.[4]

    • This compound stock solution (in DMSO).

    • 1% Phosphoric acid.

    • P81 phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, 100 µM AMP, and 50 µM SAMS peptide.[4]

    • Add varying concentrations of Dorsomorphin (or DMSO as a vehicle control) to the reaction tubes.

    • Initiate the reaction by adding the purified AMPK enzyme.

    • Immediately add 100 µM ATP supplemented with [γ-³³P]ATP (0.5 µCi per reaction).[4]

    • Incubate the reaction at 30°C for 10-15 minutes.[1]

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.[1]

    • Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of AMPK inhibition for each Dorsomorphin concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation

This cell-based assay is used to assess the inhibitory effect of Dorsomorphin on the BMP signaling pathway.

  • Materials:

    • A cell line responsive to BMP (e.g., C2C12 myoblasts).[1]

    • Complete and serum-free cell culture medium.

    • Recombinant BMP4 ligand.[1]

    • This compound stock solution (in DMSO).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[13]

    • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1 or a loading control (e.g., β-actin).[14]

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.[1]

    • Pre-treat the cells with varying concentrations of Dorsomorphin (or DMSO as a vehicle control) for 30-60 minutes.[14]

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.[14]

    • Wash the cells twice with ice-cold PBS and lyse them with lysis buffer.[1]

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.[13]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1 or a housekeeping protein.[1] Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 or loading control signal.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic or cytostatic effects of Dorsomorphin on a cell population.

  • Materials:

    • Cell line of interest.

    • 96-well cell culture plates.

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • Cell Counting Kit-8 (CCK-8) reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Treat the cells with a range of Dorsomorphin concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 reagent to each well.[15]

    • Incubate the plate for 1-4 hours at 37°C.[15]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only. Plot the cell viability against the log of the Dorsomorphin concentration to determine the IC50 value.

Off-Target Effects and Considerations

A critical aspect of using Dorsomorphin is the awareness of its off-target activities. The most significant off-target is the potent inhibition of VEGFR2 (KDR), a key receptor in the angiogenesis signaling pathway.[4][16] This can lead to anti-angiogenic effects that may be mistakenly attributed to the inhibition of AMPK or BMP signaling.[4] Therefore, when studying processes such as vascular development, it is crucial to use appropriate controls and consider more selective inhibitors, such as DMH1 for the BMP pathway, to validate findings.[4][16]

Conclusion

This compound is an invaluable pharmacological tool for the interrogation of AMPK and BMP signaling pathways. Its ATP-competitive mechanism of action provides a direct means of inhibiting these key cellular regulators. However, its utility is intrinsically linked to a thorough understanding of its dual-target profile and significant off-target effects, particularly on VEGFR2. By employing the detailed protocols and quantitative data presented in this guide, researchers can more effectively design experiments, interpret results, and leverage the full potential of this potent inhibitor to advance our understanding of cellular signaling in health and disease.

References

The Dual Nature of Dorsomorphin Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

Dorsomorphin dihydrochloride (B599025), also widely known as Compound C, is a pivotal small molecule compound in biomedical research, recognized for its potent, reversible, and ATP-competitive inhibition of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Bone Morphogenetic Protein (BMP) pathway. This dual inhibitory function makes it an invaluable tool for dissecting a wide array of cellular processes, including metabolic regulation, cell differentiation, developmental biology, and cancer progression. This technical guide provides a comprehensive overview of the function of Dorsomorphin dihydrochloride, detailing its mechanisms of action, quantitative inhibitory data, experimental protocols, and the critical signaling pathways it modulates.

Introduction

Initially identified in a chemical screen for compounds that disrupt dorsoventral axis formation in zebrafish embryos, Dorsomorphin's effects were traced to its potent inhibition of BMP signaling.[1] Subsequent studies revealed its role as a selective inhibitor of AMPK, a central regulator of cellular energy homeostasis.[2][3] This document serves as a technical resource for researchers, providing in-depth information on the multifaceted functions of this compound and its applications in experimental biology.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct and crucial signaling cascades.

2.1. Inhibition of AMP-Activated Protein Kinase (AMPK)

Dorsomorphin acts as a potent, ATP-competitive inhibitor of AMPK, a serine/threonine kinase that functions as a cellular energy sensor.[2][3][4] By binding to the ATP-binding pocket of the AMPK catalytic subunit, Dorsomorphin prevents the phosphorylation of downstream targets, thereby blocking the kinase's activity.[2] AMPK activation, typically triggered by an increase in the cellular AMP:ATP ratio, orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.[5][6] Dorsomorphin's inhibition of AMPK makes it a critical tool for studying metabolic disorders and cancer metabolism.[7][8]

2.2. Inhibition of Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin is a selective inhibitor of the BMP type I receptors: Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[5][9][10] BMPs, members of the transforming growth factor-β (TGF-β) superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors.[2][11] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates downstream effector proteins, the SMADs (SMAD1, SMAD5, and SMAD8).[11][12] Phosphorylated SMADs then translocate to the nucleus to regulate gene expression.[12] Dorsomorphin, by competitively binding to the ATP-binding site of ALK2, ALK3, and ALK6, blocks this phosphorylation cascade.[12][13] This inhibitory action is fundamental to its use in developmental biology, stem cell research, and studies of diseases involving aberrant BMP signaling.[1][14][15]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound

TargetParameterValueAssay System
AMPKK_i_109 nMCell-free kinase assay
BMP-responsive SMADs (pSMAD1/5/8)IC_50_0.47 µMBMP4-induced phosphorylation in PASMCs

Data compiled from multiple sources.[3][4][16]

Table 2: Cytotoxic Concentrations (IC_50_) of Dorsomorphin in Various Cell Lines

Cell LineCancer TypeIC_50_ (48h treatment)
92-1Uveal Melanoma6.526 µM
MP46Uveal Melanoma10.13 µM
OMM2.5Uveal Melanoma31.45 µM
Mel270Uveal Melanoma8.39 µM
HeLaCervical Cancer10.71 µM (24h treatment)
HCT116Colorectal Cancer11.34 µM (24h treatment)

Note: IC_50_ values can vary depending on the specific experimental conditions and cell line.[17][18]

Table 3: Recommended Working Concentrations in Cell Culture

ApplicationCell TypeConcentration RangeIncubation Time
AMPK InhibitionVarious1 - 10 µM30 min - 24 hours
BMP Signaling InhibitionVarious0.5 - 20 µMVaries by protocol
Cardiomyogenesis InductionMouse Embryonic Stem Cells2 µMDay 0 to Day 1 of differentiation
Neural InductionHuman Pluripotent Stem Cells0.5 - 10 µMVaries by protocol

These concentrations are a general guideline and should be optimized for each specific cell type and experimental design.[19][20][21]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress LKB1 LKB1 Metabolic Stress->LKB1  AMP:ATP ratio AMPK AMPK LKB1->AMPK p(Thr172) CAMKK2 CAMKK2 CAMKK2->AMPK p(Thr172) ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC p mTORC1 mTORC1 AMPK->mTORC1 p ULK1 ULK1 AMPK->ULK1 p SREBP-1c SREBP-1c AMPK->SREBP-1c p Dorsomorphin Dorsomorphin Dorsomorphin->AMPK ATP-competitive inhibition Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Autophagy ULK1->Autophagy

Dorsomorphin inhibits AMPK, blocking downstream metabolic regulation.
BMP Signaling Pathway

BMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor\n(ALK2, ALK3, ALK6) Type I Receptor (ALK2, ALK3, ALK6) Type II Receptor->Type I Receptor\n(ALK2, ALK3, ALK6) p SMAD1/5/8 SMAD1/5/8 Type I Receptor\n(ALK2, ALK3, ALK6)->SMAD1/5/8 p Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor\n(ALK2, ALK3, ALK6) ATP-competitive inhibition p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

Dorsomorphin blocks BMP signaling by inhibiting Type I receptors.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

In Vitro AMPK Kinase Assay (Radiometric)

This protocol outlines a cell-free assay to determine the inhibitory activity of Dorsomorphin on AMPK.

Materials:

  • Purified active AMPK enzyme

  • SAMS peptide (synthetic substrate)

  • [γ-³³P]ATP

  • Kinase reaction buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 0.8 mM EDTA)

  • This compound stock solution (in DMSO)

  • 1% Phosphoric acid

  • Phosphocellulose paper or multi-screen plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, SAMS peptide (e.g., 50-100 µM), and ATP (e.g., 100 µM) with [γ-³³P]ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified AMPK enzyme.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).[11]

  • Stop the reaction by adding 1% phosphoric acid.[11]

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper or a multi-screen plate.

  • Wash extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Dorsomorphin concentration and determine the IC₅₀ or Kᵢ value.[11]

Western Blot for Phospho-SMAD1/5/8 Inhibition

This protocol assesses the effect of Dorsomorphin on BMP-induced SMAD phosphorylation in a cellular context.

Materials:

  • Cell line responsive to BMP (e.g., C2C12, HEK293)

  • Cell culture medium and supplements

  • BMP ligand (e.g., BMP4)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and grow to the desired confluency.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[22]

  • Stimulate the cells with a BMP ligand (e.g., BMP4) for a short period (e.g., 30-60 minutes).[22]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To normalize, strip the membrane and re-probe with an anti-total SMAD1/5/8 antibody and a loading control antibody.

Induction of Cardiomyogenesis from Mouse Embryonic Stem Cells (mESCs)

This protocol describes the use of Dorsomorphin to direct the differentiation of mESCs into cardiomyocytes.[14][20][23]

Materials:

  • Mouse embryonic stem cells (mESCs)

  • ESC culture medium

  • Differentiation medium

  • This compound

  • Hanging drop culture plates or suspension culture plates

  • Gelatin-coated tissue culture plates

Procedure (Hanging Drop Method):

  • Maintain mESCs in an undifferentiated state.

  • To initiate differentiation (Day 0), create embryoid bodies (EBs) by placing small drops of mESC suspension on the lid of a petri dish (hanging drop method).

  • Culture the hanging drops in differentiation medium containing Dorsomorphin (e.g., 2 µM) for 24 hours.[20]

  • On Day 1, collect the EBs and transfer them to a suspension culture in differentiation medium without Dorsomorphin.

  • On Day 3, plate the EBs onto gelatin-coated tissue culture plates.

  • Continue to culture the plated EBs, changing the differentiation medium every 2-3 days.

  • Observe for the appearance of spontaneously beating areas, typically starting around Day 8.

  • The efficiency of differentiation can be quantified by counting the number of beating EBs or by immunofluorescence staining for cardiac markers (e.g., cardiac troponin T, α-actinin).[24]

Off-Target Effects and Considerations

While a powerful tool, it is crucial for researchers to be aware of Dorsomorphin's off-target effects to ensure accurate interpretation of experimental data. The most notable off-target is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[25][26] This can be a confounding factor in studies related to vascular development or cancer. For experiments requiring high specificity for the BMP pathway, more selective analogs such as DMH1 or LDN-193189 may be considered.[25][27]

Conclusion

This compound is a versatile and potent dual inhibitor of AMPK and BMP signaling pathways. Its ability to modulate these fundamental cellular processes has made it an indispensable tool in a wide range of research fields. A thorough understanding of its mechanisms of action, quantitative properties, and potential off-target effects, as outlined in this guide, is essential for its effective and appropriate use in scientific investigation.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows and the logical relationships in interpreting data when using this compound.

General Experimental Workflow for Studying Dorsomorphin's Effects

Experimental_Workflow cluster_analysis Endpoint Analysis Cell Culture Cell Culture Treatment with Dorsomorphin\n(Dose-response and time-course) Treatment with Dorsomorphin (Dose-response and time-course) Cell Culture->Treatment with Dorsomorphin\n(Dose-response and time-course) Endpoint Analysis Endpoint Analysis Treatment with Dorsomorphin\n(Dose-response and time-course)->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation Western Blot\n(p-AMPK, p-SMAD) Western Blot (p-AMPK, p-SMAD) Gene Expression Analysis\n(qPCR, RNA-seq) Gene Expression Analysis (qPCR, RNA-seq) Phenotypic Assays\n(e.g., differentiation, viability) Phenotypic Assays (e.g., differentiation, viability) Conclusion Conclusion Data Interpretation->Conclusion

A typical workflow for investigating the effects of Dorsomorphin.
Logical Relationship for Data Interpretation

Data_Interpretation Observed Phenotype Observed Phenotype Is the phenotype related to metabolism? Is the phenotype related to metabolism? Observed Phenotype->Is the phenotype related to metabolism? Is the phenotype related to development/differentiation? Is the phenotype related to development/differentiation? Is the phenotype related to metabolism?->Is the phenotype related to development/differentiation?  No Consider AMPK Inhibition Consider AMPK Inhibition Is the phenotype related to metabolism?->Consider AMPK Inhibition  Yes Consider BMP Inhibition Consider BMP Inhibition Is the phenotype related to development/differentiation?->Consider BMP Inhibition  Yes Consider Off-Target Effects (e.g., VEGFR2) Consider Off-Target Effects (e.g., VEGFR2) Is the phenotype related to development/differentiation?->Consider Off-Target Effects (e.g., VEGFR2)  No

A logical framework for interpreting Dorsomorphin-induced phenotypes.

References

An In-Depth Technical Guide to Dorsomorphin Dihydrochloride: A Dual Inhibitor of AMPK and BMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dorsomorphin dihydrochloride (B599025), also widely known as Compound C, is a pivotal small molecule inhibitor used extensively in cellular and developmental biology research.[1] Initially identified in a zebrafish screen for its ability to disrupt dorsoventral axis formation, its primary mechanism of action was traced to the potent inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Subsequent research also characterized Dorsomorphin as a potent, selective, and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4][5] This dual-activity profile makes Dorsomorphin a powerful tool for dissecting complex signaling networks but also necessitates careful experimental design and interpretation. This technical guide provides a comprehensive overview of Dorsomorphin dihydrochloride's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of two key signaling pathways: the BMP pathway and the AMPK pathway.

Inhibition of the Bone Morphogenetic Protein (BMP) Signaling Pathway

Dorsomorphin was first recognized for its capacity to inhibit the BMP signaling cascade.[2] It selectively targets the ATP-binding pocket of the BMP type I receptors: Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[6][7] This competitive inhibition prevents the phosphorylation and activation of the downstream signal transducers, SMADs 1, 5, and 8.[7] Consequently, the translocation of these SMADs to the nucleus and the subsequent transcription of BMP-responsive genes are blocked.[4] This targeted inhibition of the BMP pathway has made Dorsomorphin an invaluable tool in studying embryogenesis, osteogenesis, and iron metabolism.[2][7]

BMP_Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R Recruits & Phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD Phosphorylates (SMAD1/5/8) Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->TypeI_R Inhibits Complex SMAD Complex pSMAD->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates

Inhibition of the BMP Signaling Pathway by Dorsomorphin.
Inhibition of the AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Dorsomorphin is also a potent and reversible inhibitor of AMPK, with a Ki value of 109 nM in cell-free assays.[3][4][5] It acts as an ATP-competitive inhibitor, targeting the catalytic subunit of the AMPK complex.[1] AMPK is a crucial cellular energy sensor that, when activated by high AMP/ATP ratios, phosphorylates numerous downstream targets to restore energy balance. It achieves this by stimulating catabolic processes (e.g., fatty acid oxidation) and inhibiting anabolic processes (e.g., protein synthesis). By inhibiting AMPK, Dorsomorphin prevents these downstream phosphorylation events, making it a widely used tool for studying cellular metabolism and autophagy.[4] It is important to note that Dorsomorphin shows high selectivity for AMPK over other structurally related kinases like ZAPK, SYK, PKCθ, PKA, and JAK3.[3][7]

AMPK_Pathway High_AMP High AMP:ATP Ratio (Cellular Stress) AMPK AMPK High_AMP->AMPK Activates Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream Phosphorylates Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->AMPK Inhibits Catabolic ↑ Catabolic Pathways (e.g., Fatty Acid Oxidation) Downstream->Catabolic Anabolic ↓ Anabolic Pathways (e.g., Protein Synthesis) Downstream->Anabolic Cardiomyocyte_Differentiation_Workflow Start Start: Confluent mESCs Trypsinize Trypsinize and Resuspend in Differentiation Medium Start->Trypsinize HangingDrop Day 0: Form EBs (Hanging Drop) Trypsinize->HangingDrop Treatment Day 0-1: Treat with 2 µM Dorsomorphin or DMSO HangingDrop->Treatment SuspensionCulture Day 1-4: Suspension Culture of EBs Treatment->SuspensionCulture Plating Day 4: Plate EBs on Gelatin SuspensionCulture->Plating Assessment Day 7 onwards: Assess for Beating Cardiomyocytes Plating->Assessment End End: Cardiomyocyte Colonies Assessment->End

References

Dorsomorphin Dihydrochloride as a BMP Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin dihydrochloride (B599025), also widely known as Compound C, is a well-characterized and cell-permeable small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling. It functions as a potent, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6.[1] This inhibition blocks the downstream phosphorylation of SMAD1, SMAD5, and SMAD8, consequently preventing the transcription of BMP target genes.[1][2] While a valuable tool in studying BMP pathways, it is crucial to acknowledge its significant off-target inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This guide provides an in-depth technical overview of Dorsomorphin dihydrochloride, including its mechanism of action, chemical properties, quantitative inhibitory data, and detailed experimental protocols to facilitate its effective use in a research setting.

Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a fundamental signaling cascade within the Transforming Growth Factor-β (TGF-β) superfamily. It plays a critical role in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical pathway is initiated when a BMP ligand binds to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (co-SMAD) and translocate into the nucleus to regulate the transcription of target genes.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of the BMP type I receptors ALK2, ALK3, and ALK6.[1] This competitive inhibition prevents the autophosphorylation and activation of the type I receptors, thereby blocking the subsequent phosphorylation of the downstream SMAD1/5/8 effectors. This effectively halts the propagation of the BMP signal.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) P p-SMAD1/5/8 p-SMAD1/5/8 Type I Receptor (ALK2/3/6)->p-SMAD1/5/8 SMAD1/5/8 SMAD1/5/8 SMAD4 SMAD4 SMAD Complex SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4->SMAD Complex

Canonical BMP signaling pathway and the inhibitory action of Dorsomorphin.

Chemical and Physical Properties

PropertyValue
Chemical Name 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride
Alternative Names Compound C, BML-275
Molecular Formula C₂₄H₂₅N₅O · 2HCl
Molecular Weight 472.41 g/mol
CAS Number 1219168-18-9
Appearance Light yellow solid
Solubility Soluble in water to 100 mM and in DMSO to 20 mM with gentle warming.[4][5]
Storage (Powder) Store at -20°C, desiccated and protected from light. Stable for at least 24 months.[6]
Storage (Stock Solution) Aliquot in DMSO and store at -20°C (up to 3 months) or -80°C (up to 1 year).[1][6]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been determined against its primary BMP receptor targets and key off-targets. It is important to note that IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.

Table 1: Inhibitory Activity against BMP Type I Receptors

TargetAssay TypeIC₅₀ / KᵢReference(s)
ALK2 (constitutively active)Luciferase Reporter Assay~0.2 µM[3]
ALK3 (constitutively active)Luciferase Reporter Assay~0.5 µM[3]
ALK6 (constitutively active)Luciferase Reporter Assay~5 µM[3]
BMP4-induced p-SMAD1/5/8In-Cell Western (PASMCs)0.47 µM[3]

Table 2: Off-Target Inhibitory Activity

TargetAssay TypeIC₅₀ / KᵢReference(s)
AMPKCell-free Kinase Assay109 nM (Kᵢ)[3][7]
KDR (VEGFR2)In vitro Kinase Assay25.1 nM[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the reconstitution of lyophilized this compound to create a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Before opening, gently tap the vial of lyophilized powder to ensure all contents are at the bottom.

  • To prepare a 10 mM stock solution, reconstitute the powder in the appropriate volume of sterile DMSO. For example, for 2 mg of powder (MW: 472.41), add 423.4 µL of DMSO.

  • Vortex briefly to mix. If the solution is not clear, warm the vial at 37°C for 3-5 minutes to facilitate complete dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into single-use, sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[1][6]

Western Blot for Inhibition of BMP-Induced SMAD1/5/8 Phosphorylation

This protocol details a method to assess the inhibitory effect of Dorsomorphin on BMP4-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.[3]

Materials:

  • C2C12 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • Recombinant Human BMP4

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture: Culture C2C12 cells in complete medium at 37°C with 5% CO₂. Seed cells into 6-well plates and grow to 80-90% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours in serum-free DMEM.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of Dorsomorphin (e.g., 0.1, 0.5, 1, 5, 10 µM) or a DMSO vehicle control for 30-60 minutes.

  • BMP Stimulation: Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.

Western_Blot_Workflow A Seed and Culture C2C12 Cells B Serum Starve (4-6h) A->B C Pre-treat with Dorsomorphin/Vehicle (30-60 min) B->C D Stimulate with BMP4 (30-60 min) C->D E Lyse Cells and Quantify Protein D->E F SDS-PAGE and Protein Transfer E->F G Immunoblotting (p-SMAD1/5/8) F->G H Signal Detection and Analysis G->H

A typical experimental workflow for studying Dorsomorphin's effect.

In Vitro Kinase Assay (Radiometric)

This protocol describes a cell-free method to directly measure the inhibitory effect of Dorsomorphin on a purified kinase, such as ALK2.

Materials:

  • Purified recombinant kinase (e.g., ALK2)

  • Kinase-specific substrate

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 40 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution

  • 96-well plates

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Dorsomorphin in DMSO, then dilute further into the kinase reaction buffer.

  • In a 96-well plate, add the kinase and its specific substrate to each well.

  • Add the diluted Dorsomorphin to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid and spotting the mixture onto phosphocellulose filter paper.

  • Wash the filter paper to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the BMP-SMAD pathway.

Materials:

  • C2C12 cells stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene (C2C12-BRE).

  • Culture medium (DMEM with 10% FBS)

  • Starvation medium (DMEM with 0.1% FBS)

  • Recombinant BMP4 ligand

  • This compound stock solution

  • 24-well plates

  • Reporter Lysis Buffer

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Seed C2C12-BRE cells in 24-well plates and allow them to attach overnight.

  • Wash the cells with PBS and replace the medium with starvation medium for 7 hours.

  • Pre-incubate the cells with various concentrations of Dorsomorphin or vehicle control (DMSO) for 1 hour.

  • Add the BMP4 ligand to the wells and incubate for 15-16 hours.

  • Wash the cells with PBS and add Reporter Lysis Buffer to each well.

  • Transfer the cell lysate to a luminometer plate.

  • Add Luciferase Assay Reagent and immediately measure the luminescence.

  • Normalize the data to the vehicle control and plot against inhibitor concentration to determine the IC₅₀.

Off-Target Effects and Alternative Inhibitors

A critical consideration when using Dorsomorphin is its well-documented off-target effects. The most significant of these is the potent inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] Additionally, Dorsomorphin has been shown to inhibit the VEGF type-2 receptor (KDR/Flk1), which can impact angiogenesis.[3] These off-target activities necessitate careful experimental design, including appropriate controls, to ensure that observed effects are indeed due to BMP pathway inhibition.

To mitigate these issues, more selective second-generation BMP inhibitors have been developed. DMH1 (Dorsomorphin Homolog 1) is a highly selective inhibitor of BMP receptors, particularly ALK2, with minimal activity against VEGFR2 and AMPK.[4] LDN-193189 is another potent and selective inhibitor of ALK2 and ALK3. For studies requiring high specificity for the BMP pathway, the use of these analogs should be strongly considered.

Conclusion

This compound is a valuable and widely used pharmacological tool for the investigation of BMP signaling. Its ability to selectively inhibit BMP type I receptors has provided significant insights into the diverse roles of this pathway in health and disease.[3] However, researchers must remain mindful of its off-target effects on AMPK and VEGFR2 and design experiments accordingly. The use of more specific analogs, such as DMH1 and LDN-193189, provides a more refined approach for dissecting the complexities of BMP signaling. This guide provides the essential technical information and protocols to enable the effective and rigorous application of this compound in a research context.

References

Dorsomorphin Dihydrochloride and AMPK Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin dihydrochloride (B599025), also widely known as Compound C, is a pivotal small molecule inhibitor used extensively in cellular biology and drug discovery.[1][2] Initially identified for its role in perturbing dorsoventral axis formation in zebrafish, it was subsequently characterized as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] However, its utility is nuanced by significant off-target effects, most notably the inhibition of Bone Morphogenetic Protein (BMP) type I receptors.[4][5] This technical guide provides a comprehensive overview of Dorsomorphin dihydrochloride, its mechanism of action on AMPK signaling, quantitative data on its efficacy and off-target effects, and detailed experimental protocols for its application in research.

Introduction to this compound

Dorsomorphin is a cell-permeable pyrazolo[1,5-a]pyrimidine (B1248293) compound that has become an indispensable tool for investigating the physiological and pathological roles of AMPK.[1][6] Its dihydrochloride salt is often used for improved solubility in aqueous solutions. The primary molecular target of Dorsomorphin in the context of this guide is AMPK, a serine/threonine kinase that acts as a cellular energy sensor.[7] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and orchestrates a metabolic switch from anabolic to catabolic pathways to restore energy balance.[1]

Mechanism of Action: Inhibition of AMPK Signaling

Dorsomorphin functions as an ATP-competitive inhibitor of the AMPK catalytic subunit.[2] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream AMPK targets, effectively abrogating its function.[8] This inhibition is reversible and has been demonstrated to be highly selective for AMPK over some other structurally related kinases like ZAPK, SYK, PKCθ, PKA, and JAK3.[9][10]

However, it is crucial to acknowledge that Dorsomorphin is not entirely specific to AMPK. It is also a potent inhibitor of BMP type I receptors (ALK2, ALK3, and ALK6) and has been shown to inhibit other kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5][11] This lack of absolute specificity necessitates careful experimental design and interpretation of results.[11]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from various in vitro and cell-based assays.

Table 1: Inhibitory Activity of Dorsomorphin Against Primary Target and Key Off-Targets

TargetAssay TypePotency (IC₅₀ / Kᵢ)Reference(s)
AMPKCell-free kinase assayKᵢ = 109 nM[1][9][12]
BMP4-induced SMAD1/5/8 phosphorylationCell-based assayIC₅₀ = 0.47 µM[1]
ALK2Cell-free kinase assayIC₅₀ = 119 nM[13]
ALK3Cell-free kinase assayIC₅₀ = 23 nM[13]
ALK6Cell-free kinase assayIC₅₀ = 200 nM[13]
VEGFR2 (KDR)In vitro kinase assayIC₅₀ = 25.1 nM[4][13]

Table 2: Cytotoxicity of Dorsomorphin in Various Cell Lines

Cell LineAssay TypeIncubation TimeIC₅₀Reference(s)
92-1 (Uveal Melanoma)Cell viability48 h6.526 µM[14]
Mel270 (Uveal Melanoma)Cell viability48 h8.39 µM[14]
MP46 (Uveal Melanoma)Cell viability48 h10.13 µM[14]
HeLaCCK-824 h10.71 µM[6][12]
HCT116CCK-824 h11.34 µM[6][12]
OMM2.5 (Uveal Melanoma)Cell viability48 h31.45 µM[14]

Experimental Protocols

Western Blot Analysis of Phospho-AMPK (Thr172) and Phospho-ACC

This protocol allows for the assessment of Dorsomorphin's inhibitory effect on AMPK activity within a cellular context by measuring the phosphorylation status of AMPK itself and its well-characterized downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC, anti-ACC, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of Dorsomorphin or vehicle control (e.g., DMSO) for the desired duration. An AMPK activator like AICAR can be used as a positive control for pathway activation.[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • Sample Preparation: Normalize protein concentrations and denature by boiling in Laemmli sample buffer.[6]

  • SDS-PAGE and Western Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6][16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[6][16]

  • Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody, and visualize bands using an ECL substrate.[6][16]

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.[15]

In Vitro AMPK Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of AMPK in a cell-free system and is ideal for determining the IC₅₀ or Kᵢ of Dorsomorphin.

Materials:

  • Purified, active AMPK enzyme

  • SAMS peptide (a synthetic AMPK substrate)

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 0.8 mM EDTA, 0.025% BSA)[6]

  • ATP solution

  • [γ-³³P]ATP

  • Dorsomorphin stock solution (in DMSO)

  • 1% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, 100 µM AMP, and 50 µM SAMS peptide.[5]

  • Inhibitor Addition: Add varying concentrations of Dorsomorphin or DMSO vehicle control.

  • Initiation and Incubation: Initiate the reaction by adding the AMPK enzyme followed by ATP supplemented with [γ-³³P]ATP. Incubate at 30°C for 10-15 minutes.[6]

  • Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[6]

  • Washing: Wash the P81 papers with 1% phosphoric acid to remove unincorporated radioactive ATP.[6]

  • Measurement: Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition at each Dorsomorphin concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of Dorsomorphin on cell viability and proliferation.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[9]

  • Compound Treatment: Treat cells with a serial dilution of Dorsomorphin for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[2]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability and determine the IC₅₀.

Visualizations

Signaling Pathways

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylation CaMKKb CaMKKb CaMKKb->AMPK phosphorylation AMP AMP AMP->AMPK allosteric activation ATP ATP ACC ACC AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 AMPK->ULK1 activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes ratio High AMP/ATP Ratio Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Autophagy Autophagy ULK1->Autophagy Dorsomorphin Dorsomorphin Dorsomorphin->AMPK ATP-competitive inhibition

Caption: Dorsomorphin inhibits AMPK, blocking downstream metabolic regulation.

Dorsomorphin_Dual_Inhibition cluster_ampk AMPK Pathway cluster_bmp BMP Pathway Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK Inhibition BMP Type I Receptors\n(ALK2, ALK3, ALK6) BMP Type I Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMP Type I Receptors\n(ALK2, ALK3, ALK6) Inhibition Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation SMAD 1/5/8 SMAD 1/5/8 BMP Type I Receptors\n(ALK2, ALK3, ALK6)->SMAD 1/5/8 phosphorylation Gene Transcription Gene Transcription SMAD 1/5/8->Gene Transcription

Caption: Dorsomorphin's dual inhibitory action on AMPK and BMP pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture (select appropriate cell line) Treatment 3. Treatment (dose-response and time-course) Cell_Culture->Treatment Dorsomorphin_Prep 2. Dorsomorphin Preparation (stock solution in DMSO) Dorsomorphin_Prep->Treatment Positive_Control Include Positive Control (e.g., AICAR for AMPK activation) Vehicle_Control Include Vehicle Control (DMSO) Western_Blot 4a. Western Blot (p-AMPK, p-ACC) Treatment->Western_Blot Kinase_Assay 4b. In Vitro Kinase Assay (IC50 determination) Treatment->Kinase_Assay Viability_Assay 4c. Cell Viability Assay (MTT, etc.) Treatment->Viability_Assay

Caption: A typical workflow for studying Dorsomorphin's effects in vitro.

Conclusion

This compound is a powerful and widely used inhibitor of AMPK, providing valuable insights into the roles of this crucial energy sensor in health and disease. However, its significant off-target effects, particularly on the BMP signaling pathway, demand a cautious and well-controlled experimental approach. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize Dorsomorphin in their studies while being mindful of its polypharmacology. Future research may focus on the development of more specific AMPK inhibitors to further dissect its complex signaling network.

References

The Genesis of a Landmark Inhibitor: The Discovery and History of Compound C (Dorsomorphin)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Executive Summary

Dorsomorphin, also widely known as Compound C, emerged from a seminal phenotype-based screen in zebrafish, establishing itself as the first selective small-molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling.[1] Its discovery was a pivotal moment, providing researchers with a powerful chemical tool to dissect the intricate roles of the BMP pathway in embryonic development, tissue homeostasis, and disease.[2][3] Initially identified for its ability to induce a "dorsalized" phenotype in zebrafish embryos, subsequent mechanistic studies revealed its function as a potent, ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6.[1][2] However, the history of Dorsomorphin is also a story of evolving understanding, as later research uncovered significant off-target effects, most notably the inhibition of AMP-activated protein kinase (AMPK).[4][5] This guide provides an in-depth technical overview of the discovery, mechanism of action, and experimental foundation of Dorsomorphin, presenting key data and protocols for the scientific community.

Discovery: A Phenotype-First Approach in Zebrafish

The discovery of Dorsomorphin was a landmark achievement in chemical genetics, leveraging the strengths of the zebrafish (Danio rerio) as a model for in vivo high-throughput screening.[1] The external fertilization, rapid development, and optical transparency of zebrafish embryos make them exceptionally well-suited for observing developmental processes and the effects of small molecules in a whole-organism context.[1]

A high-throughput chemical screen was designed to identify small molecules that could modulate the dorsoventral (DV) axis formation in zebrafish embryos, a process critically dependent on BMP signaling gradients.[6] Out of 7,500 molecules screened, one compound consistently produced a "dorsalized" phenotype, characterized by an expansion of dorsal structures at the expense of ventral tissues.[6] This phenotype was reminiscent of genetic mutations that disrupt the BMP signaling pathway.[1] The compound was aptly named "Dorsomorphin" for this distinct effect.[6]

cluster_0 High-Throughput Screen Library of 7,500 small molecules Library of 7,500 small molecules Zebrafish Embryos Zebrafish Embryos Library of 7,500 small molecules->Zebrafish Embryos Treatment Phenotypic Analysis Phenotypic Analysis Zebrafish Embryos->Phenotypic Analysis Observation of DV axis formation Dorsalized Phenotype Dorsalized Phenotype Phenotypic Analysis->Dorsalized Phenotype Identification of specific phenotype Dorsomorphin Identified Dorsomorphin Identified Dorsalized Phenotype->Dorsomorphin Identified Hit Compound

Figure 1: Experimental workflow for the discovery of Dorsomorphin.
Experimental Protocol: Zebrafish Dorsoventral Axis Formation Assay

The primary screen that identified Dorsomorphin was a visual, phenotype-based assay.

  • Organism: Wild-type zebrafish (Danio rerio) embryos.

  • Assay Plate Preparation: Embryos at the 1- to 4-cell stage were arrayed into 96-well plates, with approximately 10-15 embryos per well in embryo medium.

  • Compound Administration: A library of small molecules was added to each well to achieve a final concentration, typically in the low micromolar range. A vehicle control (e.g., DMSO) was used in separate wells.

  • Incubation: Plates were incubated at 28.5°C for 24-36 hours.

  • Phenotypic Scoring: Embryos were visually inspected under a dissecting microscope for developmental abnormalities, specifically focusing on the dorsoventral axis. A "dorsalized" phenotype was scored based on the expansion of dorsal structures (e.g., enlarged somites, reduced or absent tail fin) and reduction of ventral structures.

  • Hit Confirmation: Compounds that consistently produced the dorsalized phenotype were re-tested in dose-response experiments to confirm their activity and assess potency.

Mechanism of Action: From Phenotype to Target

Following its identification, research focused on elucidating the molecular mechanism behind Dorsomorphin's dramatic effect on zebrafish development.

Inhibition of the BMP Signaling Pathway

The dorsalized phenotype strongly suggested that Dorsomorphin interfered with the BMP signaling pathway.[1] This was confirmed through a series of molecular assays. It was demonstrated that Dorsomorphin blocks the phosphorylation of SMAD1/5/8, which are the downstream effectors of the BMP pathway.[1][4] This inhibition was shown to be a result of Dorsomorphin directly targeting the ATP-binding pocket of the BMP type I receptors: Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[4][5] By competitively binding to these receptors, Dorsomorphin prevents the phosphorylation and activation of SMAD1/5/8, thereby blocking the downstream transcriptional response.[1][2]

BMP_Pathway cluster_nucleus Cellular Response BMP_Ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_Ligand->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R Phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD Phosphorylates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->TypeI_R Inhibits Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription Complex->Transcription Regulates Nucleus Nucleus

Figure 2: The BMP signaling pathway and the inhibitory action of Dorsomorphin.
Unveiling Off-Target Effects: The AMPK Connection

While initially lauded for its selectivity for the BMP pathway, subsequent research revealed that Dorsomorphin also potently inhibits AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][5] This discovery led to its alternative name, "Compound C," which is widely used in the context of AMPK inhibition studies.[4] This lack of specificity is a critical consideration for researchers, as the observed biological effects of Dorsomorphin could be attributable to the inhibition of BMP signaling, AMPK, or both.[5] Further studies also identified inhibitory activity against the VEGF Receptor 2 (KDR/Flk1), complicating the interpretation of its anti-angiogenic effects.[5][7]

Quantitative Data on Kinase Inhibition

The inhibitory activity of Dorsomorphin against its primary targets and key off-targets has been quantified, typically by measuring the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Kinase TargetReceptor SubtypeReported IC50 / KiCitation
Primary Targets
BMP Type I ReceptorALK2, ALK3, ALK6IC50 <0.5 µM[6]
Key Off-Targets
AMP-activated protein kinaseAMPKKi = 109 nM[4]
VEGF Receptor 2KDR/Flk1Significant Inhibition[5][7]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Key Experimental Protocols for Mechanistic Studies

Western Blot for Phospho-SMAD1/5/8

This assay is fundamental for confirming the inhibition of the BMP pathway in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts or pulmonary artery smooth muscle cells) and grow to sub-confluency.[6] Pre-treat cells with various concentrations of Dorsomorphin or vehicle (DMSO) for a specified time (e.g., 30 minutes).[3]

  • Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP4) for a short period (e.g., 30 minutes) to induce SMAD phosphorylation.[3]

  • Lysis and Protein Quantification: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[2]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SMAD1/5/8.[2]

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Detect the signal using a chemiluminescent substrate.[2]

  • Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1.[2] Quantify band intensities to normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.[2]

Conclusion and Evolving Perspectives

The discovery of Dorsomorphin through a clever in vivo screen was a watershed moment for research into BMP signaling.[1] It provided a much-needed pharmacological tool to probe the pathway's function in a dose- and temporally-controlled manner.[6] However, the subsequent identification of its potent off-target activity on AMPK has added a layer of complexity to its use.[5] This has spurred the development of more selective second-generation BMP inhibitors, such as DMH1, which were designed to minimize off-target effects.[5] Despite this, Dorsomorphin (Compound C) remains a widely used and important tool in both the BMP and AMPK research fields, a testament to its significant impact on cell biology and drug discovery. Researchers using this compound must remain mindful of its dual activity and design experiments accordingly to ensure accurate interpretation of their results.

References

Dorsomorphin Dihydrochloride: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also widely known as Compound C, is a versatile and potent small molecule inhibitor extensively utilized in in vitro research.[1] Initially identified for its role in perturbing dorsoventral axis formation in zebrafish embryos, its primary mechanisms of action have been elucidated as the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2] This technical guide provides a comprehensive overview of Dorsomorphin dihydrochloride (B599025) for in vitro applications, including its mechanisms of action, detailed experimental protocols, and key quantitative data to aid in experimental design and interpretation.

Introduction

Dorsomorphin is a cell-permeable pyrazolopyrimidine compound.[1] Its utility in cellular and developmental biology stems from its dual inhibitory effects. It acts as a potent, reversible, and ATP-competitive inhibitor of AMPK, a crucial regulator of cellular energy homeostasis.[1][3] Concurrently, it selectively targets and inhibits the Type I BMP receptors ALK2, ALK3, and ALK6, thereby blocking the canonical SMAD-dependent signaling cascade.[2][4][5] This dual activity makes Dorsomorphin a powerful tool for dissecting a wide range of biological processes, from stem cell differentiation and embryonic development to cancer metabolism and autophagy.[6][7][8] However, this also necessitates careful experimental design and data interpretation to distinguish between its AMPK- and BMP-mediated effects.

Mechanism of Action

Dorsomorphin dihydrochloride exerts its biological effects through the inhibition of two key signaling pathways:

  • AMPK Signaling Pathway: Dorsomorphin acts as an ATP-competitive inhibitor of the catalytic α-subunit of AMPK.[1] By binding to the kinase domain, it prevents the phosphorylation of downstream targets, thereby blocking the cellular response to energy stress. AMPK activation, typically triggered by an increase in the cellular AMP:ATP ratio, leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. Dorsomorphin's inhibition of AMPK can therefore prevent these metabolic adjustments.[1]

  • BMP Signaling Pathway: Dorsomorphin selectively inhibits the serine/threonine kinase activity of the BMP Type I receptors ALK2, ALK3, and ALK6.[2][4][5] These receptors are essential for transducing signals from BMP ligands. Upon ligand binding, Type II BMP receptors phosphorylate and activate Type I receptors. The activated Type I receptors then phosphorylate downstream effector proteins, primarily SMAD1, SMAD5, and SMAD8.[5] Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5] Dorsomorphin's inhibition of ALK2, ALK3, and ALK6 effectively blocks this entire cascade.[4][5]

Quantitative Data

The following tables summarize key quantitative parameters for this compound in various in vitro systems.

Table 1: Inhibitory Activity

TargetParameterValueCell-Free/Cell-BasedReference
AMPKK_i109 nMCell-free[4][6][9]
ALK2IC_50Not specifiedNot specified[2][4]
ALK3IC_50Not specifiedNot specified[2][4]
ALK6IC_50Not specifiedNot specified[2][4]

Table 2: In Vitro Efficacy in Cancer Cell Lines

Cell LineParameterValueAssayReference
HeLaIC_5010.71 µMCell viability (CCK-8)[10]
HCT116IC_5011.34 µMCell viability (CCK-8)[10]
A2780EC_500.9 µMAntimitotic activity[11]
MCF7EC_504.9 µMAntimitotic activity[11]
92-1 (Uveal Melanoma)IC_506.526 µMCytotoxicity[12]
MP46 (Uveal Melanoma)IC_5010.13 µMCytotoxicity[12]
OMM2.5 (Uveal Melanoma)IC_5031.45 µMCytotoxicity[12]
Mel270 (Uveal Melanoma)IC_508.39 µMCytotoxicity[12]

Table 3: Recommended Working Concentrations for In Vitro Studies

ApplicationCell TypeConcentrationIncubation TimeReference
Inhibition of BMPR1-mediated osteoblast differentiationC2C124 µMNot specified[4]
Stem Cell Differentiation (Cardiomyogenesis)Mouse Embryonic Stem Cells2 µM24 hours[7]
Stem Cell Differentiation (Neural Induction)Human Pluripotent Stem Cells2 µMNot specified[13]
General Cell CultureVarious0.5 - 20 µMVaries[14]

Signaling Pathway Diagrams

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II Binds BMPR-I (ALK2/3/6) BMPR-I (ALK2/3/6) BMPR-II->BMPR-I (ALK2/3/6) Phosphorylates & Activates SMAD1/5/8 SMAD1/5/8 BMPR-I (ALK2/3/6)->SMAD1/5/8 Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->BMPR-I (ALK2/3/6) Inhibits pSMAD1/5/8 pSMAD1/5/8 SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates

Caption: Dorsomorphin inhibits BMP signaling by targeting Type I receptors.

AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_upstream_kinases Upstream Kinases cluster_ampk AMPK Complex cluster_downstream_effects Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio LKB1/CAMKK2 LKB1/CAMKK2 High AMP/ATP Ratio->LKB1/CAMKK2 Activates AMPK AMPK LKB1/CAMKK2->AMPK Phosphorylates pAMPK pAMPK Catabolic Pathways (ATP Production) Catabolic Pathways (ATP Production) pAMPK->Catabolic Pathways (ATP Production) Activates Anabolic Pathways (ATP Consumption) Anabolic Pathways (ATP Consumption) pAMPK->Anabolic Pathways (ATP Consumption) Inhibits Dorsomorphin Dorsomorphin Dorsomorphin->pAMPK Inhibits

Caption: Dorsomorphin inhibits AMPK activation and downstream signaling.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Reconstitution: To prepare a 10 mM stock solution, reconstitute the appropriate weight of this compound powder in sterile DMSO. For example, for a 5 mg vial of Dorsomorphin (MW: 399.5 g/mol ), add 1.25 ml of DMSO.[3][14]

  • Solubilization: Vortex the solution briefly. If precipitates are visible, warm the vial at 37°C for 3-5 minutes to ensure complete dissolution.[14][15]

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to a loss of potency.[3][14]

  • Storage: Store the aliquots at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.[3][16] Protect from light.[17]

In Vitro Treatment of Adherent Cells

Materials:

  • Adherent cells cultured in appropriate vessels

  • Complete cell culture medium, pre-warmed to 37°C

  • Prepared this compound stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Treatment Medium: Thaw an aliquot of the Dorsomorphin stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. Gently mix by pipetting. Ensure the final DMSO concentration does not exceed a level toxic to the specific cell type (typically <0.5%).[14]

  • Cell Treatment: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the prepared treatment medium containing Dorsomorphin to the cells.

  • Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qPCR, or viability assays.

Western Blot Analysis of SMAD1/5/8 Phosphorylation

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1/5/8

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Wash the membrane as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1/5/8.[5]

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare Dorsomorphin Stock (10 mM in DMSO) Prepare Dorsomorphin Stock (10 mM in DMSO) Dilute Dorsomorphin in Pre-warmed Medium Dilute Dorsomorphin in Pre-warmed Medium Prepare Dorsomorphin Stock (10 mM in DMSO)->Dilute Dorsomorphin in Pre-warmed Medium Culture Cells to Log Phase Culture Cells to Log Phase Treat Cells for Desired Duration Treat Cells for Desired Duration Culture Cells to Log Phase->Treat Cells for Desired Duration Dilute Dorsomorphin in Pre-warmed Medium->Treat Cells for Desired Duration Harvest Cells (Lysate, RNA, etc.) Harvest Cells (Lysate, RNA, etc.) Treat Cells for Desired Duration->Harvest Cells (Lysate, RNA, etc.) Include Vehicle Control (DMSO) Include Vehicle Control (DMSO) Include Vehicle Control (DMSO)->Treat Cells for Desired Duration Downstream Assays Downstream Assays Harvest Cells (Lysate, RNA, etc.)->Downstream Assays Data Analysis & Interpretation Data Analysis & Interpretation Downstream Assays->Data Analysis & Interpretation

Caption: General workflow for in vitro studies using Dorsomorphin.

Applications in In Vitro Research

  • Stem Cell Differentiation: Dorsomorphin is widely used to direct the differentiation of pluripotent stem cells. By inhibiting BMP signaling, it can promote differentiation towards specific lineages, such as cardiomyocytes and neural progenitors.[6][7][8]

  • Cancer Research: Dorsomorphin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[3][18] Its effects on cellular metabolism through AMPK inhibition are also of significant interest in oncology research.[3] It can also sensitize cancer cells to other therapeutic agents.[18]

  • Developmental Biology: As a tool to inhibit BMP signaling, Dorsomorphin is invaluable for studying the role of this pathway in embryonic development and tissue patterning.[2]

  • Metabolic Studies: The ability of Dorsomorphin to inhibit AMPK makes it a useful tool for investigating cellular energy sensing and metabolic regulation.[1][4]

Conclusion

This compound is a powerful and multi-faceted pharmacological tool for in vitro research. Its dual inhibitory action on the AMPK and BMP signaling pathways provides a unique opportunity to probe a wide array of cellular processes. A thorough understanding of its mechanisms of action, coupled with careful experimental design and the use of appropriate controls, will enable researchers to effectively leverage this compound to advance our understanding of fundamental biology and disease.

References

The Dual Nature of Dorsomorphin Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin dihydrochloride (B599025), also widely known as Compound C, is a pivotal small molecule inhibitor extensively utilized in biomedical research. Initially identified for its role in perturbing embryonic dorsoventral axis formation in zebrafish, its biological activity is now primarily attributed to the potent and reversible inhibition of two key signaling hubs: the AMP-activated protein kinase (AMPK) and the Bone Morphogenetic Protein (BMP) type I receptors. This dual activity makes Dorsomorphin a powerful tool for dissecting a wide array of cellular processes, from metabolic regulation and autophagy to cell differentiation and developmental biology. However, its polypharmacology, including off-target effects on pathways such as VEGF signaling, necessitates a nuanced understanding for accurate experimental design and interpretation. This technical guide provides a comprehensive overview of the biological activity of Dorsomorphin dihydrochloride, including its mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.

Physicochemical Properties and Handling

This compound is the water-soluble salt of Dorsomorphin.[1] Proper handling and storage are crucial for maintaining its biological activity and ensuring experimental reproducibility.

PropertyValueReferences
Alternative Names Compound C, BML-275
Molecular Formula C₂₄H₂₅N₅O · 2HCl[2]
Molecular Weight 472.41 g/mol [2]
Appearance Off-white to yellow solid[3]
Solubility - Water: 100 mg/mL (211.68 mM) (requires sonication) - DMSO: 5 mg/mL (10.58 mM) (requires sonication) - PBS (pH 7.2): ~20 mg/mL (42.34 mM) (requires warming and sonication)[2][4]
Storage Store powder at 4°C, protected from light. Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4][5]

Stock Solution Preparation (10 mM in DMSO): To prepare a 10 mM stock solution from 2 mg of this compound (MW: 472.41), add 423.36 µL of high-quality, anhydrous DMSO.[2] If precipitation occurs, warm the solution to 37°C for 3-5 minutes to facilitate dissolution.[3] For cell culture applications, the final DMSO concentration should typically not exceed 0.5%.[3] To avoid precipitation, it is recommended to add the stock solution to pre-warmed cell culture media.[5]

Core Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of two distinct signaling pathways: the AMPK pathway, a central regulator of cellular energy homeostasis, and the BMP pathway, which is crucial for embryonic development and tissue homeostasis.

Inhibition of AMP-activated Protein Kinase (AMPK)

Dorsomorphin is a potent, selective, and reversible ATP-competitive inhibitor of AMPK.[4][6] It exhibits a Ki (inhibition constant) of 109 nM in cell-free assays.[6] By competing with ATP for the binding pocket on the catalytic α-subunit of AMPK, Dorsomorphin prevents the phosphorylation of downstream targets, effectively blocking the kinase's activity.[7] This inhibition is selective, with no significant activity observed against several other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[6]

Inhibition of Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin was initially identified as an inhibitor of the BMP signaling pathway.[3] It selectively targets the BMP type I receptors: activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[3][4][8] This inhibition prevents the BMP-mediated phosphorylation of the downstream signaling molecules SMAD1, SMAD5, and SMAD8.[3][8] Consequently, the translocation of the SMAD complexes to the nucleus and the subsequent transcription of BMP-responsive genes are blocked.[9]

Quantitative Inhibitory Data

The potency of this compound against its primary and key off-targets has been quantified through various in vitro assays.

TargetParameterValueCell/Assay TypeReferences
AMPK Ki109 nMCell-free kinase assay[4][6]
ALK2 (ACVR1) IC₅₀119 nMIn vitro kinase assay[10]
ALK3 (BMPR1A) IC₅₀18 nMIn vitro kinase assay[10]
ALK2, ALK3, ALK6 IC₅₀0.47 µMBMP4-induced SMAD phosphorylation in cells[1]
VEGFR2 (KDR) IC₅₀25.1 nMIn vitro kinase assay[10][11]

Impact on Signaling Pathways

The inhibitory actions of Dorsomorphin have significant consequences on multiple downstream cellular processes.

AMPK Signaling Pathway

The inhibition of AMPK by Dorsomorphin disrupts the cellular response to low energy states. This leads to the suppression of catabolic pathways that generate ATP and the disinhibition of anabolic pathways that consume ATP. A key downstream event is the reduced phosphorylation of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis.[8]

AMPK_Pathway Dorsomorphin Dorsomorphin dihydrochloride AMPK AMPK Dorsomorphin->AMPK ACC ACC AMPK->ACC P Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Activates pACC p-ACC (Inactive)

Dorsomorphin inhibits AMPK, preventing ACC phosphorylation.
BMP Signaling Pathway

By blocking the BMP type I receptors ALK2, ALK3, and ALK6, Dorsomorphin prevents the phosphorylation of SMAD1/5/8. This abrogates the downstream transcriptional regulation of BMP target genes, which are involved in a myriad of developmental processes, including osteogenesis and dorsoventral axis formation.[3][9]

BMP_Pathway BMP_ligand BMP Ligand BMPRII BMP Type II Receptor BMP_ligand->BMPRII ALK236 ALK2/3/6 BMPRII->ALK236 P SMAD158 SMAD1/5/8 ALK236->SMAD158 P Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->ALK236 pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Target Gene Transcription Nucleus->Gene_transcription

Dorsomorphin blocks BMP signaling by inhibiting ALK2/3/6.
Off-Target Effects: VEGF Signaling

It is crucial for researchers to be aware that Dorsomorphin also exhibits significant inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[10][11] This off-target effect can confound the interpretation of results in studies related to vascular development and cancer biology.

VEGF_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates Dorsomorphin Dorsomorphin dihydrochloride (Off-target) Dorsomorphin->VEGFR2 WesternBlot_Workflow Cell_Culture Cell Seeding & Culture Treatment Dorsomorphin Pre-treatment Cell_Culture->Treatment Stimulation BMP Ligand Stimulation Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-SMAD1/5/8) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Dorsomorphin Dihydrochloride: A Technical Guide to Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin dihydrochloride (B599025), also widely known as Compound C, is a potent and cell-permeable small molecule inhibitor. Initially identified for its role in perturbing dorsoventral axis formation in zebrafish embryos, its primary mechanism of action was later attributed to the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Concurrently, Dorsomorphin was characterized as a reversible, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2] This dual activity against two key signaling pathways has established Dorsomorphin as a valuable research tool. However, its utility is nuanced by significant off-target effects, most notably the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

This in-depth technical guide provides a comprehensive overview of Dorsomorphin dihydrochloride's target specificity and off-target effects. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments using this inhibitor with a clear understanding of its polypharmacology. The following sections present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of Dorsomorphin and its analogs is crucial for designing experiments and interpreting results. The following tables summarize the in vitro inhibitory activity of Dorsomorphin and its more selective analogs, LDN-193189 and DMH1, against their primary targets and key off-targets. The data, presented as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, are compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Potency (IC50/Ki) of Dorsomorphin and Analogs against Primary and Off-Target Kinases

CompoundTargetIC50KiReferences
Dorsomorphin ALK2 (ACVR1)~200 nM (caALK2)-[4]
ALK3 (BMPR1A)~500 nM (caALK3)-[4]
ALK6 (BMPR1B)5-10 µM (caALK6)-[5]
AMPK-109 nM[1][2]
VEGFR2 (KDR/Flk-1)Significant Inhibition-[3]
LDN-193189 ALK2 (ACVR1)5 nM-[4]
ALK3 (BMPR1A)30 nM-[4]
ALK6 (BMPR1B)16.7 nM-[4]
DMH1 ALK2 (ACVR1)107.9 nM-[4]
ALK3 (BMPR1A)< 500 nM (caALK3)-[4]
VEGFR2 (KDR/Flk-1)>30 µM-[4]

caALK refers to constitutively active forms of the receptor.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks affected by Dorsomorphin is essential for understanding its biological effects. The following diagrams, created using the DOT language, illustrate the BMP, AMPK, and VEGF signaling pathways, highlighting the points of inhibition by Dorsomorphin. Additionally, a general experimental workflow for characterizing kinase inhibitor specificity is provided.

BMP_Signaling_Pathway cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor (BMPR2) BMP_Ligand->TypeII_R TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Activates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Gene Expression Dorsomorphin Dorsomorphin Dorsomorphin->TypeI_R Inhibits

Figure 1: BMP Signaling Pathway and Dorsomorphin Inhibition.

AMPK_Signaling_Pathway AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK Anabolic Anabolic Pathways (e.g., Protein Synthesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Activates Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits

Figure 2: AMPK Signaling Pathway and Dorsomorphin Inhibition.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 (KDR/Flk-1) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Angiogenesis Angiogenesis AKT->Angiogenesis MAPK->Angiogenesis Dorsomorphin Dorsomorphin (Off-Target) Dorsomorphin->VEGFR2 Inhibits

Figure 3: VEGF Signaling Pathway and Dorsomorphin Off-Target Inhibition.

Kinase_Inhibitor_Workflow Start Start: Novel Kinase Inhibitor Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Target Engagement (e.g., CETSA, Western Blot) Biochemical_Assay->Cell_Based_Assay Kinome_Profiling Kinome-Wide Profiling (e.g., Kinobeads) Cell_Based_Assay->Kinome_Profiling Data_Analysis Data Analysis and Selectivity Profiling Kinome_Profiling->Data_Analysis Conclusion Characterized Inhibitor Data_Analysis->Conclusion

Figure 4: General Experimental Workflow for Kinase Inhibitor Specificity.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate assessment of Dorsomorphin's effects. The following protocols provide step-by-step instructions for key experiments to determine its on-target and off-target activities.

Protocol 1: In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase using a luminescence-based ATP detection assay, such as the ADP-Glo™ Kinase Assay.

1. Materials:

  • Purified recombinant kinase (e.g., ALK2, ALK3, ALK6, AMPK, VEGFR2)

  • Kinase-specific substrate (e.g., peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

2. Procedure:

  • Prepare serial dilutions of Dorsomorphin in the kinase reaction buffer. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions. Include a DMSO-only vehicle control.

  • In a 384-well plate, add 1 µl of each inhibitor dilution.

  • Add 2 µl of a solution containing the recombinant kinase to each well.

  • Add 2 µl of a substrate/ATP mix to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 5 µl of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

  • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase activity inhibition for each Dorsomorphin concentration compared to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement - Western Blot for SMAD1/5/8 Phosphorylation

This cell-based assay assesses the ability of Dorsomorphin to inhibit BMP-induced phosphorylation of SMAD1/5/8, the downstream effectors of the canonical BMP pathway.

1. Materials:

  • A cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

  • BMP ligand (e.g., BMP2 or BMP4)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Protein electrophoresis and western blotting equipment

2. Procedure:

  • Plate C2C12 cells and grow to approximately 80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with varying concentrations of Dorsomorphin (or DMSO vehicle control) for 1 hour.

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

  • Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1 or a housekeeping protein like GAPDH.

  • Quantify the band intensities to determine the relative level of SMAD phosphorylation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

1. Materials:

  • Cell line of interest

  • This compound

  • PBS (supplemented with protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., thermocycler)

  • Cell lysis equipment (e.g., for freeze-thaw cycles)

  • Western blotting or mass spectrometry equipment for protein quantification

2. Procedure:

  • Treat cultured cells with Dorsomorphin or a vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples across a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes). Include a non-heated control.

  • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Quantify the amount of the soluble target protein (e.g., ALK2, AMPK) at each temperature point using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Dorsomorphin indicates target engagement.

Protocol 4: Kinome Profiling (Kinobeads-based)

This chemical proteomics approach allows for the unbiased profiling of an inhibitor's selectivity against a large number of kinases in their native state within a cell lysate.

1. Principle: A mixture of non-selective kinase inhibitors is immobilized on beads ("kinobeads") to capture a significant portion of the cellular kinome. By pre-incubating a cell lysate with a test inhibitor like Dorsomorphin, the binding of its target kinases to the kinobeads is competitively inhibited. The captured kinases are then identified and quantified by mass spectrometry to reveal the inhibitor's selectivity profile.[6]

2. Abbreviated Workflow:

  • Cell Lysate Preparation: Prepare a lysate from the desired cell line or tissue.

  • Competitive Binding: Incubate the lysate with varying concentrations of Dorsomorphin (or a DMSO control).

  • Kinase Enrichment: Add the kinobeads to the inhibitor-treated lysate to capture unbound kinases.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides.

  • Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS to identify and quantify the captured kinases.

  • Data Analysis: Compare the relative abundance of each kinase in the Dorsomorphin-treated samples to the control to determine the inhibitor's binding affinity and selectivity across the kinome.[6]

Conclusion

References

Unveiling the Chemical Biology of Dorsomorphin Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin dihydrochloride (B599025), also widely known as Compound C, is a pivotal small molecule inhibitor with dual specificity for AMP-activated protein kinase (AMPK) and Type I bone morphogenetic protein (BMP) receptors. This technical guide provides an in-depth exploration of its chemical properties, mechanism of action, and key applications in cellular and molecular biology research. Detailed experimental protocols, quantitative inhibitory data, and visual representations of its effects on critical signaling pathways are presented to facilitate its effective use in the laboratory.

Chemical and Physical Properties

Dorsomorphin dihydrochloride is a synthetic pyrazolopyrimidine derivative. Its chemical and physical characteristics are fundamental to its use in experimental settings, influencing its solubility, stability, and cellular uptake.

PropertyValueReference(s)
IUPAC Name 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride
Synonyms Compound C dihydrochloride, BML-275 dihydrochloride[1][2][3]
CAS Number 1219168-18-9[2][4][5][6][7][8][9]
Molecular Formula C₂₄H₂₅N₅O · 2HCl[2][5][7][10][11]
Molecular Weight 472.41 g/mol [2][4][5][7][8][9][10][11]
Appearance Light yellow to yellow solid[9]
Purity ≥98% (HPLC)[2][5][7][10]
SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl[4]
InChIKey RJDVIJJQKMGPMV-UHFFFAOYSA-N[2][5]
Solubility

The solubility of this compound is a critical factor for the preparation of stock and working solutions.

SolventConcentrationNotesReference(s)
Water 100 mg/mL (211.68 mM)Requires sonication.[5][6][7][9][10][12]
DMSO ~5 mg/mL (10.58 mM)Requires sonication. Hygroscopic DMSO can reduce solubility.[2][9][12]
PBS (pH 7.2) ~20 mg/mL (42.34 mM)Requires sonication and warming to 60°C for a clear solution.[3][12][13]
Stability and Storage

Proper storage is essential to maintain the biological activity of this compound.

FormStorage TemperatureDurationConditionsReference(s)
Solid (Powder) -20°C≥ 4 yearsDesiccated, protected from light.[1][14][15]
Stock Solution (in DMSO) -80°C1 yearAliquoted to avoid freeze-thaw cycles, sealed, away from moisture.[3]
-20°C6 monthsAliquoted to avoid freeze-thaw cycles, sealed, away from moisture.[3]
Aqueous Solution Room TemperatureNot RecommendedShould be used immediately.[14][15]

Mechanism of Action

This compound exhibits a dual inhibitory mechanism, targeting two distinct and crucial signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the bone morphogenetic protein (BMP) pathway.

Inhibition of AMPK Signaling

Dorsomorphin is a potent, reversible, and ATP-competitive inhibitor of AMPK.[4][13][16][17][18] It binds to the kinase domain of the catalytic α-subunit, preventing the phosphorylation of downstream targets involved in cellular energy homeostasis.

AMPK_Pathway AMP_ATP High AMP/ATP Ratio LKB1_CAMKK2 LKB1 / CAMKK2 AMP_ATP->LKB1_CAMKK2 AMPK AMPK LKB1_CAMKK2->AMPK P Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream P Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->AMPK Anabolic Anabolic Pathways (e.g., protein synthesis) Downstream->Anabolic Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) Downstream->Catabolic

Figure 1. Dorsomorphin's inhibition of the AMPK signaling pathway.
Inhibition of BMP Signaling

Dorsomorphin also potently inhibits the Type I BMP receptors ALK2, ALK3, and ALK6.[2][3][4][5][7][10][11][13][16][18][19][20][21] By competing with ATP for binding to the kinase domain of these receptors, it blocks the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), thereby inhibiting the transcription of BMP target genes.[4][20]

BMP_Pathway BMP_Ligand BMP Ligand TypeII_R Type II Receptor BMP_Ligand->TypeII_R TypeI_R Type I Receptor (ALK2, ALK3, ALK6) BMP_Ligand->TypeI_R TypeII_R->TypeI_R P SMAD158 SMAD1/5/8 TypeI_R->SMAD158 P Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->TypeI_R Complex SMAD1/5/8-SMAD4 Complex SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Figure 2. Dorsomorphin's inhibition of the BMP signaling pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against its primary targets in various assays.

In Vitro Kinase Inhibition
TargetParameterValueSpeciesAssay ConditionsReference(s)
AMPK Kᵢ109 nMRatCell-free, in the absence of AMP.[3][4][5][7][8][9][10][13][16][17][21]
ALK2 (ACVR1) IC₅₀~200 nMHumanBRE-Luciferase reporter assay with constitutively active ALK2.[10][22]
ALK3 (BMPR1A) IC₅₀~500 nMHumanBRE-Luciferase reporter assay with constitutively active ALK3.[10][22]
ALK6 (BMPR1B) IC₅₀5-10 µMHumanBRE-Luciferase reporter assay with constitutively active ALK6.[10][22]
Cellular IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity varies across different cell lines.

Cell LineIC₅₀ (µM)Exposure TimeAssayReference(s)
92-1 (Uveal Melanoma) 6.52648 hCell Viability[6][11]
MP46 (Uveal Melanoma) 10.1348 hCell Viability[6]
OMM2.5 (Uveal Melanoma) 31.4548 hCell Viability[6]
Mel270 (Uveal Melanoma) 8.3948 hCell Viability[6]
HeLa (Cervical Cancer) 10.7124 hCCK-8[2]
HCT116 (Colon Cancer) 11.3424 hCCK-8[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Experimental_Workflow Start Start: Prepare Dorsomorphin Stock Solution Cell_Culture Cell Culture & Treatment Start->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Biochemical_Assay Biochemical Assay (e.g., Western Blot, Luciferase Assay, qPCR) Lysis->Biochemical_Assay Data_Analysis Data Analysis Biochemical_Assay->Data_Analysis End End: Interpret Results Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols: Dorsomorphin Dihydrochloride for Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorsomorphin, also known as Compound C, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions as an ATP-competitive inhibitor of the type I BMP receptors ALK2, ALK3, and ALK6.[1][3][4][5] This inhibition prevents the downstream phosphorylation of SMAD1, SMAD5, and SMAD8, thereby blocking the transcription of BMP-responsive genes.[1][2][3][5] This targeted activity makes Dorsomorphin dihydrochloride (B599025) an invaluable tool in stem cell research, enabling the directed differentiation of pluripotent stem cells (PSCs) into specific lineages, most notably cardiomyocytes and neural progenitors.[1][4] These application notes provide detailed protocols and quantitative data for the use of Dorsomorphin dihydrochloride in stem cell differentiation.

Mechanism of Action

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors.[3] This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[1][3] These phosphorylated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[1][3] Dorsomorphin selectively inhibits the kinase activity of ALK2, ALK3, and ALK6, thereby preventing the initial phosphorylation of R-SMADs and effectively halting the entire downstream signaling cascade.[1][3][5]

BMP_Signaling_Pathway BMP Signaling Pathway and Inhibition by Dorsomorphin cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Translocates & Activates Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits

BMP signaling pathway and the inhibitory action of Dorsomorphin.[6]

Data Presentation

Table 1: Inhibitory Activity of this compound
TargetKiCell-Free AssayReference
AMPK109 nMYes[2][7]
TargetIC50Cell-Based AssayReference
ALK21.2 µMLuciferase Reporter Assay[5]
ALK30.5 µMLuciferase Reporter Assay[5]
ALK62.2 µMLuciferase Reporter Assay[5]
Table 2: Efficacy in Stem Cell Differentiation
Cell TypeLineageConcentrationTreatment DurationOutcomeReference
Mouse Embryonic Stem Cells (mESCs)Cardiomyocyte2 µMFirst 24 hours of differentiation>20-fold increase in beating cardiomyocytes.[8][9][8][9]
mESCsCardiomyocyte2 µMDay 0-1 of differentiation96.1% reduction in Id1 expression at day 1.[10][10]
Human Pluripotent Stem Cells (hPSCs)Neural Progenitor0.5 - 10 µMVaries by protocolEfficient neural induction, often with >80% conversion.[10][6][10]
Human Adipose-Derived Stem Cells (hADSCs)Neuronal2 µM (with 20 µM SB431542)7 and 14 daysInduction of neuronal markers (NSE, Sox1, Pax6, NF200).[11][11]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : To prepare a 10 mM stock solution, dissolve this compound powder in DMSO.[12] For example, to reconstitute a 5 mg vial, add the appropriate volume of DMSO based on the molecular weight provided by the supplier.

  • Solubilization : Gently vortex the vial to mix. If necessary, warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.[12][13]

  • Aliquoting and Storage : Aliquot the stock solution into single-use, light-protecting tubes to avoid repeated freeze-thaw cycles.[12][13] Store the aliquots at -20°C.[2][12]

Note : The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid toxicity.[12]

protocol_workflow General Experimental Workflow for Stem Cell Differentiation Start Start PSC Culture Maintain Pluripotent Stem Cells Start->PSC Culture Differentiation Induction Induce Differentiation (e.g., Embryoid Body Formation) PSC Culture->Differentiation Induction Dorsomorphin Treatment Add Dorsomorphin to Culture Medium Differentiation Induction->Dorsomorphin Treatment Incubation Incubate for Specified Duration Dorsomorphin Treatment->Incubation Medium Change Remove Dorsomorphin and Change to Differentiation Medium Incubation->Medium Change Continued Culture Continue Differentiation Culture Medium Change->Continued Culture Analysis Analyze for Differentiation Markers (e.g., qPCR, Immunofluorescence) Continued Culture->Analysis End End Analysis->End

General experimental workflow for directed differentiation.[6]

Protocol 1: Cardiomyocyte Differentiation of Mouse Embryonic Stem Cells (mESCs)

This protocol is a generalized workflow based on common methodologies for inducing cardiomyogenesis.[1]

  • Cell Culture : Maintain mESCs in an undifferentiated state using standard protocols (e.g., with Leukemia Inhibitory Factor, LIF).[1]

  • Embryoid Body (EB) Formation : To initiate differentiation, form EBs by seeding mESCs into hanging drops or suspension culture in differentiation medium without LIF.

  • Dorsomorphin Treatment : On Day 0 to Day 1 of EB formation, add this compound to the culture medium to a final concentration of 2 µM.[1][8] A DMSO vehicle control should be run in parallel.[1]

  • Medium Change : After 24 hours, remove the Dorsomorphin-containing medium and replace it with fresh differentiation medium.

  • Continued Differentiation : Continue to culture the EBs, changing the medium as required. Spontaneously beating areas should become visible within 8-12 days.

  • Analysis : At desired time points, harvest EBs for analysis of cardiac-specific markers such as Nkx2.5 and Myh6 by quantitative PCR (qPCR) or immunofluorescence.[8][14]

Protocol 2: Neural Induction of Human Pluripotent Stem Cells (hPSCs)

This protocol utilizes a dual SMAD inhibition strategy for efficient neural conversion.[6][11]

  • Cell Culture : Maintain hPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium.

  • Neural Induction : When the hPSCs reach optimal confluency, switch to a neural induction medium. For dual SMAD inhibition, supplement the medium with this compound (e.g., 5 µM) and a TGF-β inhibitor such as SB431542 (e.g., 10 µM).[6]

  • Daily Medium Changes : Perform daily medium changes with the supplemented neural induction medium for the first 5-7 days.

  • Neural Progenitor Cell (NPC) Expansion : After the initial induction phase, the medium can be transitioned to an NPC expansion medium, which may or may not contain the small molecule inhibitors depending on the specific protocol.

  • Rosette Selection : Neural rosettes, characteristic structures of early neural differentiation, can be manually or enzymatically selected for further purification and expansion of NPCs.[6]

  • Analysis : Assess the efficiency of neural induction by staining for neural progenitor markers such as PAX6, SOX1, and Nestin using immunofluorescence or flow cytometry.[6][15]

Applications and Summary

This compound is a cornerstone small molecule for directing stem cell fate.[1] Its potent and selective inhibition of the BMP signaling pathway provides a robust and efficient method for guiding the differentiation of PSCs towards desired lineages, particularly cardiomyocytes and neural progenitors.[1][4] By blocking BMP signaling, Dorsomorphin can also be utilized to inhibit osteogenic differentiation.[1] The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their stem cell differentiation experiments.

References

Application Notes and Protocols: Dorsomorphin Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a versatile and potent small molecule inhibitor extensively utilized in cell culture for various research applications.[1][2] It functions as a reversible, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[2] Additionally, Dorsomorphin is a well-characterized inhibitor of the bone morphogenetic protein (BMP) signaling pathway, specifically targeting the type I receptors ALK2, ALK3, and ALK6.[1][3][4][5][6][7] This dual inhibitory activity makes it an invaluable tool for studying cellular metabolism, stem cell differentiation, developmental biology, and cancer.[8]

This document provides detailed application notes and protocols for the effective use of Dorsomorphin dihydrochloride (B599025) in cell culture experiments.

Mechanism of Action

Dorsomorphin dihydrochloride exerts its biological effects through the inhibition of two key signaling pathways:

  • AMPK Signaling Pathway: As an ATP-competitive inhibitor of AMPK, Dorsomorphin prevents the phosphorylation of downstream targets, thereby interfering with the cellular response to energy stress.[2] AMPK is a central regulator of metabolism that, when activated, promotes catabolic pathways to generate ATP while inhibiting anabolic pathways.[2]

  • BMP Signaling Pathway: Dorsomorphin blocks the kinase activity of BMP type I receptors (ALK2, ALK3, and ALK6).[3][4][5][6][7] This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), thereby blocking the transduction of BMP signals that are critical for various developmental processes, including osteogenesis and dorsoventral axis formation.[3][5][7]

Data Presentation

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

Form Solvent Maximum Concentration Storage Temperature Stability
Powder---20°C (desiccated)≥ 2-4 years[9]
Stock SolutionDMSO20 mM (with gentle warming)-20°C or -80°C (in aliquots)1 month at -20°C, 1 year at -80°C[10]
Stock SolutionWater100 mMNot recommended for > 24 hours[9]Limited
Working Concentrations in Cell Culture

The optimal working concentration of this compound varies depending on the cell type and the specific application. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Application Cell Line Concentration Range Incubation Time
Inhibition of BMP-mediated osteoblast differentiationC2C124 µMNot specified[10]
Neural InductionHuman Pluripotent Stem Cells (hPSCs)2 µMNot specified
General Cell CultureVarious0.5 - 20 µM[1][7]Varies
Suppression of GRP78 promoter activityHuman fibrosarcoma HT10800 - 10 µM18 hours[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Precaution: this compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reconstitution: To prepare a 10 mM stock solution from a 1 mg vial (Molecular Weight: 472.41 g/mol ), add 211.6 µL of sterile DMSO. For a 5 mg vial, add 1.058 mL of sterile DMSO.

  • Solubilization: Vortex the vial briefly to mix. If necessary, warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.[7]

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[10]

Protocol 2: General Protocol for Treating Cells with this compound

This protocol provides a general guideline for treating adherent cells in culture.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Adherent cells cultured in appropriate vessels (e.g., 6-well plate, 96-well plate)

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Dilution: Determine the final desired concentration for your experiment. Prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of medium).

    • Note: To avoid precipitation, add the Dorsomorphin stock solution to pre-warmed medium.[1][7] The final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent toxicity.[1][7]

  • Cell Treatment:

    • Aspirate the existing culture medium from the cells.

    • Gently add the medium containing the desired final concentration of this compound to the cells.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

  • Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., Western blotting, RT-qPCR, immunofluorescence).

Mandatory Visualizations

Signaling Pathways

Dorsomorphin_Signaling_Pathways cluster_BMP BMP Signaling Pathway cluster_AMPK AMPK Signaling Pathway BMP BMP Ligand BMPRII BMPRII BMP->BMPRII BMPRI BMPRI (ALK2/3/6) BMPRII->BMPRI Forms Complex SMAD SMAD1/5/8 BMPRI->SMAD Phosphorylates pSMAD pSMAD1/5/8 SMAD->pSMAD Complex pSMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI Inhibits AMP AMP:ATP Ratio ↑ AMPK AMPK AMP->AMPK Activates pAMPK pAMPK AMPK->pAMPK Downstream Downstream Targets pAMPK->Downstream Phosphorylates Dorsomorphin2 Dorsomorphin Dorsomorphin2->AMPK Inhibits (ATP-competitive)

Caption: Dorsomorphin's dual inhibitory action on BMP and AMPK signaling pathways.

Experimental Workflow

Experimental_Workflow A Prepare 10 mM Dorsomorphin Stock Solution in DMSO C Thaw Dorsomorphin Stock and Dilute in Pre-warmed Medium A->C B Culture Cells to Desired Confluency D Treat Cells with Dorsomorphin- containing Medium B->D C->D E Incubate for Desired Time D->E F Perform Downstream Analysis (e.g., Western Blot, qPCR) E->F

Caption: General experimental workflow for using Dorsomorphin in cell culture.

References

Application Notes: Dorsomorphin Dihydrochloride for Neural Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a pivotal small molecule in the field of stem cell biology, particularly for the directed differentiation of pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neural lineages.[1][2] It functions as a potent, ATP-competitive inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[3][4] By inhibiting these receptors, Dorsomorphin blocks the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8, which prevents the transcription of BMP target genes.[1][5] This action mimics a key signaling event in early embryonic development that specifies neuroectoderm, the precursor to the entire nervous system.[1]

For enhanced efficiency and specificity in neural induction, Dorsomorphin is frequently used in a strategy known as "dual SMAD inhibition." This involves the simultaneous application of Dorsomorphin to block the BMP pathway and an inhibitor of the TGF-β/Activin/Nodal pathway (e.g., SB431542), which blocks SMAD2/3 signaling.[1][6][7] This combined inhibition effectively removes barriers to neural differentiation, guiding PSCs robustly toward a neural fate.[6][8][9] These application notes provide comprehensive protocols and quantitative data for utilizing Dorsomorphin in neural induction experiments.

Data Presentation

The optimal concentration of Dorsomorphin dihydrochloride (B599025) can vary depending on the cell line and specific protocol. Below are summarized data from various sources.

Table 1: Recommended Concentrations of Dorsomorphin for Neural Induction

Recommended Concentration RangeSource
0.5 µM - 20 µMMiltenyi Biotec[10], BenchChem[11]
2 µMFor hADSCs (with 20 µM SB431542)[6]
2.5 µMFor hESCs (with A8301 and XAV939)[12]

Table 2: Example Protocols for Neural Induction Using Dorsomorphin

Cell TypeDorsomorphin Conc.Other Small MoleculesDurationKey Markers ExpressedReference
Human Adipose-Derived Stem Cells (hADSCs)2 µMSB431542 (20 µM)14 daysSOX1, PAX6, NF200, Neuron-specific enolase[6]
Human Embryonic Stem Cells (hESCs)2.5 µMA8301 (2 µM), XAV939 (0.1 µM), all-trans-RA (2 µM)4 days (initial stage)NESTIN, PAX6, SOX1, TUJ1, MAP2, HB9, ISL1[12]
Human Pluripotent Stem Cells (hPSCs)Not specifiedSB43154211+ daysPAX6[13]

Signaling Pathways and Workflows

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Type I Receptors (ALK2, ALK3, ALK6) SMAD SMAD1/5/8 BMPR->SMAD Phosphorylates pSMAD p-SMAD1/5/8 Transcription Target Gene Transcription pSMAD->Transcription Promotes BMP BMP Ligand BMP->BMPR Binds Dorsomorphin Dorsomorphin Dorsomorphin->BMPR Inhibits

Caption: Canonical BMP signaling pathway and the inhibitory action of Dorsomorphin.

Neural_Induction_Workflow start Pluripotent Stem Cells (hESCs / hiPSCs) plate Plate cells as single cells or small colonies start->plate medium Change to Neural Induction Medium containing Dorsomorphin (+/- SB431542, etc.) plate->medium culture Culture for 4-14 days, changing medium regularly medium->culture analysis Analyze for Neural Progenitor Markers (e.g., PAX6, SOX1, Nestin) culture->analysis end Neural Progenitor Cells (NPCs) analysis->end

Caption: A typical experimental workflow for neural induction using Dorsomorphin.

Experimental Protocols

Preparation of Dorsomorphin Dihydrochloride Stock Solution

Proper preparation and storage of the Dorsomorphin stock solution are critical for experimental reproducibility.

  • Reconstitution:

    • To prepare a 10 mM stock solution, reconstitute the lyophilized powder in sterile DMSO.[10] For example, add 501 µL of pure DMSO to a 2 mg vial of Dorsomorphin (MW: 399.49 g/mol ).[10]

    • Gently tap the vial before opening to ensure all powder is at the bottom.[10]

    • To facilitate solubilization, warm the vial at 37°C for 3-5 minutes and vortex briefly.[10][11]

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes.[11] Aliquoting is crucial to avoid potency loss from repeated freeze-thaw cycles.[10][11]

    • Store the aliquots at -20°C or -80°C for long-term stability (up to 2 years at -80°C).[5][11] The lyophilized powder should be stored at -20°C.[10][11]

Protocol for Neural Induction of PSCs (Dual SMAD Inhibition)

This protocol is a general guideline for inducing neural differentiation from human PSCs grown in adherent culture.

  • Materials:

    • Human PSCs (e.g., H9 hESCs or a relevant hiPSC line)

    • Matrigel or Vitronectin-coated culture plates

    • Basal medium (e.g., DMEM/F12)

    • N2 and B27 supplements

    • This compound (10 mM stock in DMSO)

    • SB431542 (10 mM stock in DMSO)

    • Basic fibroblast growth factor (bFGF)

    • ROCK inhibitor (e.g., Y-27632)

  • Procedure:

    • Cell Plating: One day prior to differentiation, plate PSCs onto Matrigel-coated plates at a density that will result in ~80-90% confluency on Day 0. Use your standard PSC culture medium supplemented with a ROCK inhibitor to enhance survival if plating single cells.

    • Initiation of Differentiation (Day 0):

      • Prepare the Neural Induction Medium (NIM): Basal medium supplemented with N2 and B27 supplements.

      • Aspirate the PSC culture medium.

      • Wash the cells once with PBS.

      • Add NIM supplemented with Dorsomorphin (e.g., 2 µM) and SB431542 (e.g., 10 µM).[6]

    • Culture and Maintenance:

      • Incubate the cells at 37°C in a 5% CO2 incubator.

      • Change the NIM with freshly added Dorsomorphin and SB431542 every day for the first 5-7 days.

      • After this initial period, the protocol may call for a switch to a medium containing only B27 supplement and withdrawal of the small molecules.

    • Monitoring Differentiation: By day 7-11, the cell morphology should change significantly, with the appearance of neural rosette-like structures. The culture will be highly enriched for neural progenitor cells (NPCs) expressing markers like PAX6 and SOX1.[1][12]

Verification Protocol: Immunocytochemistry for Neural Markers

This protocol allows for the visualization of key neural progenitor proteins.

  • Procedure:

    • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

    • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash three times with PBS. Add a blocking buffer (e.g., 5% goat serum in PBS) and incubate for 1 hour at room temperature to block non-specific antibody binding.[1]

    • Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-PAX6, anti-SOX1, anti-Nestin) to their working concentration in the blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate overnight at 4°C.[1]

    • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorophore-conjugated secondary antibodies, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

    • Nuclear Staining and Mounting: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.[1] Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Imaging: Visualize the staining using a fluorescence microscope.

Verification Protocol: qRT-PCR for Neural Gene Expression

This protocol quantifies the expression of neural-specific transcripts.

  • Procedure:

    • RNA Extraction: At desired time points during differentiation, harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer’s protocol.[1]

    • cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[1]

    • qRT-PCR:

      • Prepare the qRT-PCR reaction mix by combining a SYBR Green Master Mix, forward and reverse primers for target genes (e.g., PAX6, SOX1, NES) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.[1]

      • Run the reaction on a real-time PCR instrument.

    • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) compared to an undifferentiated control sample using the ΔΔCt method.[1]

References

Application Notes and Protocols for Preparing Dorsomorphin Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely used small molecule inhibitor in biomedical research.[1][2][3][4] It was initially identified for its role in perturbing dorsoventral axis formation in zebrafish embryos by inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway.[1][3] Subsequent studies characterized Dorsomorphin as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][5][6][7][8] Due to its dual inhibitory effects on both BMP and AMPK signaling pathways, Dorsomorphin is a valuable tool for studying various biological processes, including embryonic development, cell differentiation, metabolism, and cancer biology.[1][9][10][11]

This document provides detailed application notes and protocols for the preparation, storage, and handling of Dorsomorphin dihydrochloride (B599025) stock solutions to ensure experimental reproducibility and efficacy.

Mechanism of Action

Dorsomorphin dihydrochloride exerts its biological effects primarily through the inhibition of two key signaling pathways:

  • BMP Pathway Inhibition: Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6.[1][2][4][5][6][8][11][12] This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the transduction of BMP signals that are crucial for embryogenesis, iron metabolism, and osteogenic differentiation.[1][5][8]

  • AMPK Pathway Inhibition: As an ATP-competitive inhibitor, Dorsomorphin blocks the kinase activity of AMPK with a Ki of 109 nM in cell-free assays.[5][6][7][8] This prevents the phosphorylation of downstream targets of AMPK, a central regulator of cellular metabolism that is activated during periods of low energy.[3] It is important to note that Dorsomorphin shows high selectivity for AMPK over several other structurally related kinases.[5][6][8][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReferences
Alternative Names Compound C, BML-275[1][2][4][6][13]
Molecular Formula C₂₄H₂₅N₅O · 2HCl[5][7][13]
Molecular Weight 472.41 g/mol [5][6][7][13]
Appearance Light yellow or off-white solid[1]
Purity ≥98% (HPLC)[6][9][13]

Table 2: Solubility Data

SolventMaximum ConcentrationNotesReferences
Water 47.24 - 100 mg/mL (100 - 211.68 mM)May require sonication to fully dissolve.[5][6][7]
DMSO 5 - 9.45 mg/mL (10.58 - 20 mM)Gentle warming and use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5][6][7][13]
Dimethyl formamide (B127407) (DMF) ~1 mg/mL-[13]
Ethanol Insoluble-[5]
PBS (pH 7.2) ~1 mg/mLAqueous solutions are not recommended for storage beyond one day.[13]

Table 3: Storage and Stability

FormStorage TemperatureDuration of StabilityNotesReferences
Solid (Lyophilized Powder) -20°C2 - 4 yearsStore in a desiccated environment, protected from light.[1][4][5][13][14]
Stock Solution in DMSO -20°C3 - 6 monthsAliquot to avoid repeated freeze-thaw cycles.[4][7]
Stock Solution in DMSO -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[5][7]
Aqueous Solution 4°C or -20°CNot recommended for > 24 hoursPrepare fresh before each experiment.[13][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the reconstitution of lyophilized this compound to create a concentrated stock solution for most cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

Procedure:

  • Preparation: Before opening the vial, gently tap it on a hard surface to ensure all the powder is at the bottom.

  • Reconstitution: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound. For example, to prepare a 10 mM stock solution from 2 mg of this compound (MW: 472.41 g/mol ), add 423.4 µL of DMSO.

  • Solubilization: Add the calculated volume of sterile DMSO to the vial. Close the vial tightly and vortex briefly to mix. If the solution is not clear or if crystals are visible, warm the vial at 37°C for 3-5 minutes to aid complete dissolution.[12][15]

  • Aliquoting: Once the this compound is fully dissolved, dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes. Aliquoting is critical to prevent loss of potency from repeated freeze-thaw cycles.[4][12][15]

  • Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[4][7]

Protocol 2: Preparation of Working Solution for Cell Culture

This protocol outlines the steps for diluting the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • Frozen aliquot of 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Remove a single aliquot of the this compound stock solution from the freezer and thaw it quickly, for example, in a 37°C water bath.[12][15]

  • Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Typical working concentrations range from 0.5 µM to 20 µM.[12][15]

  • Addition to Medium: To prevent precipitation, add the thawed this compound stock solution directly to pre-warmed cell culture medium.[12][15] Do not add it to cold medium. Mix gently by pipetting up and down or by swirling the flask/plate.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell type, which is typically below 0.5%.[12][15]

  • Sterilization (Optional but Recommended): For sensitive applications, such as pluripotent stem cell culture, the final Dorsomorphin-supplemented medium can be filtered through a 0.2 µm sterile, low-protein binding filter before applying it to the cells.[12][15]

Visualizations

Signaling Pathways

Dorsomorphin_Signaling_Pathways cluster_BMP BMP Signaling Pathway cluster_AMPK AMPK Signaling Pathway BMP BMP Ligand BMPRII BMPRII BMP->BMPRII BMPRI BMPRI (ALK2/3/6) BMPRII->BMPRI Phosphorylates SMAD158 SMAD1/5/8 BMPRI->SMAD158 Phosphorylates SMAD4 SMAD4 SMAD158->SMAD4 Nucleus_BMP Nucleus SMAD4->Nucleus_BMP Gene_Transcription_BMP Gene Transcription Nucleus_BMP->Gene_Transcription_BMP Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI AMP_ATP_ratio Increased AMP:ATP Ratio AMPK AMPK AMP_ATP_ratio->AMPK Downstream_Targets Downstream Targets AMPK->Downstream_Targets Anabolic_Pathways Anabolic Pathways (e.g., ACC, mTOR) Downstream_Targets->Anabolic_Pathways Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) Downstream_Targets->Catabolic_Pathways Dorsomorphin_AMPK Dorsomorphin Dorsomorphin_AMPK->AMPK

Caption: Dorsomorphin inhibits BMP and AMPK signaling pathways.

Experimental Workflow

Stock_Solution_Workflow start Start powder This compound Powder start->powder reconstitute Reconstitute Powder in DMSO powder->reconstitute dmso Anhydrous, Sterile DMSO dmso->reconstitute dissolve Vortex and/or Warm (37°C) to Fully Dissolve reconstitute->dissolve aliquot Aliquot into Single-Use, Light-Protecting Tubes dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage end Stock Solution Ready storage->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Dorsomorphin Dihydrochloride for Directed Differentiation of Induced Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin dihydrochloride (B599025), also known as Compound C, is a versatile and potent small molecule inhibitor of the bone morphogenetic protein (BMP) signaling pathway.[1] It functions by targeting the type I BMP receptors ALK2, ALK3, and ALK6, which in turn prevents the phosphorylation of the downstream signal transducers Smad1, Smad5, and Smad8.[1][2] Notably, Dorsomorphin can also inhibit the TGF-β/Activin/Nodal signaling pathway, and it is a potent inhibitor of AMP-activated protein kinase (AMPK).[3][4][5][6]

In the field of induced pluripotent stem cell (iPSC) research, Dorsomorphin is a cornerstone reagent, primarily utilized for the highly efficient directed differentiation of iPSCs into specific lineages, most prominently neural progenitor cells (NPCs).[2][3][5] It is a key component of the widely used "dual SMAD inhibition" strategy, where it is often paired with an inhibitor of the TGF-β/Activin/Nodal pathway, such as SB431542, to promote rapid and robust neural conversion.[2][4][7] While its primary role is in differentiation, it has also been mentioned in protocols for the chemical reprogramming of somatic cells into iPSCs.[6]

These application notes provide a comprehensive overview of the use of Dorsomorphin dihydrochloride in iPSC research, including its mechanism of action, quantitative data on its efficiency, and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data on the efficiency of neural induction from human iPSCs using Dorsomorphin, both alone and in combination with other small molecules.

Table 1: Efficiency of Neural Progenitor Cell (NPC) Generation from hiPSCs

Treatment ProtocolCell Line(s)Key Marker(s)Percentage of Positive Cells (Mean ± SD)Citation(s)
Dorsomorphin (Compound C) alonehiPSCsGeneral Neural Conversion70.4%[5]
Dorsomorphin + SB431542 (Dual SMAD Inhibition)hiPSC-derived NPCs (at passage 5)Nestin98.77% ± 3.02%[8]
Dorsomorphin + SB431542 (Dual SMAD Inhibition)hiPSC-derived NPCs (at passage 5)PAX680.51% ± 14.37%[8]
Dorsomorphin + SB431542 (Dual SMAD Inhibition)hiPSC-derived NPCs (at passage 5)SOX172.08% ± 16.42%[8]

Signaling Pathways and Experimental Workflow

Dorsomorphin's Mechanism of Action in Neural Induction

Dorsomorphin promotes neural induction by inhibiting the BMP signaling pathway, which would otherwise promote differentiation towards other lineages. When used in conjunction with a TGF-β inhibitor like SB431542 (dual SMAD inhibition), it effectively blocks two major signaling pathways that inhibit neuroectoderm specification.

Dorsomorphin_Mechanism_of_Action cluster_BMP BMP Pathway cluster_TGF TGF-β/Activin Pathway BMP Ligand BMP Ligand BMP Receptor (ALK2/3/6) BMP Receptor (ALK2/3/6) p-SMAD1/5/8 p-SMAD1/5/8 BMP Receptor (ALK2/3/6)->p-SMAD1/5/8 Gene Transcription (Non-Neural Fates) Gene Transcription (Non-Neural Fates) p-SMAD1/5/8->Gene Transcription (Non-Neural Fates) TGF-β/Activin Ligand TGF-β/Activin Ligand TGF-β Receptor (ALK4/5/7) TGF-β Receptor (ALK4/5/7) p-SMAD2/3 p-SMAD2/3 TGF-β Receptor (ALK4/5/7)->p-SMAD2/3 p-SMAD2/3->Gene Transcription (Non-Neural Fates) Dorsomorphin Dorsomorphin Dorsomorphin->BMP Receptor (ALK2/3/6) Neural Fate Neural Fate Dorsomorphin->Neural Fate SB431542 SB431542 SB431542->TGF-β Receptor (ALK4/5/7) SB431542->Neural Fate

Caption: Dual SMAD inhibition by Dorsomorphin and SB431542 promotes neural fate.

Experimental Workflow for Neural Induction from iPSCs

The following diagram outlines a typical workflow for the directed differentiation of iPSCs into neural progenitor cells using Dorsomorphin.

iPSC_Neural_Induction_Workflow iPSC_Culture iPSC Culture (Feeder-free on Geltrex/Matrigel) Dissociation Dissociation (e.g., EDTA, Accutase) iPSC_Culture->Dissociation EB_Formation Embryoid Body (EB) Formation (Aggrewell or suspension culture) Dissociation->EB_Formation Neural_Induction Neural Induction (EB1 Medium + Dorsomorphin ± SB431542) EB_Formation->Neural_Induction Rosette_Formation EB Plating & Neural Rosette Formation Neural_Induction->Rosette_Formation NPC_Expansion Rosette Selection & NPC Expansion (NPC1 Medium + FGF2) Rosette_Formation->NPC_Expansion Characterization Characterization (Immunocytochemistry, qRT-PCR) NPC_Expansion->Characterization

Caption: Workflow for iPSC differentiation into neural progenitor cells.

Experimental Protocols

Protocol 1: Neural Induction of hiPSCs via Embryoid Body Formation (Dual SMAD Inhibition)

This protocol is adapted from methodologies that utilize embryoid body (EB) formation for neural induction.[8]

Materials:

  • Human iPSCs cultured on Geltrex-coated plates in mTeSR1 or E8 medium

  • 0.5 mM EDTA in PBS

  • EB1 medium: Neurobasal medium supplemented with 1% GlutaMAX, 1% Penicillin/Streptomycin, 1% N2 supplement, 2% B27 supplement

  • This compound (e.g., Tocris, Cat. No. 3093)

  • SB431542 (e.g., Tocris, Cat. No. 1614)

  • FGF2 (basic Fibroblast Growth Factor)

  • Ultra-low attachment plates

  • Geltrex-coated plates

  • Accutase

  • NPC1 medium: DMEM/F12 supplemented with 1% GlutaMAX, 1% N2 supplement, 2% B27 supplement, and 20 ng/ml FGF2

Procedure:

  • Preparation of iPSCs: Culture hiPSCs to approximately 80% confluency.

  • EB Formation:

    • Wash the iPSC colonies with PBS and treat with 0.5 mM EDTA for 5-7 minutes at 37°C.

    • Gently detach the colonies and break them into small clumps.

    • Transfer the cell suspension to ultra-low attachment plates in EB1 medium supplemented with 1.25 µM Dorsomorphin and 10 µM SB431542.

    • Culture for 7-10 days to allow EB formation, changing the medium every 2-3 days.[8]

  • Neural Rosette Formation:

    • Collect the EBs and plate them onto Geltrex-coated plates in NPC1 medium without FGF2.

    • Allow the EBs to attach and for neural rosettes to emerge over the next 4-6 days.

  • NPC Expansion:

    • Manually select and isolate the neural rosettes.

    • Dissociate the rosettes into single cells using Accutase.

    • Plate the single cells onto new Geltrex-coated plates in NPC1 medium containing 20 ng/ml FGF2.

    • Expand the NPCs, passaging them as they become confluent.

Protocol 2: Preparation and Use of Dorsomorphin Stock Solution

Materials:

Procedure:

  • Reconstitution:

    • To prepare a 10 mM stock solution, reconstitute the vial contents with the appropriate volume of DMSO (e.g., for 1 mg of this compound with a molecular weight of 472.41 g/mol , add 211.7 µL of DMSO).

    • Warm the vial to 37°C for 3-5 minutes to ensure complete solubilization.[1]

  • Aliquoting and Storage:

    • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Use in Cell Culture:

    • Thaw an aliquot at 37°C immediately before use.

    • Pre-warm the cell culture medium before adding the Dorsomorphin stock solution to prevent precipitation.[1]

    • The final concentration of Dorsomorphin in culture typically ranges from 0.5 µM to 10 µM. The final DMSO concentration should not exceed 0.5%.[1]

Protocol 3: Immunocytochemistry for NPC Characterization

This is a general protocol for the immunofluorescent staining of NPCs to verify the expression of key markers such as PAX6, SOX1, and Nestin.[2]

Materials:

  • NPCs cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer: 5% normal goat serum, 1% BSA, and 0.3% Triton X-100 in PBS

  • Primary antibodies (e.g., anti-PAX6, anti-SOX1, anti-Nestin)

  • Fluorescently-labeled secondary antibodies

  • DAPI or Hoechst stain

  • Mounting medium

Procedure:

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Incubate the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their working concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Triton X-100.

    • Incubate with the appropriate fluorescently-labeled secondary antibodies, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI or Hoechst solution for 5-10 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope.

Conclusion

This compound is an invaluable tool for directing the fate of iPSCs, particularly towards the neural lineage. Its efficacy, especially as part of a dual SMAD inhibition strategy, is well-documented and provides a reliable method for generating large quantities of neural progenitor cells for use in disease modeling, drug screening, and regenerative medicine research. The protocols and data presented here offer a solid foundation for the successful application of Dorsomorphin in your iPSC-based research endeavors.

References

Application Notes and Protocols for Dorsomorphin Dihydrochloride in Brain Organoid Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of three-dimensional (3D) brain organoids from human pluripotent stem cells (hPSCs) has revolutionized the study of neurodevelopment and neurological diseases.[1][2] A critical step in generating brain organoids is directing the differentiation of hPSCs towards a neuroectodermal fate.[3] This is often achieved through the inhibition of signaling pathways that promote alternative lineages.[4] Dorsomorphin dihydrochloride (B599025), a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, is a key small molecule used in this process.[5] This document provides detailed application notes and protocols for the effective use of Dorsomorphin dihydrochloride in brain organoid development.

Mechanism of Action: Inhibition of BMP Signaling

This compound's primary mechanism of action in promoting neural differentiation is through the inhibition of the canonical BMP signaling pathway.[4] The BMP pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[4] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[4] Phosphorylated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes that promote non-neural fates.[6]

This compound acts by inhibiting the kinase activity of BMP type I receptors (ALK2, ALK3, and ALK6), thereby preventing the phosphorylation of SMAD1/5/8 and blocking the downstream signaling cascade. This inhibition is crucial for neural induction, as BMP signaling actively promotes ectodermal and mesodermal fates while suppressing the neural lineage during early embryonic development.[6] By blocking this pathway, this compound allows for the default differentiation of pluripotent stem cells towards a neuroectodermal fate.[4] It is often used in a "dual-SMAD inhibition" strategy, in conjunction with an inhibitor of the TGF-β pathway (like SB431542), to achieve robust and efficient neural induction.[4][7]

It is important to note that this compound is also a potent inhibitor of AMP-activated protein kinase (AMPK).[4] While its effect on neural induction is primarily attributed to BMP inhibition, this dual activity should be considered when designing and interpreting experiments.[4]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMP Receptor Complex (Type I & II) BMP Receptor Complex (Type I & II) BMP Ligand->BMP Receptor Complex (Type I & II) SMAD 1/5/8 SMAD 1/5/8 BMP Receptor Complex (Type I & II)->SMAD 1/5/8 Phosphorylation pSMAD 1/5/8 pSMAD 1/5/8 SMAD 1/5/8->pSMAD 1/5/8 SMAD 1/5/8-SMAD4 Complex SMAD 1/5/8-SMAD4 Complex pSMAD 1/5/8->SMAD 1/5/8-SMAD4 Complex SMAD 4 SMAD 4 SMAD 4->SMAD 1/5/8-SMAD4 Complex Gene Transcription (Non-neural fates) Gene Transcription (Non-neural fates) SMAD 1/5/8-SMAD4 Complex->Gene Transcription (Non-neural fates) Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->BMP Receptor Complex (Type I & II) Inhibition Neural Differentiation Neural Differentiation Gene Transcription (Non-neural fates)->Neural Differentiation Inhibition leads to Experimental_Workflow cluster_Phase1 Phase 1: EB Formation (Day 0-2) cluster_Phase2 Phase 2: Neural Induction (Day 2-5) cluster_Phase3 Phase 3: Embedding & Stationary Culture (Day 5-9) cluster_Phase4 Phase 4: Rotary Suspension Culture (Day 10 onwards) iPSC_Culture iPSC Culture Dissociation Single-cell Dissociation iPSC_Culture->Dissociation Seeding Seeding in 96-well Plate Dissociation->Seeding EB_Formation Embryoid Body (EB) Formation Seeding->EB_Formation Neural_Induction Switch to Neural Induction Medium + Dorsomorphin & SB431542 EB_Formation->Neural_Induction Embedding Neurosphere Embedding in Matrigel Neural_Induction->Embedding Stationary_Culture Stationary Culture Embedding->Stationary_Culture Rotary_Culture Transfer to Spinner Flask (Rotary Culture) Stationary_Culture->Rotary_Culture Long_Term_Culture Long-term Maturation Rotary_Culture->Long_Term_Culture

References

Application Notes: Dorsomorphin Dihydrochloride in Zebrafish Developmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin (B1670891) dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] First identified in a chemical screen for compounds that disrupt dorsoventral axis formation in zebrafish (Danio rerio), it has become an invaluable tool in developmental biology.[1][2][4] Dorsomorphin acts by targeting the ATP-binding pocket of the BMP type I receptors ALK2, ALK3, and ALK6, thereby inhibiting the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[1][2][4] This specific inhibition allows for the temporal and dose-dependent manipulation of BMP signaling, enabling researchers to probe its multifaceted roles during embryonic development. In zebrafish, inhibition of BMP signaling by dorsomorphin classically results in a "dorsalized" phenotype, characterized by an expansion of dorsal structures at the expense of ventral tissues.[2][4][5] Beyond axis formation, dorsomorphin has been instrumental in studying cardiogenesis, osteogenesis, and iron metabolism.[4] While also known to inhibit AMP-activated protein kinase (AMPK), its effects on early zebrafish development are primarily attributed to BMP pathway inhibition.[1][6][7]

Chemical Properties

PropertyValueReference
Synonyms Compound C dihydrochloride, BML-275 dihydrochloride[6][8]
CAS Number 1219168-18-9[8]
Molecular Formula C₂₄H₂₅N₅O · 2HCl
Molecular Weight 472.41 g/mol [9]
Purity >99%[8]
Solubility Soluble in water (to 100 mM) and DMSO[8][9]
Storage Store at -20°C, desiccated[1][8]

Mechanism of Action: BMP Signaling Inhibition

Dorsomorphin dihydrochloride selectively inhibits BMP type I receptors, preventing the downstream signaling cascade that is crucial for establishing the dorsoventral axis in the developing zebrafish embryo.

BMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Regulates Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits

BMP signaling pathway and Dorsomorphin's inhibitory action.

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment windows of this compound used in various zebrafish developmental studies.

Application AreaDevelopmental Stage (Treatment Start)ConcentrationTreatment DurationObserved PhenotypeReference(s)
Dorsoventral Axis Formation 1-2 hours post-fertilization (hpf)Varies~24-48 hoursProfound disruption of caudal and posterior structures, severe dorsalization[4]
3 hpf2 µMNot specifiedDorsalized phenotype[10]
4 hpfVaries~24-48 hoursDorsalization, occasional ectopic tail appendage[4]
6-8 hpfVaries~24-48 hoursMild dorsalization, absence of ventral tail fin[4]
Craniofacial Development 10-18 hpfVaries8 hoursDisruption of endoderm formation and subsequent jaw development, palate defects[11]
Bone Mineralization 24 hpf4 µMUp to 10 days45% decrease in the number of mineralized vertebrae[4]
2 days post-fertilization (dpf)100 µM24 hoursSevere reduction of all mineralized bone pieces[12]
3 dpf100 µM24 hoursReduction of bone mineralization[12]
Angiogenesis 12 hpf10 µMNot specifiedDisruption of intersomitic vessel formation (Note: This is an off-target VEGF effect)[10][13]
Germline Stem Cells N/A (in culture)VariesUp to 6 weeksProlonged survival of spermatogonial stem cells, inhibition of female germline stem cells[14]

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh the required amount of this compound powder (MW = 472.41 g/mol ).

    • Dissolve in sterile dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can assist.[10]

    • Aliquot into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C.[10]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution into E3 embryo medium to achieve the desired final concentration (e.g., 2 µM, 4 µM, 10 µM).

    • Crucially, ensure the final concentration of DMSO in the embryo medium does not exceed 1% (typically <0.1%) to avoid solvent-induced toxicity and developmental defects. [2]

    • Prepare a vehicle control solution containing the same final concentration of DMSO in E3 medium.[10]

Protocol 2: Treatment of Zebrafish Embryos for Phenotypic Analysis

This protocol describes a general procedure for treating zebrafish embryos to assess developmental phenotypes, such as dorsalization.

Zebrafish_Workflow A 1. Embryo Collection Collect embryos post-fertilization. B 2. Staging & Dechorionation Stage embryos and remove chorions (optional, aids compound uptake). A->B C 3. Arraying Embryos Transfer embryos to a 96-well plate. B->C D 4. Compound Treatment Add Dorsomorphin working solution or vehicle control at desired hpf. C->D E 5. Incubation Incubate at 28.5°C. D->E F 6. Phenotypic Assessment Visually score embryos at specific time points (e.g., 24, 48 hpf) using a stereomicroscope. E->F

Experimental workflow for Dorsomorphin treatment in zebrafish.
  • Embryo Collection and Staging:

    • Collect zebrafish embryos shortly after fertilization and raise them in E3 embryo medium at 28.5°C.[2]

    • Stage the embryos according to established morphological timelines to ensure treatment begins at the correct developmental window.[2]

  • Treatment:

    • At the desired time point (e.g., 4 hours post-fertilization), transfer embryos into the wells of a multi-well plate (e.g., 96-well).[2]

    • Remove the original E3 medium and replace it with the prepared Dorsomorphin working solution or the vehicle control solution.[2]

  • Incubation:

    • Incubate the plate at a constant temperature of 28.5°C for the duration of the experiment.[2]

  • Phenotypic Analysis:

    • At specified time points (e.g., 24 hpf, 48 hpf), examine the embryos under a stereomicroscope.

    • Score for morphological changes, paying close attention to the dorsoventral axis. Signs of dorsalization include a reduced or absent ventral tail fin, an enlarged notochord, and altered somite morphology.[4]

    • Document phenotypes through imaging.

Protocol 3: Whole-Mount In Situ Hybridization (WISH) for Marker Gene Expression

WISH can be used to visualize changes in the spatial expression of dorsal and ventral marker genes following dorsomorphin treatment.

  • Embryo Collection and Fixation:

    • Treat embryos with dorsomorphin or vehicle control as described in Protocol 2.

    • At the desired developmental stage (e.g., 10-somite stage), dechorionate the embryos if not already done.

    • Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.[2]

  • Probe Synthesis:

    • Synthesize digoxigenin (B1670575) (DIG)-labeled antisense RNA probes for relevant marker genes.[2]

      • Dorsal markers: pax2a, egr2b (also known as krox20)[4]

      • Ventral markers: myod[4]

  • Hybridization and Detection:

    • Permeabilize the fixed embryos with Proteinase K.

    • Pre-hybridize the embryos and then hybridize with the DIG-labeled probe overnight at an elevated temperature (e.g., 65-70°C).[2]

    • Perform a series of stringent washes to remove any unbound probe.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash away the unbound antibody and develop the signal using a colorimetric substrate like NBT/BCIP.

    • Observe and document the expansion or reduction of expression domains. Dorsomorphin treatment is expected to expand the expression of dorsal markers.[4]

Protocol 4: Western Blot for Phospho-SMAD1/5/8 Analysis

This protocol confirms the inhibition of BMP signaling at the molecular level by assessing the phosphorylation status of SMAD1/5/8.

  • Embryo Treatment and Lysis:

    • Treat a pool of zebrafish embryos (e.g., 30-50 embryos per condition) with various concentrations of dorsomorphin and a vehicle control for a short duration (e.g., 1-2 hours) during gastrulation.

    • De-yolk the embryos to reduce background.

    • Lyse the embryos in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8.[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SMAD1 and/or a loading control like β-actin or β-tubulin.[2][4] A dose-dependent decrease in the pSMAD1/5/8 signal relative to the total SMAD or loading control confirms the inhibitory action of dorsomorphin.[4]

References

Application of Dorsomorphin Dihydrochloride in Regenerative Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin dihydrochloride (B599025), also known as Compound C, is a potent and versatile small molecule inhibitor with significant applications in regenerative medicine.[1][2] It primarily functions through the dual inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway and the AMP-activated protein kinase (AMPK) pathway.[3][4] By selectively targeting BMP type I receptors (ALK2, ALK3, and ALK6), Dorsomorphin blocks the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby influencing cell fate decisions and promoting differentiation into specific lineages.[2][3][5] Its ability to modulate these crucial signaling cascades has made it an invaluable tool for directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into desired cell types for therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of Dorsomorphin dihydrochloride in key areas of regenerative medicine, including cardiac and neuronal differentiation.

Chemical Properties and Storage

PropertyValueReference
Alternative Names Compound C, BML-275[2]
CAS Number 1219168-18-9[1]
Molecular Formula C₂₄H₂₅N₅O · 2HCl
Molecular Weight 472.41 g/mol
Purity ≥98% (HPLC)[1][6]
Solubility Soluble in DMSO and Water (up to 100 mM)[1][6]
Storage Store at -20°C. Desiccate. Avoid repeated freeze-thaw cycles.[2][7]

Mechanism of Action: Signaling Pathways

This compound exerts its effects primarily through the inhibition of two key signaling pathways: the BMP/SMAD pathway and the AMPK pathway.

BMP/SMAD Signaling Pathway

The BMP signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[3] Dorsomorphin acts as an ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6.[3][8] This inhibition prevents the downstream phosphorylation of SMAD1, SMAD5, and SMAD8, which in turn blocks their translocation to the nucleus and subsequent regulation of target gene transcription.[3][5] By blocking this pathway, Dorsomorphin can effectively direct the differentiation of stem cells away from certain lineages and towards others, such as cardiac and neural fates.[9]

BMP_Pathway BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII BMPRI BMP Type I Receptor (ALK2, ALK3, ALK6) BMPRII->BMPRI Activates pSMAD pSMAD1/5/8 BMPRI->pSMAD Phosphorylates Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->BMPRI Inhibits Complex pSMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Regulates

Figure 1: Inhibition of the BMP/SMAD signaling pathway by this compound.

AMPK Signaling Pathway

Dorsomorphin is also a potent, reversible, and selective inhibitor of AMP-activated protein kinase (AMPK), with a Ki of 109 nM.[2][10] AMPK is a crucial sensor of cellular energy status. While the inhibition of AMPK is a key feature of Dorsomorphin, in the context of directed differentiation of pluripotent stem cells, its effects on the BMP pathway are often the primary focus.[4][11] However, it is important for researchers to be aware of this dual activity when interpreting experimental results.[4]

AMPK_Pathway AMPK AMPK Downstream Downstream Targets AMPK->Downstream Phosphorylates Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->AMPK Inhibits Energy Cellular Energy Homeostasis Downstream->Energy Regulates

Figure 2: Inhibition of the AMPK signaling pathway by this compound.

Applications in Regenerative Medicine

Dorsomorphin has demonstrated significant utility in directing stem cell differentiation towards various lineages, with cardiac and neuronal differentiation being the most extensively studied.

Cardiac Regeneration

Dorsomorphin has been shown to robustly promote the differentiation of mouse and human pluripotent stem cells into cardiomyocytes.[11][12][13] Inhibition of the BMP pathway during the initial stages of differentiation significantly increases the yield of spontaneously beating cardiomyocytes, often by more than 20-fold.[9][14][15] This effect appears to be at the expense of other mesodermal lineages such as endothelial, smooth muscle, and hematopoietic cells.[9][14]

Quantitative Data on Cardiomyogenesis:

ParameterObservationCell TypeReference
Cardiomyocyte Yield >20-fold increase in spontaneously beating cardiomyocytesMouse ESCs[9][14][15]
Nkx2.5 Expression 11.4-fold increase at day 10 of differentiationMouse ESCs[9][13]
Myh6 Expression 125-fold increase at day 10 of differentiationMouse ESCs[9][13]
Neuronal Differentiation

Dorsomorphin is a key component in many protocols for the neural induction of human pluripotent stem cells.[16] By inhibiting BMP signaling, which would otherwise promote other fates, Dorsomorphin facilitates the efficient conversion of PSCs into neural progenitor cells.[17][18] It is often used in combination with other small molecules that inhibit other signaling pathways (e.g., TGF-β) to further enhance the efficiency of neural differentiation.[17][19]

Quantitative Data on Neuronal Induction:

ParameterObservationCell TypeReference
Neural Conversion Efficiency 88.7%Human ESCs[18]
Neural Conversion Efficiency 70.4%Human iPSCs[18]
Nestin Expression 92.68 ± 6.33%Human ESCs[17]
PAX6 Expression 64.40 ± 3.46%Human ESCs[17]
SOX1 Expression 82.11 ± 3.84%Human ESCs[17]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the application of this compound in directed differentiation of pluripotent stem cells.

Experimental_Workflow Start Pluripotent Stem Cells (iPSCs/ESCs) Dissociation Cell Dissociation (e.g., Accutase) Start->Dissociation Seeding Cell Seeding Dissociation->Seeding Differentiation Initiation of Differentiation (e.g., Embryoid Body Formation or Monolayer Culture) Seeding->Differentiation Treatment Treatment with This compound Differentiation->Treatment Culture Continued Culture and Medium Changes Treatment->Culture Analysis Analysis of Differentiation Culture->Analysis Characterization Characterization of Differentiated Cells (e.g., Immunocytochemistry, qPCR, Flow Cytometry) Analysis->Characterization

Figure 3: General experimental workflow for directed differentiation using Dorsomorphin.

Protocol 1: Induction of Cardiomyogenesis from Mouse Embryonic Stem Cells

This protocol is adapted from studies demonstrating robust cardiac induction with Dorsomorphin.[9][20]

Materials:

  • Mouse Embryonic Stem Cells (mESCs)

  • DMEM supplemented with 15% FBS, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF

  • Differentiation medium: IMDM supplemented with 20% FBS, 1% non-essential amino acids, and 0.1 mM β-mercaptoethanol

  • This compound (stock solution of 10 mM in DMSO)

  • Hanging drop culture plates

  • Gelatin-coated tissue culture plates

Procedure:

  • mESC Culture: Culture mESCs on gelatin-coated plates in the presence of LIF to maintain pluripotency.

  • Embryoid Body (EB) Formation:

    • Dissociate mESCs into a single-cell suspension.

    • Resuspend cells in differentiation medium to a concentration of 2 x 10⁴ cells/mL.

    • Form EBs by placing 20 µL drops of the cell suspension onto the lid of a petri dish (hanging drop method).

  • Dorsomorphin Treatment:

    • On day 0 of differentiation (initiation of EB formation), add Dorsomorphin to the differentiation medium at a final concentration of 2 µM.[20]

    • A critical window for robust cardiac induction is treatment during the first 24 hours of differentiation.[9][20]

  • EB Culture:

    • After 2 days, transfer the EBs to a suspension culture in differentiation medium.

    • On day 5, plate the EBs onto gelatin-coated tissue culture plates.

  • Assessment of Cardiomyogenesis:

    • From day 8 onwards, monitor the plates for the appearance of spontaneously contracting areas.

    • At desired time points (e.g., day 10), harvest cells for analysis of cardiac-specific markers (e.g., Nkx2.5, Myh6) by qPCR or immunofluorescence.[9][13]

Protocol 2: Neural Induction of Human Pluripotent Stem Cells

This protocol is a modified version based on dual SMAD inhibition for efficient neural conversion.[17][19]

Materials:

  • Human Pluripotent Stem Cells (hPSCs)

  • TeSR-E8 medium or mTeSR1

  • Geltrex-coated tissue culture plates

  • Accutase

  • Neural induction medium: DMEM/F12 supplemented with N2 and B27 supplements

  • This compound (stock solution of 10 mM in DMSO)

  • SB431542 (optional, for dual SMAD inhibition)

  • Y-27632 (ROCK inhibitor)

Procedure:

  • hPSC Culture: Culture hPSCs on Geltrex-coated plates in TeSR-E8 or mTeSR1 medium.

  • Initiation of Neural Induction:

    • When hPSCs reach 80-90% confluency, dissociate them into single cells using Accutase.

    • Seed the cells onto Geltrex-coated plates at a density of 8.5 x 10⁵ cells per well of a 12-well plate in TeSR-E8 medium supplemented with 10 µM Y-27632.[21]

  • Dorsomorphin Treatment:

    • The day after seeding, replace the medium with neural induction medium containing Dorsomorphin at a final concentration of 2 µM.[22]

    • For enhanced efficiency, SB431542 (a TGF-β inhibitor) can be added at a concentration of 10 µM.[19]

  • Neural Progenitor Cell Culture:

    • Continue to culture the cells in the neural induction medium, changing the medium every other day.

    • Monitor the cells for morphological changes, such as the formation of neural rosettes.[17]

  • Assessment of Neural Induction:

    • After 12-18 days, assess the expression of neural progenitor markers such as PAX6, SOX1, and Nestin by immunofluorescence or flow cytometry.[17]

Conclusion

This compound is a powerful tool in regenerative medicine, enabling the efficient and directed differentiation of pluripotent stem cells into clinically relevant cell types. Its well-characterized inhibitory effects on the BMP and AMPK signaling pathways provide a robust mechanism for controlling cell fate. The protocols outlined in this document serve as a starting point for researchers to harness the potential of Dorsomorphin in their specific applications, from basic research into developmental processes to the generation of cells for therapeutic screening and future clinical applications. Careful consideration of its dual mechanism of action is essential for the accurate interpretation of experimental outcomes.

References

Troubleshooting & Optimization

Dorsomorphin dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and other experimental challenges encountered with Dorsomorphin dihydrochloride (B599025) (also known as Compound C).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Dorsomorphin dihydrochloride powder won't dissolve in DMSO. What should I do?

A1: Several factors can affect the dissolution of this compound in DMSO. Here are some common causes and solutions:

  • Compound Integrity: Ensure the powder is properly stored at -20°C and desiccated.[1]

  • Solvent Quality: Use fresh, anhydrous (moisture-free) DMSO.[2][3] DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[3][4]

  • Dissolution Technique: After adding DMSO, vortex the solution briefly. If crystals or precipitate are still visible, gentle warming of the vial to 37°C for 3-5 minutes is often required to facilitate complete dissolution.[1][5][6] Some protocols suggest sonication may also aid this process.[3][7]

Q2: I successfully made a DMSO stock solution, but a precipitate formed when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[2][8] The abrupt change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to exceed its solubility limit and precipitate.

Here are proven solutions to prevent precipitation:

  • Pre-warm the Medium: Always dilute your Dorsomorphin stock solution into cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[1][5][8]

  • Slow Dilution: Add the DMSO stock solution dropwise into the pre-warmed medium while gently swirling or vortexing.[8][9] This gradual dilution helps the compound stay in solution.

  • Check Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound. Typical working concentrations range from 0.5 µM to 20 µM.[1][5]

  • Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture should typically not exceed 0.5%, as higher concentrations can be toxic to cells.[1][5] A concentration of 0.1% is often recommended as a safe level.[9]

  • Sterile Filtration: After diluting Dorsomorphin into your final medium, you can filter it through a 0.2 µm sterile, low-protein binding filter before adding it to your cells. This is especially recommended for sensitive applications like pluripotent stem cell culture.[1][5]

Q3: What is the stability of this compound in powder form and in solution?

A3: Proper storage is critical for maintaining the compound's activity.

  • Powder: As a lyophilized powder, this compound is stable for at least 4 years when stored at -20°C under desiccating conditions and protected from light.[1][10]

  • DMSO Stock Solutions: To avoid degradation from repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[1][2][5] Recommendations for storage vary by supplier, but a general guideline is:

    • Store at -20°C for 1 to 6 months.[1][3][4]

    • Store at -80°C for up to 1-2 years for longer-term storage.[1][4]

  • Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][10]

Q4: Should I use Dorsomorphin freebase or the dihydrochloride salt?

A4: The dihydrochloride salt of Dorsomorphin has significantly greater solubility in aqueous solutions, such as water and PBS, compared to the freebase form.[11] For experiments requiring direct dissolution into aqueous buffers or to minimize the use of organic solvents, the dihydrochloride salt is the preferred choice.[10][11] Remember to account for the difference in molecular weight when calculating molar concentrations.

Data Presentation: Solubility Summary

The solubility of this compound can vary based on the solvent, temperature, and specific batch of the compound. The following table summarizes solubility data from various suppliers.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water 47.24 - 100100 - 211.68Sonication may be required.[3][12][13][14]
DMSO 0.5 - 9.45~10.5 - 20Gentle warming and/or sonication often required.[10][12][13][14][15] Use fresh, anhydrous DMSO.[3][4]
PBS (pH 7.2) 1.0 - 20~2.1 - 42.3Warming and sonication may be needed. Prepare fresh.[4][7][10][13]
Dimethylformamide (DMF) ~1.0~2.1[10][13]
Ethanol InsolubleInsoluble[4]

Note: The molecular weight of this compound (C₂₄H₂₅N₅O·2HCl) is approximately 472.41 g/mol , which is used for mM calculations. This may vary slightly between batches.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the reconstitution of lyophilized powder to create a concentrated stock solution.

Materials:

  • This compound powder (e.g., 2 mg vial)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Water bath or heat block set to 37°C

Procedure:

  • Preparation: Before opening, gently tap the vial of lyophilized powder on a hard surface to ensure all the powder is at the bottom of the vial.[5]

  • Reconstitution: To prepare a 10 mM stock solution from 2 mg of this compound (MW: ~472.41 g/mol ), add 423.4 µL of sterile DMSO to the vial.

  • Solubilization: Vortex the vial briefly. If the solution is not completely clear, warm the vial at 37°C for 3-5 minutes to facilitate full dissolution.[1][5][6] Visually inspect to ensure no particulates remain.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protecting sterile microcentrifuge tubes. Aliquoting is critical to prevent loss of compound activity due to repeated freeze-thaw cycles.[1][2][5]

  • Storage: Store the aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage (up to 1 year).[3]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol outlines the steps for diluting the DMSO stock solution into cell culture medium.

Materials:

  • Frozen aliquot of 10 mM this compound stock solution

  • Pre-warmed (37°C), complete cell culture medium

  • Sterile 0.2 µm low-protein binding syringe filter (optional, but recommended)

Procedure:

  • Thawing: Remove a single aliquot of the stock solution from the freezer and thaw it quickly, for example, in a 37°C water bath.[1]

  • Dilution: Determine the volume of stock solution needed for your desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Addition to Medium: To prevent precipitation, add the thawed Dorsomorphin stock directly and slowly (dropwise) to the pre-warmed cell culture medium while gently swirling.[5][9] Do not add cold medium to the DMSO stock.

  • Mixing: Mix gently by inverting the tube or pipetting. Avoid vigorous vortexing which can cause proteins in the medium to denature.

  • Sterilization (Optional): For sensitive applications, filter the final Dorsomorphin-supplemented medium through a 0.2 µm sterile, low-protein binding filter before applying it to cells.[5]

  • Application: Use the freshly prepared medium immediately for your experiment. Do not store media containing Dorsomorphin.[1][10]

Visualizations

Signaling_Pathway cluster_BMP BMP Signaling cluster_AMPK AMPK Signaling BMP BMP Ligand BMPR2 BMP Type II Receptor BMP->BMPR2 Binds BMPR1 BMP Type I Receptor (ALK2, ALK3, ALK6) BMPR2->BMPR1 Recruits & Phosphorylates SMAD SMAD 1/5/8 BMPR1->SMAD Phosphorylates pSMAD p-SMAD 1/5/8 SMAD4 SMAD4 pSMAD->SMAD4 Binds Complex SMAD Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Regulates AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK Activates pAMPK p-AMPK Downstream Downstream Targets (e.g., ACC, mTORC1) pAMPK->Downstream Phosphorylates Metabolism Metabolic Regulation Downstream->Metabolism Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->BMPR1 Inhibits Dorsomorphin->AMPK Inhibits

Caption: Dorsomorphin inhibits both BMP and AMPK signaling pathways.

Experimental_Workflow cluster_prep Solution Preparation cluster_culture Cell Treatment powder Dorsomorphin HCl Lyophilized Powder dissolve Reconstitute in Anhydrous DMSO powder->dissolve warm Warm (37°C) & Vortex to Dissolve dissolve->warm aliquot Aliquot into Single-Use Tubes warm->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute Stock into Warm Medium thaw->dilute warm_media Pre-warm Culture Medium to 37°C warm_media->dilute treat Add Medicated Medium to Cells dilute->treat incubate Incubate & Analyze treat->incubate

Caption: Recommended workflow for preparing and using Dorsomorphin.

Troubleshooting_Logic action action start Precipitate Observed? where When does it precipitate? start->where stock In DMSO Stock? where->stock During stock prep media In Aqueous Media? where->media During dilution action_dmso 1. Use fresh, anhydrous DMSO. 2. Warm solution to 37°C. 3. Use sonication. stock->action_dmso Yes action_media_prep 1. Pre-warm media to 37°C. 2. Add stock solution slowly while mixing. media->action_media_prep Immediately action_media_conc 1. Lower final concentration. 2. Ensure final DMSO % is <0.5%. media->action_media_conc After some time or at high conc.

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Dorsomorphin Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Dorsomorphin dihydrochloride (B599025), particularly concerning its dissolution for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my Dorsomorphin dihydrochloride not dissolving?

Several factors can contribute to the poor solubility of this compound. The most common reasons include using an inappropriate solvent, incorrect solvent conditions, or the quality of the compound itself. For instance, Dimethyl Sulfoxide (DMSO) is a common solvent, but its hygroscopic nature means it can absorb moisture, which significantly reduces the solubility of Dorsomorphin.[1][2][3][4] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[3]

Q2: What are the recommended solvents for this compound?

This compound has varying solubility in different solvents. It is soluble in water, DMSO, and to a lesser extent, in aqueous buffers like PBS.[5] Some sources indicate it is insoluble in ethanol.[1] The choice of solvent will depend on the specific requirements of your experiment. For cell culture, DMSO is frequently used to prepare a concentrated stock solution, which is then further diluted in the culture medium.[2]

Q3: Can I heat the solution to aid dissolution?

Yes, gentle warming can help dissolve this compound.[6] Many protocols recommend warming the solution to 37°C for a few minutes.[6][7] In some cases, if precipitation occurs, heating to 55°C may be necessary.[7] Additionally, sonication can be used to aid dissolution.[8]

Q4: Is there a difference in solubility between Dorsomorphin and this compound?

Yes, the dihydrochloride salt form of Dorsomorphin generally has greater solubility in aqueous solutions compared to the freebase form.[3] For experiments requiring direct dissolution in aqueous media like PBS, the dihydrochloride salt is often the better choice.[3][5]

Q5: My this compound has precipitated out of my stock solution. What should I do?

If your this compound has precipitated, you can try to redissolve it by warming the vial to 37°C for 5-10 minutes and vortexing or sonicating the solution.[3] To prevent precipitation, it is recommended to add the thawed stock solution directly to pre-warmed cell culture medium.[7]

Troubleshooting Guide

If you are experiencing issues with dissolving your this compound, follow these troubleshooting steps:

  • Verify Your Solvent: Ensure you are using a recommended solvent. For stock solutions, fresh, anhydrous DMSO is often the best choice.[1][2][3][4] For direct aqueous preparations, consider using water or PBS (pH 7.2).[5]

  • Check Solvent Quality: If using DMSO, ensure it is of high quality and has not absorbed moisture. Using a fresh, unopened bottle of anhydrous DMSO is recommended.[3]

  • Apply Gentle Heat: Warm the solution in a water bath at 37°C for 5-10 minutes.[6][7] This can significantly improve solubility.

  • Use Sonication: An ultrasonic bath can help to break up any clumps and facilitate dissolution.[8]

  • Confirm the Compound Form: Double-check whether you are using Dorsomorphin freebase or the dihydrochloride salt, as their solubilities differ, particularly in aqueous solutions.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityNotesSource(s)
WaterUp to 100 mg/mL (may require ultrasonic treatment)Can be prepared as an organic solvent-free aqueous solution. Not recommended for storage for more than one day.[1][5][8][9]
DMSOVaries from 0.5 mg/mL to 20 mM (with gentle warming)Hygroscopic nature of DMSO can reduce solubility; fresh DMSO is recommended. Warming and sonication can aid dissolution.[1][4][5][8][9][10][11]
PBS (pH 7.2)Approximately 1 mg/mL to 20 mg/mLAqueous solutions are not recommended for long-term storage.[5][8][9]
Dimethyl formamide (B127407) (DMF)Approximately 1 mg/mL[5][9]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).

  • Vortex the vial briefly to mix.

  • If the compound is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes.[6][7]

  • Alternatively, or in addition to warming, place the vial in an ultrasonic bath for a few minutes.[8]

  • Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][7]

Protocol 2: Preparation of an Aqueous Solution of this compound

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile water or PBS (pH 7.2).

  • Vortex or sonicate until the compound is fully dissolved. Ultrasonic treatment may be necessary for higher concentrations in water.[8]

  • It is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[5]

  • For cell culture applications, sterilize the final solution by passing it through a 0.22 µm filter before use.[8]

Visualizations

G cluster_0 Troubleshooting this compound Solubility start Start: this compound not dissolving check_solvent Step 1: Verify Solvent (e.g., Water, DMSO, PBS) start->check_solvent check_quality Step 2: Check Solvent Quality (Fresh, Anhydrous DMSO?) check_solvent->check_quality Correct Solvent not_dissolved Result: Still Not Dissolved (Contact Technical Support) check_solvent->not_dissolved Incorrect Solvent apply_heat Step 3: Apply Gentle Heat (37°C for 5-10 min) check_quality->apply_heat High Quality check_quality->not_dissolved Poor Quality use_sonication Step 4: Use Sonication apply_heat->use_sonication Precipitate Remains dissolved Result: Dissolved apply_heat->dissolved Dissolved confirm_form Step 5: Confirm Compound Form (Dihydrochloride vs. Freebase) use_sonication->confirm_form Precipitate Remains use_sonication->dissolved Dissolved confirm_form->dissolved Correct Form & Dissolved confirm_form->not_dissolved Issue Persists

Caption: Troubleshooting workflow for this compound solubility issues.

References

Troubleshooting unexpected results with Dorsomorphin dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dorsomorphin dihydrochloride (B599025). The resources below will help you identify and resolve unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of Dorsomorphin dihydrochloride?

Dorsomorphin, also known as Compound C, is a widely used small molecule inhibitor with two primary, well-characterized targets. It is a potent, selective, and reversible inhibitor of AMP-activated protein kinase (AMPK)[1][2]. Additionally, it inhibits the bone morphogenetic protein (BMP) signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6, which in turn blocks the phosphorylation of SMAD1, SMAD5, and SMAD8[1][2][3][4][5].

Q2: What are the known major off-target effects of Dorsomorphin?

The most significant off-target effect of Dorsomorphin is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis[6][7]. This can lead to unexpected anti-angiogenic effects and misinterpretation of experimental results, particularly in studies related to vascular development[6][7]. Due to the high degree of similarity in the ATP-binding pocket, many kinase inhibitors show activity against other kinases[8][9].

Q3: Are there more selective alternatives to Dorsomorphin for inhibiting the BMP pathway?

Yes, several analogs of Dorsomorphin have been developed with improved selectivity for BMP receptors. DMH1 is a highly selective ALK2 inhibitor with significantly reduced activity against VEGFR2 and AMPK. Another analog, LDN-193189, is a potent inhibitor of ALK2 and ALK3[6][7]. However, even these more selective analogs may exhibit some off-target effects at higher concentrations, so careful dose-response studies are always recommended[7].

Q4: What is the recommended way to prepare and store this compound?

Proper preparation and storage are critical for obtaining reproducible results. Lyophilized this compound powder should be stored at -20°C in a desiccated environment, protected from light[2][5]. Under these conditions, it is stable for at least two years[2].

For experimental use, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO[2][10]. Gentle warming to 37°C for 3-5 minutes or ultrasonication can help ensure complete dissolution[2]. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C (for up to 3 months) or -80°C (for up to a year)[1][2][10]. The dihydrochloride salt has greater solubility in aqueous solutions like PBS (approximately 1 mg/ml) compared to the freebase form[2][11]. For cell-based assays, the final dilution into aqueous media should be done immediately before use, as the compound has limited stability in aqueous solutions[2].

Troubleshooting Guides

Issue 1: Unexpected Effects on Cell Metabolism or Viability

Possible Cause: Off-target inhibition of AMPK. Dorsomorphin is a potent inhibitor of AMPK, a central regulator of cellular energy metabolism[1][7]. Inhibition of AMPK can lead to reduced cell viability, especially under conditions of metabolic stress[7].

Troubleshooting Workflow

start Unexpected Metabolic Effects Observed check_pACC Assess AMPK Activity: Measure phosphorylation of ACC (a downstream AMPK target) via Western Blot start->check_pACC pACC_decreased p-ACC Levels Decreased? check_pACC->pACC_decreased confirm_off_target Off-target AMPK inhibition confirmed. pACC_decreased->confirm_off_target Yes no_change No significant change in p-ACC. pACC_decreased->no_change No use_alternative Use a structurally unrelated AMPK inhibitor to replicate the effect. confirm_off_target->use_alternative use_selective_bmp Switch to a more selective BMP inhibitor (e.g., DMH1). confirm_off_target->use_selective_bmp other_causes Investigate other potential causes: - Cell culture conditions - Compound stability no_change->other_causes

Caption: Troubleshooting workflow for unexpected metabolic effects.

Detailed Steps:

  • Assess AMPK Activity: Perform a Western blot to measure the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK. A decrease in phosphorylated ACC (p-ACC) levels upon Dorsomorphin treatment indicates off-target AMPK inhibition[6].

  • Use Alternative Inhibitors: To confirm that the observed phenotype is due to AMPK inhibition, use a structurally unrelated AMPK inhibitor to see if it replicates the effect[7].

  • Optimize Concentration: Perform a dose-response experiment to find the lowest concentration of Dorsomorphin that inhibits BMP signaling without significantly affecting AMPK activity[6].

  • Switch to a More Selective Analog: If the metabolic effects are confounding your results, consider using a more selective BMP inhibitor like DMH1, which has minimal effects on AMPK signaling[6][7].

Issue 2: Unexpected Anti-Angiogenic Effects

Possible Cause: Off-target inhibition of VEGFR2. Dorsomorphin has been shown to inhibit VEGFR2, a key receptor in angiogenesis, which can disrupt processes like intersomitic vessel (ISV) formation[7].

Troubleshooting Workflow

start Unexpected Anti-Angiogenic Effects check_pVEGFR2 Assess VEGFR2 Activity: Measure phosphorylation of VEGFR2 via Western Blot start->check_pVEGFR2 pVEGFR2_decreased p-VEGFR2 Levels Decreased? check_pVEGFR2->pVEGFR2_decreased confirm_off_target Off-target VEGFR2 inhibition confirmed. pVEGFR2_decreased->confirm_off_target Yes no_change No significant change in p-VEGFR2. pVEGFR2_decreased->no_change No use_selective_analog Use a more selective analog (e.g., DMH1 or LDN-193189). confirm_off_target->use_selective_analog other_causes Investigate other potential causes or confirm BMP pathway inhibition.

Caption: Troubleshooting workflow for unexpected angiogenic effects.

Detailed Steps:

  • Assess VEGFR2 Activity: Conduct a Western blot to determine the phosphorylation status of VEGFR2. A reduction in p-VEGFR2 levels in the presence of Dorsomorphin suggests off-target inhibition of the VEGF signaling pathway[6].

  • Use More Selective Analogs: Switch to a more selective BMP inhibitor such as DMH1 or LDN-193189, which have been shown to have greatly diminished activity against VEGFR2[6][7].

  • Genetic Approaches: If possible, use genetic methods (e.g., siRNA, shRNA, or CRISPR/Cas9) to specifically knock down the intended BMP receptor (e.g., ALK2) to confirm that the phenotype is a result of on-target inhibition[6].

Issue 3: Inconsistent or No Effect Observed

Possible Causes:

  • Compound Degradation: Dorsomorphin, especially in solution, can degrade over time with improper storage[10].

  • Solubility Issues: Dorsomorphin has low solubility in aqueous media. Incomplete dissolution can lead to a lower effective concentration[10].

  • Suboptimal Experimental Conditions: The effective concentration and incubation time are highly dependent on the cell type and experimental setup[10].

Troubleshooting Workflow

start Inconsistent or No Effect check_prep Review Compound Preparation & Storage: - Prepare fresh stock solution - Avoid freeze-thaw cycles - Ensure complete dissolution in DMSO start->check_prep check_conditions Optimize Experimental Conditions: - Perform a dose-response curve (e.g., 1-10 µM) - Vary incubation time check_prep->check_conditions check_target Verify Target Engagement: - Western Blot for p-SMAD1/5/8 (BMP) or p-ACC (AMPK) check_conditions->check_target effect_observed Effect Observed? check_target->effect_observed Problem Solved Problem Solved effect_observed->Problem Solved Yes Consider alternative inhibitors\nor cell line sensitivity Consider alternative inhibitors or cell line sensitivity effect_observed->Consider alternative inhibitors\nor cell line sensitivity No

Caption: Workflow to address inconsistent experimental results.

Detailed Steps:

  • Prepare Fresh Stock Solution: Dorsomorphin in solution can degrade. It is recommended to prepare fresh stock solutions in anhydrous DMSO and aliquot for single use to avoid freeze-thaw cycles[6][10].

  • Ensure Complete Solubilization: Ensure the compound is fully dissolved in DMSO before diluting it into your culture medium. Warming the stock solution may be necessary[10]. Using the more water-soluble dihydrochloride salt can also be beneficial[2][10].

  • Perform a Dose-Response Curve: The effective concentration of Dorsomorphin is highly cell-type dependent. While the Ki for AMPK is approximately 109 nM in cell-free assays, higher concentrations (typically in the 1-10 µM range) are often required in cell-based assays[1][10].

  • Optimize Incubation Time: The time required to observe an effect can vary. Some studies report effects within 30 minutes, while others use incubations of 18 hours or more[10].

  • Verify Target Engagement: Confirm that the inhibitor is engaging its intended target by performing a Western blot for the phosphorylation of downstream effectors, such as p-SMAD1/5/8 for the BMP pathway or p-ACC for the AMPK pathway[6].

Data Presentation

Table 1: Inhibitory Activity of Dorsomorphin and Analogs

CompoundPrimary Target(s)Key Off-Target(s)Ki (AMPK)Notes
Dorsomorphin AMPK, ALK2, ALK3, ALK6VEGFR2109 nM[1]Broadly used, but significant off-target effects.[6][7]
DMH1 ALK2-Negligible effectHighly selective BMP inhibitor with minimal effect on AMPK and VEGFR2.[6][7]
LDN-193189 ALK2, ALK3-Negligible effectPotent and selective BMP inhibitor.[6][7]

Signaling Pathways

cluster_BMP BMP Pathway cluster_AMPK AMPK Pathway cluster_VEGF VEGF Pathway (Off-Target) BMP BMP Ligand BMPR BMPR-I (ALK2/3/6) BMPR-II BMP->BMPR SMAD p-SMAD1/5/8 BMPR->SMAD Gene Target Gene Transcription SMAD->Gene Dorso_BMP Dorsomorphin Dorso_BMP->BMPR AMP AMP/ATP Ratio ↑ AMPK AMPK AMP->AMPK ACC p-ACC AMPK->ACC Dorso_AMPK Dorsomorphin Dorso_AMPK->AMPK VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angio Angiogenesis VEGFR2->Angio Dorso_VEGF Dorsomorphin Dorso_VEGF->VEGFR2

Caption: Dorsomorphin's effects on BMP, AMPK, and VEGFR2 pathways.

Experimental Protocols

Protocol 1: Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol is to assess the on-target activity of Dorsomorphin on the BMP signaling pathway.

  • Cell Culture: Plate a BMP-responsive cell line (e.g., C2C12 myoblasts) in a suitable growth medium and allow them to adhere overnight.

  • Pre-treatment with Dorsomorphin: The following day, replace the medium with fresh medium containing various concentrations of Dorsomorphin (e.g., 0.5, 1, 5, 10 µM) or a vehicle control (DMSO). Incubate for 1-2 hours.

  • BMP Stimulation: Add a BMP ligand, such as BMP4 (at a final concentration of 20-50 ng/mL), to the wells. Incubate for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total SMAD1 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: In Vitro AMPK Kinase Assay

This protocol is a cell-free assay to determine the direct inhibitory effect of Dorsomorphin on AMPK activity[1].

  • AMPK Purification: Partially purify liver AMPK from male Sprague-Dawley rats to the blue-Sepharose step[1].

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing:

    • 100 µM AMP

    • 100 µM ATP (with 0.5 µCi ³³P-ATP per reaction)

    • 50 µM SAMS peptide (a substrate for AMPK)

    • Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, and 0.8 mM DTT)

    • Varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding the purified AMPK enzyme.

  • Incubation: Incubate the mixture for 30 minutes at 30°C.

  • Stop Reaction: Stop the reaction by adding 80 µL of 1% H₃PO₄.

  • Detection:

    • Transfer 100 µL aliquots to a 96-well MultiScreen plate.

    • Wash the plate three times with 1% H₃PO₄.

    • Detect the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Fit the in vitro AMPK inhibition data to an equation for competitive inhibition by nonlinear regression to determine the Ki value[1].

References

How to prevent Dorsomorphin dihydrochloride precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorsomorphin dihydrochloride (B599025). Our aim is to help you prevent and resolve issues related to compound precipitation, ensuring the reliability and reproducibility of your experiments.

Troubleshooting Guide: Preventing and Resolving Precipitation

Precipitation of Dorsomorphin dihydrochloride can be a frustrating issue. This guide provides a systematic approach to troubleshooting, from preparation of stock solutions to application in cell culture.

Problem: My this compound powder is difficult to dissolve.

  • Possible Cause: The compound may require specific conditions to fully dissolve.

  • Solution:

    • Choice of Solvent: Use high-quality, anhydrous DMSO for preparing stock solutions.[1] this compound is also soluble in water and PBS.[2][3]

    • Warming: Gently warm the solution to 37°C for 5-10 minutes.[4] For aqueous solutions, heating up to 60°C may be necessary.[3][5]

    • Sonication: Use an ultrasonic bath to aid dissolution.[3][4]

Problem: My this compound stock solution is cloudy or has visible precipitates.

  • Possible Cause 1: The compound has precipitated out of solution upon cooling.

    • Solution: Warm the vial to 37°C for 5-10 minutes and vortex or sonicate to redissolve the precipitate.[4]

  • Possible Cause 2: The DMSO used for reconstitution has absorbed moisture, reducing the solubility of the compound.[1][6]

    • Solution: Always use fresh, anhydrous DMSO for preparing stock solutions.[1]

  • Possible Cause 3: Improper storage of the stock solution.

    • Solution: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year).[1][7]

Problem: The compound precipitates when I add it to my cell culture medium.

  • Possible Cause 1: The stock solution was added to cold medium.

    • Solution: Always add the this compound stock solution to pre-warmed cell culture medium.[8]

  • Possible Cause 2: The final concentration of DMSO in the culture medium is too high.

    • Solution: Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells, typically below 0.5%.[8]

  • Possible Cause 3: The aqueous solubility of the compound is exceeded.

    • Solution: Mix the solution thoroughly by gentle pipetting or swirling immediately after adding the stock solution. For sensitive applications, consider filtering the final supplemented medium through a 0.2 µm sterile, low-protein binding filter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound?

A1: this compound is soluble in several solvents. The choice of solvent will depend on your specific experimental needs.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water47.24100Gentle warming may be required.
DMSO9.4520Use anhydrous DMSO; gentle warming can aid dissolution.
PBS (pH 7.2)~1~2.1Aqueous solutions are not recommended for storage longer than one day.[2]

Q2: How should I store this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound.

FormStorage TemperatureDuration of StabilityAdditional Notes
Lyophilized Powder-20°C≥ 4 yearsStore in a desiccated environment, protected from light.[2]
DMSO Stock Solution-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[7]
DMSO Stock Solution-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
Aqueous Solution4°C or -20°CNot recommended for > 24 hoursPrepare fresh before each experiment.

Q3: Can I use Dorsomorphin freebase and this compound interchangeably?

A3: While both forms inhibit the same targets, the dihydrochloride salt has greater solubility in aqueous solutions like PBS.[4] This makes it a better choice for cell-based assays where direct dissolution in aqueous media is preferred. Remember to account for the difference in molecular weight when preparing solutions of a specific molarity.

Q4: What are the primary cellular targets of this compound?

A4: this compound is a potent, reversible inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM.[6] It also inhibits the bone morphogenetic protein (BMP) signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6, which in turn blocks the phosphorylation of SMAD1, SMAD5, and SMAD8.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution from 5 mg of powder (MW: 472.41 g/mol ), add 1.058 mL of anhydrous DMSO to the vial.

  • Vortex briefly to mix.

  • If the solution is not clear or if crystals are visible, warm the vial at 37°C for 5-10 minutes. Vortex again to ensure complete dissolution.

  • Once fully dissolved, dispense the stock solution into single-use, sterile, light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Application of this compound in Cell Culture

Materials:

  • Frozen aliquot of 10 mM this compound stock solution

  • Pre-warmed, complete cell culture medium

  • Sterile serological pipettes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Determine the volume of stock solution required to achieve your desired final concentration in the cell culture medium.

  • Directly add the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Immediately mix the medium gently by pipetting up and down or by swirling the culture vessel.

  • Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell type (typically <0.5%).

  • For sensitive applications, you may filter the final Dorsomorphin-supplemented medium through a 0.2 µm sterile, low-protein binding filter before adding it to the cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application powder Dorsomorphin dihydrochloride Powder add_dmso Add Anhydrous DMSO powder->add_dmso warm_sonicate Warm (37°C) & Vortex/Sonicate add_dmso->warm_sonicate aliquot Aliquot into Single-Use Tubes warm_sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot add_to_medium Add Stock to Pre-warmed Medium thaw->add_to_medium prewarm Pre-warm Culture Medium prewarm->add_to_medium mix Mix Gently add_to_medium->mix treat_cells Treat Cells mix->treat_cells signaling_pathways cluster_bmp BMP Signaling Pathway cluster_ampk AMPK Signaling Pathway BMP BMP Ligand BMPR BMP Type I/II Receptors (ALK2/3/6) BMP->BMPR pSMAD p-SMAD1/5/8 BMPR->pSMAD Phosphorylation complex p-SMAD/SMAD4 Complex pSMAD->complex SMAD4 SMAD4 SMAD4->complex nucleus Nucleus complex->nucleus transcription Target Gene Transcription nucleus->transcription AMP AMP/ATP Ratio ↑ AMPK AMPK AMP->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation downstream Downstream Targets pAMPK->downstream Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->BMPR Inhibition Dorsomorphin->AMPK Inhibition

References

Technical Support Center: Dorsomorphin Dihydrochloride Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dorsomorphin dihydrochloride (B599025) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin dihydrochloride and what are its primary molecular targets?

Dorsomorphin, also known as Compound C and BML-275, is a small molecule inhibitor.[1] Its primary targets are:

  • AMP-activated protein kinase (AMPK): It is a potent, ATP-competitive inhibitor of AMPK with a Ki value of 109 nM.[1][2][3]

  • Bone Morphogenetic Protein (BMP) type I receptors: It inhibits ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8.[1][3][4]

Q2: Why am I observing significant cytotoxicity at concentrations that are reported to be effective for inhibiting BMP or AMPK signaling?

Several factors could contribute to unexpected cytotoxicity:

  • Cell-Type Dependence: The effective and cytotoxic concentrations of Dorsomorphin are highly cell-type dependent. Primary cells are often more sensitive than immortalized cell lines.[5]

  • Off-Target Effects: Dorsomorphin is known to have off-target effects, including the inhibition of Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2), which can impact cell viability.[4][6] It can also induce apoptosis and inhibit cell proliferation through AMPK-independent mechanisms.[7][8]

  • Solvent Toxicity: Dorsomorphin is typically dissolved in DMSO. High concentrations of DMSO (usually >0.1%) in the final culture medium can be toxic to cells.[5]

  • Compound Stability: Dorsomorphin can degrade over time, especially in solution. Improper storage can lead to the formation of cytotoxic degradation products.[7][9]

Q3: How should I prepare and store this compound?

Proper preparation and storage are critical for reproducible results.

  • Reconstitution: For a 10 mM stock solution, dissolve this compound in high-quality, anhydrous DMSO.[7][10] Warming at 37°C may be necessary to fully dissolve the compound.[10]

  • Storage:

    • Lyophilized Powder: Store at -20°C for up to 24 months.[7]

    • Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or at -80°C for up to a year.[7][9]

  • Use in Cell Culture: Thaw a fresh aliquot and dilute it directly into pre-warmed cell culture medium to the desired final concentration.[7][10] To avoid precipitation, do not add the stock solution to cold medium.[10]

Q4: What is the difference between Dorsomorphin and this compound?

This compound is the salt form of Dorsomorphin. It has greater solubility in aqueous solutions, such as PBS, compared to the freebase form.[7][9] This can be advantageous for certain experimental setups, but it's important to account for the difference in molecular weight when preparing solutions.[9]

Troubleshooting Guides

Problem 1: High levels of unexpected cell death at intended effective concentrations.

  • Possible Cause 1: Cell Sensitivity. Your specific cell line may be more sensitive to Dorsomorphin than those reported in the literature.[5]

    • Solution: Always perform a dose-response curve to determine the cytotoxic IC50 for your specific cell type using a viability assay like MTT or LDH.[5]

  • Possible Cause 2: Off-Target Effects. The observed cytotoxicity may be due to the inhibition of kinases other than AMPK or BMP receptors that are crucial for the survival of your cells.[4][5]

    • Solution:

      • Use a More Specific Inhibitor: Consider using a more specific BMP inhibitor like LDN-193189 or DMH1 to confirm that the phenotype is due to BMP pathway inhibition.[4][5]

      • Analyze Downstream Markers: Use Western blotting or qPCR to confirm the inhibition of the intended pathway (e.g., p-SMAD1/5/8 for BMP or p-ACC for AMPK) at non-toxic concentrations.[5]

  • Possible Cause 3: Solvent Toxicity. The final concentration of DMSO in your cell culture medium may be too high.[5]

    • Solution: Ensure the final DMSO concentration is typically below 0.1% and include a vehicle-only control in your experiments.[5]

  • Possible Cause 4: Compound Degradation. The Dorsomorphin stock solution may have degraded.[7]

    • Solution: Use a fresh aliquot of your stock solution or prepare a new stock from lyophilized powder.[9]

Problem 2: No observable effect at the expected concentration.

  • Possible Cause 1: Insufficient Concentration. The effective concentration can vary significantly between cell types.[7]

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your system.[7]

  • Possible Cause 2: Low Basal Pathway Activity. If the basal activity of the target pathway (e.g., AMPK) is very low in your cells, it may be difficult to detect a decrease after inhibition.[7]

    • Solution: Consider including a positive control that activates the pathway to confirm the inhibitory effect of Dorsomorphin.

  • Possible Cause 3: Solubility Issues. Dorsomorphin has low solubility in aqueous media and may precipitate.[7]

    • Solution: Ensure the compound is fully dissolved in DMSO before diluting it into pre-warmed culture medium.[7][10]

Quantitative Data

Table 1: IC50 Values of Dorsomorphin in Various Cell Lines

Cell LineIC50 (µM)Treatment DurationReference
92-1 (Uveal Melanoma)6.52648 hours[11]
Mel 270 (Uveal Melanoma)8.3948 hours[2][11]
MP46 (Uveal Melanoma)10.1348 hours[2][11]
HeLa (Cervical Cancer)10.7124 hours[2]
HCT116 (Colon Cancer)11.3424 hours[2]
OMM2.5 (Uveal Melanoma)31.4548 hours[2][11]
MCF-7 (Breast Cancer)4.9Not Specified[2]
A2780 (Ovarian Cancer)0.9Not Specified[2]

Note: These values are for guidance only. It is crucial to determine the IC50 experimentally for your specific cell system.[5]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing cell viability upon treatment with this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of Dorsomorphin in complete culture medium. Remove the old medium and add 100 µL of the Dorsomorphin-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.[5]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.[5]

Protocol 2: Apoptosis/Necrosis Assessment using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin-Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with Dorsomorphin, collect both adherent and floating cells.[5]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin-Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells immediately by flow cytometry.[5]

    • Viable cells: Annexin V-negative and PI-negative.[5]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

    • Necrotic cells: Annexin V-negative and PI-positive.[5]

Visualizations

G cluster_BMP BMP Signaling Pathway BMP BMP Ligand BMPRII BMPRII BMP->BMPRII BMPRI BMPRI (ALK2/3/6) BMPRII->BMPRI Phosphorylation SMAD158 p-SMAD1/5/8 BMPRI->SMAD158 Phosphorylation Complex SMAD Complex SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus TargetGenes Target Gene Transcription Nucleus->TargetGenes Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI Inhibition

Caption: Dorsomorphin inhibits the BMP signaling pathway.

G cluster_AMPK AMPK Signaling Pathway AMP_ATP Increased AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK Activation pAMPK p-AMPK AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation pACC p-ACC (Inactive) ACC->pACC Downstream Downstream Effects (e.g., Fatty Acid Oxidation ↑) pACC->Downstream Leads to Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibition

Caption: Dorsomorphin inhibits the AMPK signaling pathway.

G Start Start: Unexpected Cytotoxicity CheckConcentration Perform Dose-Response (e.g., MTT Assay) Start->CheckConcentration CheckVehicle Run Vehicle Control (<0.1% DMSO) Start->CheckVehicle CheckSpecificity Assess Off-Target Effects Start->CheckSpecificity CheckStock Check Dorsomorphin Stock Start->CheckStock End End: Optimized Conditions CheckConcentration->End CheckVehicle->End UseSpecificInhibitor Use More Specific Inhibitor (e.g., LDN-193189) CheckSpecificity->UseSpecificInhibitor AnalyzeDownstream Analyze Downstream Markers (Western Blot/qPCR) CheckSpecificity->AnalyzeDownstream UseSpecificInhibitor->End AnalyzeDownstream->End NewStock Prepare Fresh Stock CheckStock->NewStock NewStock->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Improving the efficacy of Dorsomorphin dihydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Dorsomorphin dihydrochloride (B599025) treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin dihydrochloride and what are its primary targets?

Dorsomorphin, also known as Compound C, is a cell-permeable small molecule that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] It also inhibits the Bone Morphogenetic Protein (BMP) signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6.[4][5][6] This dual activity makes it a widely used tool in biological research.

Q2: What are the known off-target effects of this compound?

The most significant off-target effect of Dorsomorphin is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1), which can lead to unexpected anti-angiogenic effects.[7][8] At higher concentrations, it may also affect other kinases.[8] Researchers should consider these off-target effects when interpreting experimental results. For studies requiring high specificity for the BMP pathway, more selective analogs like DMH1 or LDN-193189 are recommended.[7]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for experimental reproducibility. This compound is more water-soluble than its freebase form.[9]

  • Reconstitution: To prepare a 10 mM stock solution, dissolve the appropriate weight of this compound in sterile DMSO or water.[10][11] Gentle warming to 37°C for 2-5 minutes may be necessary to ensure complete dissolution.[11]

  • Storage of Powder: The lyophilized powder should be stored at -20°C, protected from light, and can be stable for up to three years.[1][12]

  • Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year).[1][9] For short-term storage, -20°C is acceptable for up to one month.[1]

Q4: What is the recommended working concentration for this compound?

The optimal working concentration is highly dependent on the cell type and the specific experimental context. While the Ki for AMPK inhibition is approximately 109 nM in cell-free assays, higher concentrations are often required in cell-based assays, typically ranging from 1 to 10 µM.[1][9] It is strongly recommended to perform a dose-response experiment to determine the lowest effective concentration for your specific system to minimize off-target effects.[7]

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibitory Effect Observed

Possible Causes:

  • Degradation of the compound: Dorsomorphin in solution can degrade over time, especially with improper storage or multiple freeze-thaw cycles.[7]

  • Low basal activity of the target pathway: If the basal activity of the AMPK or BMP pathway in your cells is low, detecting a further decrease upon inhibition can be challenging.[9]

  • Suboptimal concentration or treatment duration: The effective concentration and incubation time can vary significantly between cell types.[9]

Solutions:

  • Use fresh aliquots: Always use a fresh aliquot of the stock solution for each experiment.

  • Include positive controls: Use a known activator of the pathway (e.g., AICAR for AMPK) to ensure the pathway is active and responsive in your experimental model.[10]

  • Perform optimization experiments: Conduct a dose-response curve to identify the optimal concentration and a time-course experiment to determine the ideal treatment duration for your specific cell line and experimental goals.[7][9]

Problem 2: Observed Effects May Be Due to Off-Target Inhibition

Possible Causes:

  • Inhibition of VEGFR2: Dorsomorphin's inhibition of VEGFR2 can lead to effects on angiogenesis that might be mistakenly attributed to AMPK or BMP pathway inhibition.[7][8]

  • High concentration leading to non-specific effects: Using a concentration that is too high can increase the likelihood of off-target kinase inhibition.[8]

Solutions:

  • Use more specific inhibitors: For BMP pathway studies, consider using DMH1 or LDN-193189, which have greater selectivity over VEGFR2 and AMPK.[7]

  • Perform control experiments: Use a structurally unrelated inhibitor of the same pathway to confirm that the observed phenotype is specific to the pathway and not a compound-specific artifact.

  • Assess off-target pathway activity: Directly measure the activity of potential off-target pathways. For example, assess the phosphorylation of VEGFR2 or its downstream targets via Western blot to determine if the VEGF signaling pathway is affected by the Dorsomorphin concentration used.[7]

  • Employ genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knockdown the intended target (e.g., ALK2) to validate that the observed phenotype is a direct result of inhibiting that target.[7]

Data Presentation

Table 1: Inhibitory Activity of Dorsomorphin

TargetAssay TypeInhibitory Value (IC₅₀ / Kᵢ)Reference
AMPKCell-free kinase assayKᵢ = 109 nM[1][10]
BMP4-induced SMAD1/5/8 phosphorylationIn-Cell WesternIC₅₀ = 0.47 µM[13]
ALK2 (constitutively active)Luciferase reporter assayIC₅₀ ≈ 0.2 µM[14]
ALK3 (constitutively active)Luciferase reporter assayIC₅₀ ≈ 0.5 µM[14]
ALK6 (constitutively active)Luciferase reporter assayIC₅₀ ≈ 5 µM[14]
KDR (VEGFR2)In vitro kinase assayIC₅₀ = 25.1 nM[14]

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesReference
Water100 mM (47.24 mg/mL)[10]
DMSO20 mM (9.45 mg/mL)Gentle warming may be required.[10]
PBS (pH 7.2)~1 mg/mLAqueous solutions are not recommended for storage beyond one day.[15]

Experimental Protocols

General Protocol for Inhibition of BMP-induced SMAD Phosphorylation in Cell Culture

This protocol provides a general method for assessing the inhibitory effect of Dorsomorphin on BMP4-induced SMAD1/5/8 phosphorylation in a responsive cell line, such as C2C12 myoblasts.

Materials:

  • BMP-responsive cell line (e.g., C2C12)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO or water)

  • Recombinant human BMP4

  • Phosphate-buffered saline (PBS)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Antibodies for Western blot: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., β-actin)

Methodology:

  • Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or a vehicle control (DMSO). Incubate for 1-2 hours.

  • BMP Stimulation: Add BMP4 to the wells at a final concentration of 20-50 ng/mL. Incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then add lysis buffer to extract total protein.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated SMAD1/5/8 and total SMAD1. Use the loading control to ensure equal protein loading.

Visualizations

BMP_Signaling_Pathway cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->TypeI_R Inhibits pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex Gene_Transcription Gene Transcription Complex->Gene_Transcription Regulates Nucleus Nucleus

Caption: Dorsomorphin inhibits the BMP signaling pathway.

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (High AMP:ATP) LKB1 LKB1 Metabolic_Stress->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Anabolic Anabolic Pathways (e.g., ACC) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Autophagy) AMPK->Catabolic Activates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK Inhibits

Caption: Dorsomorphin inhibits the AMPK signaling pathway.

Troubleshooting_Workflow Start Inconsistent or No Inhibitory Effect Check_Compound Check Compound Integrity (Use fresh aliquot) Start->Check_Compound Check_Pathway Verify Pathway Activity (Use positive control) Check_Compound->Check_Pathway Optimize Optimize Conditions (Dose-response, time-course) Check_Pathway->Optimize Off_Target Consider Off-Target Effects Optimize->Off_Target Control_Exp Perform Control Experiments (e.g., siRNA) Optimize->Control_Exp Specific_Inhibitor Use More Specific Inhibitor (e.g., DMH1) Off_Target->Specific_Inhibitor Yes Success Consistent Results Off_Target->Success No Specific_Inhibitor->Success Control_Exp->Success

Caption: Troubleshooting workflow for Dorsomorphin experiments.

References

Dorsomorphin dihydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of Dorsomorphin dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin dihydrochloride and what are its primary molecular targets?

This compound, also known as Compound C or BML-275, is a potent, cell-permeable, and ATP-competitive small molecule inhibitor.[1][2] It has two primary, well-characterized molecular targets:

  • AMP-activated protein kinase (AMPK): It is a potent inhibitor of AMPK with a Ki (inhibition constant) of approximately 109 nM.[1][3]

  • Bone Morphogenetic Protein (BMP) type I receptors: It selectively inhibits ALK2, ALK3, and ALK6, which are type I BMP receptors.[2][4] This inhibition blocks the downstream phosphorylation of SMAD1, SMAD5, and SMAD8, key mediators of BMP signaling.[4][5]

Q2: What is the difference between Dorsomorphin and this compound?

Dorsomorphin is the freebase form of the compound, while this compound is its salt form. The dihydrochloride salt exhibits significantly greater solubility in aqueous solutions, such as water or PBS, compared to the freebase form which is largely insoluble in water and requires organic solvents like DMSO for dissolution.[6][7] When preparing stock solutions of a specific molarity, it is crucial to use the correct molecular weight for the form you are using.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.

  • Reconstitution: For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in a high-quality, anhydrous solvent. While the dihydrochloride form is water-soluble, DMSO is also commonly used.[4][7] Gentle warming to 37°C or ultrasonication can aid in complete dissolution.[6]

  • Storage of Powder: The lyophilized powder should be stored at -20°C in a desiccated environment and protected from light.[5][6] Under these conditions, it is stable for up to 24 months.[4]

  • Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to one year).[4][6]

Q4: What are the known off-target effects of Dorsomorphin?

Besides its primary targets (AMPK and BMP receptors), Dorsomorphin has been reported to inhibit other kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[8] This can be a confounding factor in studies related to angiogenesis. To mitigate off-target effects, it is recommended to:

  • Use the lowest effective concentration determined by a dose-response experiment.[8]

  • Include appropriate controls to assess the impact on known off-target pathways.[8]

  • Consider using more specific BMP inhibitors like DMH1 or LDN-193189 if specificity is a major concern.[8]

Data Summary Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Alternative Names Compound C, BML-275[5]
Molecular Formula C₂₄H₂₅N₅O · 2HCl[7]
Molecular Weight 472.41 g/mol [9]
Appearance Light yellow solid[5]
Purity (Typical) ≥98% by HPLC[2]
CAS Number 1219168-18-9[7]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water ~100 mg/mL[10]
PBS (pH 7.2) ~1 mg/mL[7]
DMSO ~5 mg/mL (may require warming)[10]

Table 3: Storage and Stability of this compound

FormStorage TemperatureStabilityReference(s)
Lyophilized Powder -20°C (desiccated)Up to 24 months[4]
Stock Solution in DMSO -20°CUp to 3 months[4][6]
Stock Solution in DMSO -80°CUp to 1 year[4]
Aqueous Solution Room TemperatureNot recommended for more than one day[7]

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect in cell-based assays.

  • Question: I am not seeing the expected inhibition of my target pathway (e.g., decreased phosphorylation of SMAD1/5/8 or ACC). What could be the reason?

  • Answer: Several factors could contribute to this issue:

    • Compound Degradation: Dorsomorphin, particularly in solution, can degrade over time.[4] Always use a fresh aliquot of your stock solution for each experiment. If the stock is old, prepare a fresh one from lyophilized powder.

    • Suboptimal Concentration: The effective concentration of Dorsomorphin is highly cell-type and context-dependent.[4] Perform a dose-response experiment (e.g., 0.5 - 20 µM) to determine the optimal concentration for your specific experimental setup.

    • Incorrect Incubation Time: The time required to observe an effect can vary. Some effects are visible within 30 minutes, while others may require 18 hours or longer.[4] A time-course experiment is recommended to identify the optimal treatment duration.

    • Low Basal Activity of Target Pathway: If the basal activity of the AMPK or BMP pathway in your cells is very low, it may be difficult to detect a further decrease upon inhibition. Consider using a known agonist to stimulate the pathway as a positive control.

    • Solubility Issues: Even with the dihydrochloride salt, ensure the compound is fully dissolved in your culture medium. Precipitates can lead to inaccurate concentrations.

Issue 2: Precipitate forms when diluting the stock solution in cell culture media.

  • Question: I observed a precipitate after adding my Dorsomorphin stock solution to the cell culture medium. How can I prevent this?

  • Answer: This is a common issue related to the compound's solubility limits in aqueous solutions.

    • Pre-warm the media: Adding the stock solution to pre-warmed (37°C) media can help maintain solubility.[6]

    • Ensure DMSO concentration is low: Keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced precipitation and cell toxicity.

    • Use the dihydrochloride salt: If you are using the freebase form, switching to the more water-soluble dihydrochloride salt can resolve this issue.[4]

    • Filter the final medium: After dilution, you can filter the medium through a 0.22 µm sterile filter to remove any micro-precipitates before adding it to the cells.[6]

Issue 3: Suspected off-target effects are confounding the experimental results.

  • Question: How can I confirm that the observed phenotype is due to the inhibition of my target pathway and not an off-target effect?

  • Answer: It is crucial to validate the specificity of Dorsomorphin's action in your experimental system.

    • Perform Rescue Experiments: If possible, overexpressing a constitutively active form of your target (e.g., a constitutively active ALK receptor) should rescue the phenotype induced by Dorsomorphin.

    • Use Alternative Inhibitors: Compare the effects of Dorsomorphin with those of a more specific inhibitor for your pathway of interest (e.g., DMH1 for the BMP pathway).[8]

    • Employ Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down your target protein. The resulting phenotype should mimic the effect of Dorsomorphin if the compound is acting on-target.[8]

    • Monitor Off-Target Pathways: Directly assess the activity of known off-target pathways. For example, you can perform a western blot for phosphorylated VEGFR2 to check for off-target inhibition of VEGF signaling.[8]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • HPLC System and Column:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Gradient Elution:

    • Start with a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Hold at 90% Mobile Phase B for 5 minutes.

    • Return to 10% Mobile Phase B over 1 minute and equilibrate for 4 minutes before the next injection.

  • Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected in the chromatogram. A purity of >98% is generally expected.

Protocol 2: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of this compound.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS System:

    • Use a similar HPLC setup as described in Protocol 1, but with a shorter run time.

    • The eluent from the HPLC is directed to a mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-600.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the freebase form of Dorsomorphin (C₂₄H₂₅N₅O), which has a theoretical monoisotopic mass of 399.206. The expected m/z value would be approximately 400.21.

Protocol 3: Biological Activity Assay - Inhibition of BMP-induced SMAD Phosphorylation

This protocol validates the biological activity of this compound by measuring its ability to inhibit BMP signaling in a cell-based assay.

  • Cell Culture: Plate a BMP-responsive cell line (e.g., C2C12 myoblasts) in a 6-well plate and allow them to reach 70-80% confluency.

  • Pre-treatment with Dorsomorphin: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) in serum-free medium for 1-2 hours.

  • BMP Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP4) to the wells and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-SMAD1/5/8 and total SMAD1 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: A dose-dependent decrease in the ratio of phospho-SMAD1/5/8 to total SMAD1 indicates the inhibitory activity of the this compound.

Visualizations

Quality_Control_Workflow cluster_QC Quality Control Workflow start Receive Dorsomorphin dihydrochloride Lot hplc Purity Assessment (HPLC >98%) start->hplc lcms Identity Confirmation (LC-MS) hplc->lcms Purity OK fail Lot Fails QC (Reject Lot) hplc->fail activity Biological Activity Assay (Cell-based) lcms->activity Identity OK lcms->fail pass Lot Passes QC activity->pass Activity OK activity->fail release Release for Experimental Use pass->release

Caption: A typical quality control workflow for this compound.

BMP_Signaling_Pathway cluster_BMP BMP Signaling Pathway and Dorsomorphin Inhibition BMP BMP Ligand Receptor Type I (ALK2/3/6) & Type II Receptors BMP->Receptor pSMAD p-SMAD1/5/8 Receptor->pSMAD Phosphorylation Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->Receptor Inhibition

Caption: Inhibition of the BMP signaling pathway by Dorsomorphin.

AMPK_Signaling_Pathway cluster_AMPK AMPK Signaling Pathway and Dorsomorphin Inhibition Stress Metabolic Stress (High AMP:ATP) AMPK AMPK Stress->AMPK Activation Downstream Downstream Targets (e.g., ACC) AMPK->Downstream Phosphorylation Anabolic Anabolic Pathways (e.g., Lipid Synthesis) Downstream->Anabolic Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) Downstream->Catabolic Dorsomorphin Dorsomorphin dihydrochloride Dorsomorphin->AMPK ATP-competitive Inhibition

Caption: Inhibition of the AMPK signaling pathway by Dorsomorphin.

References

Validation & Comparative

A Comparative Guide to the Specificity of Dorsomorphin and LDN-193189

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of two widely used small molecule inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway: Dorsomorphin and its derivative, LDN-193189. The selection of an appropriate inhibitor is critical for the accurate interpretation of experimental results, and this document aims to provide the necessary data and protocols to make an informed decision.

Introduction

Dorsomorphin (also known as Compound C) was one of the first identified small molecule inhibitors of the BMP signaling pathway. It functions as an ATP-competitive inhibitor of the BMP type I receptors, primarily ALK2, ALK3, and ALK6. However, its utility can be limited by significant off-target effects, most notably the inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]

LDN-193189 was developed as a more potent and selective analog of Dorsomorphin.[2] It exhibits significantly higher affinity for the BMP type I receptors, including ALK1, ALK2, and ALK3, with reduced off-target activity compared to its parent compound.[3][4] This enhanced specificity makes LDN-193189 a more precise tool for dissecting the roles of BMP signaling in various biological processes.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of Dorsomorphin and LDN-193189 against their primary BMP receptor targets and key off-target kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of BMP Type I Receptors (ALK Kinases)

CompoundALK1 (IC50, nM)ALK2 (IC50, nM)ALK3 (IC50, nM)ALK6 (IC50, nM)
Dorsomorphin-11918>10,000
LDN-1931890.8[3]0.8[3]5.3[3]16.7[3]

Note: Data for Dorsomorphin's effect on ALK1 is not consistently reported in the literature reviewed.

Table 2: Inhibition of Key Off-Target Kinases

CompoundAMPK (IC50, nM)VEGFR2 (KDR) (IC50, nM)
Dorsomorphin1300[5]25.1[5]
LDN-193189>10,000>10,000

Note: The Ki value for Dorsomorphin against AMPK is reported as 109 nM.[6] LDN-193189 exhibits high selectivity over AMPK.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant human ALK2, ALK3, or ALK6 kinase

  • Kinase-specific substrate (e.g., casein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Dorsomorphin or LDN-193189 stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. Further dilute the inhibitor and a DMSO vehicle control in kinase buffer.

  • In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control.

  • Add 2 µL of a solution containing the recombinant ALK kinase to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Western Blot for SMAD1/5/8 Phosphorylation

This protocol details the assessment of inhibitor activity in a cellular context by measuring the phosphorylation of downstream SMAD proteins in response to BMP stimulation. C2C12 myoblast cells are a common model for this assay.[7]

Materials:

  • C2C12 cells

  • Growth medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., DMEM with 0.5% FBS)

  • Recombinant human BMP4

  • Dorsomorphin or LDN-193189

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total-SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed C2C12 cells in multi-well plates and grow to 70-80% confluency.

  • Starve the cells in low-serum medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of Dorsomorphin, LDN-193189, or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an anti-total-SMAD1 antibody.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical BMP signaling pathway and the points of inhibition by Dorsomorphin and LDN-193189.

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R Binds TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Dorsomorphin LDN-193189 Inhibitor->TypeI_R Inhibits ATP Binding

Canonical BMP signaling pathway and inhibitor action.

Experimental Workflow Diagram

This diagram outlines a general workflow for comparing the specificity of kinase inhibitors.

Experimental_Workflow start Start: Select Inhibitors (Dorsomorphin & LDN-193189) in_vitro In Vitro Kinase Assays (Primary & Off-Target Kinases) start->in_vitro cellular Cell-Based Assays (e.g., p-SMAD Western Blot) start->cellular ic50 Determine IC50 Values in_vitro->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis dose_response Generate Dose-Response Curves cellular->dose_response dose_response->data_analysis conclusion Conclusion on Specificity & Recommendations data_analysis->conclusion

Workflow for comparing kinase inhibitor specificity.

Conclusion

The experimental data clearly demonstrates that LDN-193189 is a more potent and selective inhibitor of the BMP type I receptors compared to Dorsomorphin. With IC50 values in the low nanomolar range for its primary targets and significantly reduced activity against key off-targets like AMPK and VEGFR2, LDN-193189 offers a more refined tool for studying BMP signaling pathways. While Dorsomorphin can still be a useful tool, particularly in initial exploratory studies, researchers must be cautious of its off-target effects and should consider using more specific inhibitors like LDN-193189 to validate findings and avoid misinterpretation of results. The choice of inhibitor should be guided by the specific experimental context and the potential for confounding effects from off-target inhibition.

References

Validating BMP Pathway Inhibition: A Comparative Guide to Dorsomorphin Dihydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of signaling pathway modulation is paramount. This guide provides an objective comparison of Dorsomorphin dihydrochloride's performance in inhibiting the Bone Morphogenetic Protein (BMP) pathway against its key alternatives, supported by experimental data and detailed protocols.

Dorsomorphin dihydrochloride (B599025), also known as Compound C, was the first small molecule identified as an inhibitor of the BMP signaling pathway.[1][2] It functions by competitively binding to the ATP-binding pocket of BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8.[3][4][5] However, a significant drawback of Dorsomorphin is its off-target effects, most notably the inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] This lack of specificity has driven the development of more potent and selective second-generation inhibitors.

Comparative Inhibitory Potency and Selectivity

The efficacy and specificity of a signaling pathway inhibitor are best assessed by its half-maximal inhibitory concentration (IC50) against its intended targets and various off-target kinases. The following tables summarize the IC50 values for Dorsomorphin and its key alternatives, LDN-193189 and DMH1, providing a clear quantitative comparison of their performance.

Inhibitor ALK2 (BMPR1A) ALK3 (BMPR1B) ALK6 (BMPR1B) AMPK VEGFR2 (KDR)
Dorsomorphin ~0.2 µM[5]~0.5 µM[5]~5 µM[5]109 nM (Ki)[3][6]25.1 nM[5]
LDN-193189 ~5 nM~30 nM->1,000 nMLower selectivity vs ALK5[7]
DMH1 Potent[4]Potent[4]-Minimal to no activity[4]Minimal to no activity[4]

Table 1: Comparison of IC50 values for Dorsomorphin and its alternatives against key on-target and off-target kinases. Data is compiled from multiple sources and assay conditions may vary.

As the data illustrates, both LDN-193189 and DMH1 represent significant improvements over Dorsomorphin. LDN-193189 exhibits exceptional potency against ALK2 and ALK3, with IC50 values in the low nanomolar range, making it a powerful tool for inhibiting the canonical BMP signaling pathway.[2] DMH1, while also a potent inhibitor of BMP receptors, demonstrates remarkable selectivity with negligible activity against AMPK and VEGFR2, making it a more precise tool for dissecting BMP-specific signaling events.[2][4]

Another class of BMP inhibitors are the natural antagonists, such as Noggin and Gremlin. These secreted proteins function by directly binding to BMP ligands, preventing them from interacting with their cell surface receptors.[8][9][10] While highly effective, their mode of action as ligand traps differs from the kinase inhibition of small molecules like Dorsomorphin.

Visualizing the BMP Signaling Pathway and Inhibition

To understand the mechanism of these inhibitors, it is crucial to visualize the BMP signaling pathway.

BMP_Pathway Canonical BMP Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Noggin Noggin (Ligand Trap) Noggin->BMP Ligand Inhibits Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Activates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates Dorsomorphin Dorsomorphin/LDN-193189/DMH1 (Kinase Inhibitors) Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits

Caption: Canonical BMP signaling pathway and points of inhibition.

Experimental Protocols for Validating BMP Pathway Inhibition

Validating the inhibitory effect of Dorsomorphin and its alternatives requires robust and reproducible experimental methods. The following are detailed protocols for two key assays.

Western Blotting for Phospho-SMAD1/5/8

This method directly assesses the phosphorylation status of the immediate downstream targets of the BMP type I receptors.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12, HEK293T)

  • Cell culture medium and supplements

  • Recombinant BMP ligand (e.g., BMP4)

  • This compound or alternative inhibitor

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Dorsomorphin or the alternative inhibitor (or DMSO for vehicle control) for 30-60 minutes.[5]

  • BMP Stimulation: Stimulate the cells with the BMP ligand (e.g., 10-50 ng/mL BMP4) for 30-60 minutes.[5]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse. Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.[5]

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of SMADs, providing a functional readout of pathway inhibition.

Materials:

  • A suitable cell line (e.g., C2C12, HEK293)[1]

  • BRE-luciferase reporter plasmid[1]

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • BMP ligand (e.g., BMP2, BMP4)

  • Dorsomorphin or alternative inhibitor

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the BRE-luciferase reporter plasmid and the control plasmid.[1]

  • Inhibitor Treatment and BMP Stimulation: After 24 hours, pre-treat the cells with the inhibitor for 30-60 minutes, followed by stimulation with the BMP ligand for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of BMP-induced luciferase activity at each inhibitor concentration to determine the IC50 value.

Experimental and Logical Workflow

The selection and validation of a BMP pathway inhibitor should follow a logical workflow to ensure accurate and interpretable results.

Experimental_Workflow Experimental Workflow for Validating BMP Pathway Inhibitors cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation Define Research Question Define Research Question Select Inhibitor Select Inhibitor (Dorsomorphin vs. Alternatives) Define Research Question->Select Inhibitor Cell Culture & Treatment Cell Culture & Treatment Select Inhibitor->Cell Culture & Treatment Western Blot (pSMAD) Western Blot (pSMAD) Cell Culture & Treatment->Western Blot (pSMAD) Luciferase Assay (BRE) Luciferase Assay (BRE) Cell Culture & Treatment->Luciferase Assay (BRE) Quantify Inhibition (IC50) Quantify Inhibition (IC50) Western Blot (pSMAD)->Quantify Inhibition (IC50) Luciferase Assay (BRE)->Quantify Inhibition (IC50) Assess Off-Target Effects Assess Off-Target Effects Quantify Inhibition (IC50)->Assess Off-Target Effects Conclusion Conclusion Assess Off-Target Effects->Conclusion

References

Unveiling Signaling Inhibition: A Comparative Guide to p-SMAD Analysis Following Dorsomorphin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of cellular signaling, this guide provides a comprehensive comparison of methodologies for analyzing the phosphorylation of SMAD proteins (p-SMAD) following treatment with Dorsomorphin. We delve into the industry-standard Western blot analysis and explore alternative techniques, offering detailed experimental protocols and quantitative data to inform your experimental design.

Dorsomorphin, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6, is a critical tool for dissecting the BMP signaling cascade.[1] A key downstream event in this pathway is the phosphorylation of SMAD1, SMAD5, and SMAD8.[1] Consequently, assessing the levels of p-SMAD1/5/8 is a primary method for confirming the efficacy of Dorsomorphin treatment and understanding its impact on cellular processes.

The Canonical BMP/SMAD Signaling Pathway and the Role of Dorsomorphin

The binding of a BMP ligand to its type II receptor initiates the recruitment and phosphorylation of a type I receptor. This activated receptor complex then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1] These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1] Dorsomorphin acts as an ATP-competitive inhibitor of the type I receptors, thereby preventing the phosphorylation of SMAD1/5/8 and blocking downstream signaling events.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II Binds BMPR-I BMPR-I (ALK2/3/6) BMPR-II->BMPR-I Recruits & Phosphorylates R-SMAD SMAD1/5/8 BMPR-I->R-SMAD Phosphorylates p-SMAD p-SMAD1/5/8 Complex p-SMAD/SMAD4 Complex p-SMAD->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Gene Transcription Gene Transcription Complex->Gene Transcription Translocates & Regulates Dorsomorphin Dorsomorphin Dorsomorphin->BMPR-I Inhibits

Canonical BMP/SMAD signaling pathway and the inhibitory action of Dorsomorphin.

Quantitative Comparison of Dorsomorphin's Effect on p-SMAD Levels

The following table summarizes the quantitative data on the inhibition of SMAD phosphorylation by Dorsomorphin as determined by Western blot analysis in various studies.

Cell TypeLigandDorsomorphin ConcentrationInhibition of p-SMAD1/5/8Reference
Pulmonary Artery Smooth Muscle Cells (PASMCs)BMP40.47 µM (IC50)50%[2]
C2C12 MyoblastsBMP210 µMSignificant Inhibition[3][4]
Mouse Embryonic Stem Cells-2 µMEffective Blockade[5][6]
Human Adipose-Derived Stem CellsrhGDF610 µMReturned to control levels[7]

Methodological Showdown: Western Blot vs. Alternatives

While Western blotting is the conventional method for assessing p-SMAD levels, other techniques offer distinct advantages in terms of throughput, quantification, and workflow.

FeatureWestern BlotELISA (Enzyme-Linked Immunosorbent Assay)High-Content Immunofluorescence Assay
Principle Size-based separation of proteins followed by antibody-based detection.[8]Capture and detection of a specific protein in a multi-well plate format.[7]Automated microscopy and image analysis to quantify protein levels and localization within cells.[9][10]
Throughput Low to medium.High.High.
Quantitative Accuracy Semi-quantitative to quantitative with proper normalization.[11]Highly quantitative.Highly quantitative.[9][10]
Hands-on Time High.[8]Low to medium.Low.
Information Provided Protein size and relative abundance.Absolute or relative protein abundance.Protein abundance, subcellular localization, and cell morphology.[9][10]
Key Advantage Widely accessible and provides information on protein integrity.High throughput and excellent for quantifying soluble proteins.Provides spatial and quantitative data at the single-cell level.[9][10]
Key Disadvantage Time-consuming, multi-step process prone to variability.[8]Can be affected by antibody cross-reactivity and matrix effects.Requires specialized imaging and analysis equipment.

Detailed Experimental Protocols

Western Blot Analysis of p-SMAD1/5/8

This protocol provides a generalized workflow for performing a Western blot to detect p-SMAD1/5/8 following Dorsomorphin treatment.

cluster_workflow Western Blot Workflow for p-SMAD Analysis Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-SMAD1/5/8) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Normalization to Total SMAD or loading control) Detection->Analysis

A typical experimental workflow for studying Dorsomorphin's effect via Western blot.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere.

  • Pre-treat cells with Dorsomorphin (e.g., 0.5-10 µM) for 30-60 minutes.[2][12]

  • Stimulate cells with the appropriate BMP ligand (e.g., BMP4) for the desired time (e.g., 30-60 minutes).[2]

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Scrape cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.[14]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

4. SDS-PAGE:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins on a polyacrylamide gel.[1]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

7. Primary Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for p-SMAD1/5/8 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.[15]

8. Secondary Antibody Incubation:

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

9. Detection:

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[1]

10. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • To ensure accurate comparison, normalize the p-SMAD1/5/8 signal to a loading control (e.g., β-actin or GAPDH) or to the total SMAD1 protein level.[1]

High-Content Immunofluorescence Assay for p-SMAD Nuclear Translocation

This protocol outlines a higher-throughput alternative to Western blotting for quantifying p-SMAD levels and their nuclear translocation.[9][10]

1. Cell Seeding and Treatment:

  • Seed cells in a multi-well imaging plate (e.g., 96-well).

  • Pre-treat with Dorsomorphin and stimulate with a BMP ligand as described for the Western blot protocol.

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against p-SMAD1/5/9 for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS.

  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature.

4. Imaging:

  • Wash with PBS.

  • Acquire images using a high-content imaging system.

5. Image Analysis:

  • Use automated image analysis software to identify individual cells and their nuclei based on the nuclear stain.

  • Quantify the mean fluorescence intensity of the p-SMAD signal within the nuclear and cytoplasmic compartments.

  • The ratio of nuclear to cytoplasmic fluorescence intensity can be used as a measure of p-SMAD nuclear translocation.

Conclusion

The analysis of p-SMAD levels is a robust indicator of Dorsomorphin's inhibitory effect on the BMP signaling pathway. While Western blotting remains a valuable and widely used technique, alternative methods such as ELISA and high-content immunofluorescence assays offer significant advantages in terms of throughput, quantitative accuracy, and the depth of cellular information obtained. The choice of methodology will ultimately depend on the specific research question, available resources, and the desired level of detail. This guide provides the foundational knowledge and protocols to empower researchers to make informed decisions for their studies on Dorsomorphin and BMP signaling.

References

Navigating Kinase Inhibition: A Comparative Guide to Dorsomorphin Dihydrocholoride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of kinase inhibitors is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. Dorsomorphin dihydrochloride (B599025), a widely utilized small molecule inhibitor, has been instrumental in dissecting the roles of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways. However, its utility is often complicated by off-target effects. This guide provides an objective comparison of Dorsomorphin dihydrochloride with its more selective alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate informed inhibitor selection.

The Challenge of Kinase Inhibitor Selectivity

Dorsomorphin, also known as Compound C, was initially identified as an inhibitor of AMPK but was later found to be a potent inhibitor of BMP type I receptors, specifically ALK2, ALK3, and ALK6[1][2]. This dual activity, coupled with significant off-target effects, most notably against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), can lead to ambiguous or misleading experimental outcomes, particularly in studies concerning metabolism, angiogenesis, and cell differentiation[1][3]. The development of analogs such as DMH1 and LDN-193189 has been driven by the need for greater potency and selectivity, aiming to minimize these confounding off-target interactions[3][4].

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity (IC50/Ki values) of this compound and its key alternatives against their primary on-target and major off-target kinases. Lower values indicate higher potency.

Table 1: Inhibitory Activity against Primary Targets (AMPK and BMP Receptors)

CompoundTarget KinaseIC50 (nM)Ki (nM)
Dorsomorphin AMPK~1300109[5][6][7][8][9]
ALK2 (BMPR-IA)119[10]
ALK3 (BMPR-IB)18[11]
ALK6 (BMPR-ID)131[10]
DMH1 ALK2108[10]
AMPKNo detectable inhibition[10]
LDN-193189 ALK20.8[12]
ALK35.3[12]
ALK616.7[12]

Table 2: Inhibitory Activity against Key Off-Target Kinase (VEGFR2)

CompoundTarget KinaseIC50 (nM)
Dorsomorphin VEGFR2 (KDR)25.1[11]
DMH1 VEGFR2 (KDR)>30,000[10]
LDN-193189 VEGFR2 (KDR)-

Note: IC50 and Ki values can vary between different studies and experimental conditions.

Signaling Pathways and Inhibitor Action

The following diagrams illustrate the canonical BMP and AMPK signaling pathways and the points of inhibition by Dorsomorphin and its analogs.

BMP_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_Ligand->TypeII_R TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD phosphorylates SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Dorsomorphin Dorsomorphin & Analogs Dorsomorphin->TypeI_R

Canonical BMP signaling pathway and the site of action for Dorsomorphin and its analogs.

AMPK_Signaling cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm AMP_ATP Increased AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK activates Downstream Downstream Targets AMPK->Downstream phosphorylates Metabolic_Response Metabolic Response (e.g., increased catabolism, decreased anabolism) Downstream->Metabolic_Response Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Kinase_Inhibitor_Profiling cluster_in_vitro In Vitro Profiling cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Validation (Optional) A Primary Target Kinase Assay (e.g., AMPK, ALK2) B Broad Kinase Panel Screening (Determine IC50 values for a wide range of kinases) A->B C Selectivity Analysis (Compare on-target vs. off-target IC50s) B->C D On-Target Pathway Assay (e.g., BMP Luciferase Reporter) C->D E Off-Target Pathway Assays (e.g., p-ACC, p-VEGFR2 Western Blot) D->E F Phenotypic Assays (e.g., Angiogenesis, Differentiation) E->F G Animal Model Studies (Assess efficacy and toxicity) F->G

References

The Evolution from Dorsomorphin to Selective Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Dorsomorphin and Its Analogs for BMP Signaling Inhibition

In the field of cellular signaling, small molecule inhibitors are critical for dissecting complex biological pathways. Dorsomorphin, the first-in-class inhibitor of Bone Morphogenetic Protein (BMP) signaling, and its analogs have been instrumental in understanding numerous physiological and pathological processes.[1] This guide offers a detailed comparison of the efficacy, potency, and selectivity of Dorsomorphin and its key analogs, including LDN-193189, DMH1, K02288, and ML347. The information is supported by experimental data to assist researchers in selecting the optimal compound for their specific needs.

Dorsomorphin, also known as Compound C, was initially identified for its ability to inhibit BMP type I receptors (Activin receptor-like kinases; ALKs), specifically ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8.[2][3][4] However, its utility is limited by significant off-target effects, most notably the inhibition of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[5][6] This lack of specificity spurred the development of analogs with improved potency and selectivity.

  • LDN-193189: An analog that demonstrates significantly greater potency against ALK2 and ALK3 than Dorsomorphin, with IC50 values in the low nanomolar range.[1][7] While more selective than its parent compound, it can still affect other kinases at higher concentrations.[8]

  • DMH1 (Dorsomorphin Homolog 1): A second-generation analog designed for high selectivity.[6][9] It potently inhibits ALK2 and ALK3 with minimal to no activity against AMPK and VEGFR2, making it a more precise tool for studying BMP-specific signaling.[1][6][10][11]

  • K02288: A potent and selective inhibitor of BMP type I receptors with a novel 2-aminopyridine (B139424) scaffold, distinct from Dorsomorphin's pyrazolo[1,5-a]pyrimidine (B1248293) core.[12][13][14] It shows high potency for ALK1 and ALK2.[12]

  • ML347: A highly potent inhibitor with unprecedented selectivity for ALK2 over ALK3 (>300-fold).[15][16] It is a valuable tool for dissecting the specific roles of ALK2.[15][17]

Data Presentation: Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize the IC50 values of Dorsomorphin and its analogs against their primary on-targets (BMP receptors) and key off-targets.

Table 1: Inhibitory Potency (IC50) against BMP Type I Receptors (ALKs)

InhibitorALK1 (nM)ALK2 (nM)ALK3 (nM)ALK6 (nM)Reference(s)
Dorsomorphin -~119~150~200[18]
LDN-193189 -530-[7]
DMH1 ~100s107.9<500>10,000[10][11]
K02288 1.81.134.46.4[12][19]
ML347 463210,8009,830[15][16][17]

Note: IC50 values can vary between different assay conditions and experimental setups. The data presented is a compilation from multiple sources for comparative purposes.

Table 2: Inhibitory Potency (IC50) against Key Off-Target Kinases

InhibitorAMPK (nM)VEGFR2 (KDR) (nM)ALK5 (TGFβRI) (nM)Reference(s)
Dorsomorphin ~109~300>10,000[3][6][20]
LDN-193189 ~1,000s~1,000s>500[7]
DMH1 No significant inhibitionNo significant inhibitionNo significant inhibition[6][10]
K02288 --321[12]
ML347 No significant inhibition19,700No significant inhibition[15][16]

Mandatory Visualization

Signaling Pathway and Inhibitor Action```dot

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription translocates to nucleus Inhibitors Dorsomorphin & Analogs Inhibitors->Type I Receptor (ALK2/3/6)

Caption: A logical diagram illustrating the target selectivity of Dorsomorphin, LDN-193189, and DMH1.

Experimental Protocols

Accurate and reproducible data are fundamental to scientific research. The following are detailed methodologies for key assays used to determine the inhibitory potency and selectivity of Dorsomorphin and its analogs.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase in a cell-free system.

  • Objective: To determine the IC50 value of a compound against a specific purified kinase (e.g., ALK2, ALK3, AMPK).

  • Materials:

    • Purified recombinant kinase (e.g., ALK2).

    • Kinase substrate (e.g., a generic substrate like casein or a specific peptide).

    • ATP (often [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays).

    • Test inhibitor (Dorsomorphin or analog) at various concentrations.

    • Kinase reaction buffer.

    • 96-well plates.

    • Detection reagent (e.g., for luminescence-based assays like ADP-Glo™) or filter paper for radiolabeled assays. [6][21]* Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO, then dilute into the kinase reaction buffer.

    • In a 96-well plate, add the purified kinase and the substrate to the reaction buffer.

    • Add the diluted inhibitor to the wells. Include controls with DMSO only (no inhibitor) and wells without kinase (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). [20] 6. Stop the reaction (e.g., by adding a stop solution like phosphoric acid). [20] 7. Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and measuring radioactivity. For luminescence assays, a detection reagent is added that correlates light output to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase activity inhibition at each inhibitor concentration relative to the no-inhibitor control. Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based BMP-Responsive Luciferase Reporter Assay

This assay measures the effect of an inhibitor on the BMP signaling pathway within a cellular context.

  • Objective: To determine the functional IC50 of a compound for the BMP signaling cascade in living cells.

  • Materials:

    • A suitable cell line, such as C2C12 myoblasts, which are responsive to BMP. [13] * A luciferase reporter plasmid containing a BMP-responsive element (BRE) upstream of the firefly luciferase gene. [22] * A control plasmid expressing Renilla luciferase for normalization of transfection efficiency and cell number. [13][22] * Transfection reagent.

    • BMP ligand (e.g., BMP4) to stimulate the pathway. [13] * Test inhibitor at various concentrations.

    • Luciferase assay reagent system (e.g., Dual-Luciferase® Reporter Assay System).

  • Procedure:

    • Co-transfect the cells with the BRE-firefly luciferase and Renilla luciferase plasmids.

    • Plate the transfected cells into 96-well plates and allow them to adhere.

    • Pre-treat the cells with serial dilutions of the inhibitor for a set period (e.g., 1 hour).

    • Stimulate the cells with a fixed concentration of a BMP ligand (e.g., BMP4).

    • Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of BMP-induced luciferase activity at each inhibitor concentration and determine the IC50 value. [1]

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Biochemical & Cellular Assays cluster_1 In Vivo Validation A In Vitro Kinase Assay (Direct Inhibition) B Cell-Based Reporter Assay (Pathway Inhibition) A->B Confirm Cellular Activity C Western Blot for p-SMAD (Downstream Effect) B->C Validate Mechanism D Zebrafish Embryo Assay (Phenotypic Effect) C->D Assess In Vivo Efficacy

Caption: A general experimental workflow for validating the efficacy and mechanism of ALK inhibitors.

Conclusion and Recommendations

The evolution from Dorsomorphin to its analogs represents a significant advancement in the development of tools for studying BMP signaling.

  • Dorsomorphin: Remains a useful, albeit non-specific, tool for initial exploratory studies. However, any results obtained should be confirmed with more selective inhibitors due to its significant off-target effects on AMPK and VEGFR2. [5][6]* LDN-193189: Offers a substantial increase in potency over Dorsomorphin and is an excellent choice for potent inhibition of the canonical BMP pathway. [1][7]* DMH1: Provides the highest selectivity for BMP receptors over AMPK and VEGFR2 among the Dorsomorphin-derived analogs. [1][6][9]It is the inhibitor of choice for studies aiming to dissect the specific roles of BMP signaling without the confounding influence of off-target kinase inhibition.

  • K02288 & ML347: These compounds offer even greater specificity for particular ALK isoforms, especially ML347 for ALK2. [12][15]They are invaluable for research focused on the distinct functions of individual BMP type I receptors.

The choice between Dorsomorphin and its analogs critically depends on the specific experimental question and the required level of selectivity. For most applications requiring specific inhibition of the BMP pathway, the use of highly selective analogs like DMH1, K02288, or ML347 is strongly recommended to ensure that the observed biological effects are directly attributable to the modulation of BMP signaling.

References

LDN-193189: A More Potent and Selective Alternative to Dorsomorphin for BMP Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricacies of Bone Morphogenetic Protein (BMP) signaling, the choice of a small molecule inhibitor is critical. While Dorsomorphin has been a widely used tool, its limitations, particularly its off-target effects, have paved the way for the development of more refined alternatives. Among these, LDN-193189 has emerged as a superior option, offering significantly higher potency and greater selectivity for the BMP pathway. This guide provides a comprehensive comparison of LDN-193189 and Dorsomorphin, supported by experimental data and detailed protocols to inform the selection of the most appropriate inhibitor for your research needs.

Unveiling the Potency: A Head-to-Head Comparison

LDN-193189, a derivative of Dorsomorphin, demonstrates a marked increase in inhibitory activity against the BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6.[1] This enhanced potency is evident in its significantly lower half-maximal inhibitory concentration (IC50) values compared to Dorsomorphin.

Table 1: Comparative Inhibitory Potency (IC50) of LDN-193189 and Dorsomorphin

TargetLDN-193189 (nM)Dorsomorphin (nM)
Primary Targets (BMP Pathway)
ALK1 (BMP Type I Receptor)0.8[1][2]~110
ALK2 (BMP Type I Receptor)0.8[1][2]~120
ALK3 (BMP Type I Receptor)5.3[1][2]~200
ALK6 (BMP Type I Receptor)16.7[1][2]~1,300
Key Off-Target
AMPK (AMP-activated protein kinase)>10,000109[3][4][5]

The data clearly illustrates that LDN-193189 is orders of magnitude more potent in inhibiting the key BMP type I receptors. Furthermore, a critical distinction lies in their off-target profiles. Dorsomorphin is a potent inhibitor of AMP-activated protein kinase (AMPK), a crucial regulator of cellular metabolism.[3][5][6] This cross-reactivity can confound experimental results, making it difficult to attribute observed effects solely to BMP pathway inhibition. In contrast, LDN-193189 exhibits minimal activity against AMPK, rendering it a more specific and reliable tool for dissecting BMP signaling.[7]

The BMP Signaling Cascade: A Visual Guide

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. Both LDN-193189 and Dorsomorphin exert their inhibitory effects by targeting the ATP-binding pocket of the type I receptor kinases (ALKs), thereby preventing the phosphorylation of downstream SMADs.

BMP_Signaling_Pathway Canonical BMP Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Recruits & Phosphorylates R-SMAD (SMAD1/5/8) R-SMAD (SMAD1/5/8) Type I Receptor (ALK1/2/3/6)->R-SMAD (SMAD1/5/8) Phosphorylates p-R-SMAD p-SMAD1/5/8 R-SMAD (SMAD1/5/8)->p-R-SMAD SMAD Complex p-SMAD1/5/8 SMAD4 p-R-SMAD->SMAD Complex Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates LDN-193189 / Dorsomorphin LDN-193189 / Dorsomorphin LDN-193189 / Dorsomorphin->Type I Receptor (ALK1/2/3/6) Inhibits

BMP Signaling Pathway and Inhibitor Action

Experimental Protocols for Comparative Analysis

To empirically validate the differential potency and specificity of LDN-193189 and Dorsomorphin, the following experimental protocols are recommended.

Western Blot for Phosphorylated SMAD1/5/8

This assay directly measures the phosphorylation of the immediate downstream targets of the BMP type I receptors, providing a robust readout of pathway inhibition.

Objective: To compare the ability of LDN-193189 and Dorsomorphin to inhibit BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

  • C2C12 myoblast cells (or other BMP-responsive cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human BMP2 or BMP4

  • LDN-193189 and Dorsomorphin stock solutions (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed C2C12 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with a dose range of LDN-193189 (e.g., 0.1 nM to 100 nM) and Dorsomorphin (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with a pre-determined concentration of BMP2 or BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against total SMAD1/5/8 and the loading control to normalize the data.

BMP-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of SMADs, providing a quantitative readout of the entire signaling cascade.

Objective: To determine the IC50 values of LDN-193189 and Dorsomorphin for the inhibition of BMP-induced transcriptional activity.

Materials:

  • HEK293T or C2C12 cells

  • BMP-responsive luciferase reporter plasmid (e.g., containing a SMAD1/5/8 binding element driving firefly luciferase)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Recombinant human BMP2 or BMP4

  • LDN-193189 and Dorsomorphin stock solutions

  • Dual-luciferase reporter assay system and a luminometer

Procedure:

  • Co-transfect the cells with the BMP-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with a serial dilution of LDN-193189 and Dorsomorphin for 1 hour.

  • Stimulate the cells with BMP2 or BMP4 for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.

In Vitro Kinase Assay

This cell-free assay directly measures the enzymatic activity of the target kinases, providing a precise assessment of inhibitor potency.

Objective: To directly compare the inhibitory activity of LDN-193189 and Dorsomorphin on purified ALK2 or ALK3 kinases.

Materials:

  • Purified, active recombinant ALK2 or ALK3 kinase

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Kinase assay buffer

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • LDN-193189 and Dorsomorphin stock solutions

  • Phosphocellulose paper and scintillation counter (for radioactive assay) or a luminometer (for non-radioactive assay)

Procedure:

  • Prepare a reaction mixture containing the purified kinase, substrate, and kinase buffer.

  • Add a range of concentrations of LDN-193189 and Dorsomorphin to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

  • Determine the IC50 values for each inhibitor.

Conclusion

The available data and experimental evidence strongly support the use of LDN-193189 as a more potent and selective alternative to Dorsomorphin for the inhibition of the BMP signaling pathway. Its superior potency allows for the use of lower concentrations, reducing the likelihood of off-target effects, while its high selectivity against AMPK ensures that observed biological outcomes can be more confidently attributed to the modulation of BMP signaling. For researchers seeking a precise and reliable tool to investigate the multifaceted roles of the BMP pathway, LDN-193189 represents a significant advancement in the field of chemical biology.

References

Control Experiments for Dorsomorphin Dihydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dorsomorphin dihydrochloride (B599025), also known as Compound C, is a widely utilized small molecule inhibitor in biomedical research. Initially identified as an inhibitor of AMP-activated protein kinase (AMPK), it was later found to be a potent inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6.[1][2][3] This dual activity necessitates careful experimental design and the inclusion of rigorous controls to ensure accurate interpretation of research findings. This guide provides a comparative analysis of Dorsomorphin dihydrochloride with more selective alternatives and details essential control experiments to dissect its on-target and off-target effects.

Understanding the Target: BMP and AMPK Signaling Pathways

This compound exerts its biological effects primarily by inhibiting two key signaling pathways:

  • BMP Signaling: Bone Morphogenetic Proteins are a group of growth factors that play crucial roles in embryonic development, tissue homeostasis, and disease. They signal through a complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor (e.g., ALK2, ALK3, ALK6), which in turn phosphorylates the downstream signaling molecules SMAD1, SMAD5, and SMAD8.[4][5] Phosphorylated SMADs then translocate to the nucleus to regulate target gene expression. Dorsomorphin inhibits the kinase activity of ALK2, ALK3, and ALK6, thereby blocking this cascade.[3][6][7]

  • AMPK Signaling: AMP-activated protein kinase is a central regulator of cellular energy metabolism.[2][3] It is activated in response to low cellular energy levels (high AMP:ATP ratio) and works to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK. Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, preventing the phosphorylation of its downstream targets.[2][8]

Off-Target Effects: A Critical Consideration

A significant limitation of Dorsomorphin is its off-target activity, most notably the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[1][9][10] This cross-reactivity can lead to confounding results in studies where both BMP and VEGF signaling are relevant.

Comparative Analysis of BMP Pathway Inhibitors

To mitigate the off-target effects of Dorsomorphin, more selective inhibitors have been developed. This section compares the inhibitory potency of Dorsomorphin with two common alternatives: DMH1 and LDN-193189.

InhibitorTargetIC50 (nM)Reference(s)
Dorsomorphin ALK2 119[6]
ALK3 23[6]
ALK6 200[6]
AMPK ~2250[8]
VEGFR2 (KDR) ~250[8]
DMH1 ALK2 13 - 108[2]
ALK3 Potent Inhibition (<100)[8]
AMPK No detectable inhibition[2][8]
VEGFR2 (KDR) > 30,000[8]
LDN-193189 ALK1 0.8[3][10]
ALK2 0.8 - 5[3][7][10]
ALK3 5.3 - 30[3][7][10]
ALK6 16.7[3][10]
AMPK Weakly active or inactive[9]
VEGFR2 (KDR) Weakly active or inactive[9]

Table 1: Comparative Inhibitory Potency (IC50) of Dorsomorphin and Alternatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of Dorsomorphin, DMH1, and LDN-193189 against their primary on-targets (ALK receptors) and key off-targets (AMPK, VEGFR2). Lower IC50 values indicate higher potency.

Essential Control Experiments

To validate the specificity of effects observed with Dorsomorphin, a series of control experiments are indispensable.

Positive and Negative Controls for Pathway Activity
  • Positive Control for BMP Signaling: Treatment with a recombinant BMP ligand (e.g., BMP2, BMP4) should be used to induce SMAD1/5/8 phosphorylation.

  • Negative Control for BMP Signaling: A vehicle control (e.g., DMSO, the solvent for Dorsomorphin) should be run in parallel to all experiments.

  • Positive Control for AMPK Signaling: Treatment with an AMPK activator such as AICAR or metformin (B114582) can be used to induce AMPK activity and ACC phosphorylation.[8][11]

  • Negative Control for AMPK Signaling: A vehicle control is essential.

Assessing On-Target Engagement: Western Blotting

a) p-SMAD1/5/8 Levels to Confirm BMP Pathway Inhibition

This experiment directly assesses the inhibition of the canonical BMP signaling pathway.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Starve cells in serum-free media for 4-6 hours before treatment. Pre-treat cells with this compound (typically 1-10 µM) or a more selective inhibitor (e.g., DMH1, LDN-193189) for 1 hour.[12] Stimulate the cells with a recombinant BMP ligand (e.g., 25-50 ng/mL BMP2) for 30-60 minutes.[12][13]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

b) p-ACC Levels to Confirm AMPK Pathway Inhibition

This experiment verifies the off-target inhibition of AMPK.

Protocol:

  • Cell Culture and Treatment: Culture cells as described above. Treat cells with this compound (typically 1-10 µM) for the desired time (30 minutes to 24 hours).[14] Include a positive control for AMPK activation (e.g., AICAR) with and without Dorsomorphin.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for p-SMAD1/5/8 analysis.

  • SDS-PAGE and Western Blotting: Follow the same procedure as above.

  • Antibody Incubation: Use a primary antibody against phospho-ACC (a direct downstream target of AMPK).

  • Detection and Normalization: Follow the same procedure, normalizing to total ACC or a loading control.

Utilizing More Selective Inhibitors
Genetic Controls

When feasible, genetic approaches provide the most definitive evidence for target engagement.

  • siRNA/shRNA Knockdown: Transiently or stably knock down the expression of the target receptor (e.g., ALK2, ALK3) to see if it phenocopies the effect of Dorsomorphin.

  • CRISPR/Cas9 Knockout: Generate cell lines with a complete knockout of the target gene for the most robust genetic validation.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the concentration at which this compound exhibits cytotoxic effects in the specific cell type being studied. This ensures that observed phenotypes are not simply a result of cell death.

a) MTT Assay (Colorimetric)

This assay measures the metabolic activity of cells as an indicator of viability.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[16]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.

  • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a luminometer.

Visualizing Experimental Logic and Pathways

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Activates Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits

Caption: Canonical BMP signaling pathway and the inhibitory action of Dorsomorphin.

AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates p-AMPK p-AMPK ACC ACC p-AMPK->ACC Phosphorylates p-ACC (Inactive) p-ACC (Inactive) Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits

Caption: AMPK signaling pathway and the inhibitory action of Dorsomorphin.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment: - Vehicle - Dorsomorphin - DMH1/LDN-193189 - BMP Ligand (for BMP studies) - AICAR (for AMPK studies) Cell_Culture->Treatment Endpoint_Assay Select Endpoint Assay Treatment->Endpoint_Assay Western_Blot Western Blot (p-SMAD1/5/8 or p-ACC) Endpoint_Assay->Western_Blot Protein Level Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Endpoint_Assay->Viability_Assay Cell Health Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for a this compound study.

On_Off_Target_Logic Phenotype_Observed Phenotype Observed with Dorsomorphin Is_Phenotype_Replicated Is phenotype replicated with DMH1 or LDN-193189? Phenotype_Observed->Is_Phenotype_Replicated On_Target_Effect Conclusion: Phenotype is likely due to BMP pathway inhibition (On-Target) Is_Phenotype_Replicated->On_Target_Effect Yes Off_Target_Effect Conclusion: Phenotype may be due to AMPK or VEGFR2 inhibition (Off-Target) Is_Phenotype_Replicated->Off_Target_Effect No

References

Interpreting Off-Target Effects of Dorsomorphin Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dorsomorphin, also known as Compound C, was a pioneering discovery as the first small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It has been instrumental in advancing our understanding of the diverse roles of BMP signaling in physiological and pathological processes.[1] However, the utility of Dorsomorphin is significantly hampered by its off-target effects, which can lead to the misinterpretation of experimental results.[2][3] This guide provides an objective comparison of Dorsomorphin dihydrochloride (B599025) with its more selective analogs, DMH1 and LDN-193189, offering supporting experimental data and detailed protocols to assist researchers in making informed decisions for their studies.

On-Target and Off-Target Signaling Pathways

Dorsomorphin was initially identified as an ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) but was later found to be a potent inhibitor of BMP type I receptors ALK2, ALK3, and ALK6.[2][4] This dual activity is the primary source of its off-target effects. The canonical BMP pathway involves the phosphorylation of SMAD1/5/8 by activated type I receptors, leading to gene transcription.[3] Dorsomorphin and its analogs inhibit this process by targeting the kinase domain of these receptors.[3]

However, Dorsomorphin also potently inhibits AMPK and Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2), pathways crucial for regulating metabolism and angiogenesis, respectively.[2][5] This lack of specificity led to the development of analogs like DMH1 and LDN-193189, which were designed for improved selectivity.[1][3]

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR-II ALK236 ALK2/3/6 (BMPR-I) BMPR2->ALK236 phosphorylates SMAD158 SMAD1/5/8 ALK236->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->Complex forms complex with SMAD4 SMAD4 SMAD4->Complex TargetGenes Target Gene Transcription Complex->TargetGenes translocates & regulates BMP BMP Ligand BMP->BMPR2 binds Inhibitors Dorsomorphin DMH1 LDN-193189 Inhibitors->ALK236 inhibit

Caption: Canonical BMP signaling pathway and inhibitor action.

Off_Target_Pathways cluster_AMPK Metabolism Regulation cluster_VEGF Angiogenesis Regulation Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK inhibits VEGFR2 VEGFR2 (KDR/Flk-1) Dorsomorphin->VEGFR2 inhibits ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates pACC p-ACC (Inactive) VEGF VEGF VEGF->VEGFR2 binds pVEGFR2 p-VEGFR2 (Active) VEGFR2->pVEGFR2 autophosphorylates Angiogenesis Angiogenesis pVEGFR2->Angiogenesis promotes

Caption: Primary off-target pathways inhibited by Dorsomorphin.

Quantitative Comparison of Inhibitor Selectivity

The evolution of Dorsomorphin analogs was driven by the need for greater selectivity. DMH1 and LDN-193189 were developed to minimize off-target effects on AMPK and VEGFR2.[1] The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of inhibitor potency.

Table 1: Comparison of IC50 Values for Dorsomorphin and its Analogs against Key Kinases

Target Kinase Dorsomorphin (IC50) DMH1 (IC50) LDN-193189 (IC50) Primary Function
On-Target
ALK2 (BMPR-I) ~1.2 µM ~100 nM ~5 nM BMP Signaling
ALK3 (BMPR-I) ~1.2 µM ~100 nM ~30 nM BMP Signaling
ALK6 (BMPR-I) Inhibits Not specified Inhibits BMP Signaling
Off-Target
AMPK ~1.2 µM (Ki ~109 nM)[4][6] Negligible effect Some inhibition Cellular Metabolism

| VEGFR2 (KDR) | ~0.8 µM | Negligible effect | Some inhibition | Angiogenesis |

Note: IC50 values are compiled from multiple sources and can vary based on experimental conditions. The data clearly shows that Dorsomorphin is the least specific of the three compounds.[2]

As the data illustrates, both LDN-193189 and DMH1 are significant improvements over Dorsomorphin.[1] LDN-193189 shows exceptional potency for ALK2 and ALK3, with IC50 values in the low nanomolar range.[1] DMH1, while slightly less potent than LDN-193189, demonstrates remarkable selectivity with minimal to no effect on AMPK and VEGFR2, making it a more precise tool for studying BMP-specific signaling.[1][3]

The biological consequences of these off-target effects are significant. For example, in zebrafish embryo development, Dorsomorphin's inhibition of VEGF signaling disrupts the formation of intersomitic vessels, an effect not observed with the more selective DMH1.[3][7]

Experimental Protocols for Off-Target Validation

To mitigate the risk of misinterpreting data due to off-target effects, it is crucial to perform rigorous control experiments. The following protocols detail methods to assess the activity of AMPK and VEGFR2 signaling pathways in the presence of these inhibitors.

Assessing Off-Target AMPK Inhibition (p-ACC Western Blot)

A reliable method to assess off-target AMPK inhibition is to measure the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC).[2] A decrease in phosphorylated ACC (p-ACC) indicates AMPK inhibition.

Workflow_pACC_Western A 1. Cell Culture & Treatment (e.g., with Dorsomorphin) B 2. Cell Lysis (RIPA buffer with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting - Block (5% BSA) - Primary Ab (anti-p-ACC) - Secondary Ab (HRP-conjugated) E->F G 7. Detection (ECL Substrate) F->G H 8. Analysis - Image capture - Densitometry - Normalize to Total ACC & Loading Control G->H

Caption: Workflow for p-ACC Western blot analysis.

Detailed Protocol:

  • Cell Treatment: Culture cells to desired confluency and treat with Dorsomorphin, DMH1, LDN-193189, or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[2]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[2]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ACC (e.g., anti-p-ACC Ser79).[8]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[2]

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ACC and a loading control (e.g., GAPDH or β-actin).[5][8] Quantify band intensities using densitometry software.

Assessing Off-Target VEGFR2 Inhibition (p-VEGFR2 Western Blot)

To determine if a compound inhibits the VEGF signaling pathway, the phosphorylation status of VEGFR2 can be assessed by Western blot.[2]

Workflow_pVEGFR2_Western A 1. Cell Culture & Serum Starvation Followed by VEGF stimulation +/- Inhibitor Treatment B 2. Cell Lysis (RIPA buffer with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting - Block (5% BSA) - Primary Ab (anti-p-VEGFR2) - Secondary Ab (HRP-conjugated) E->F G 7. Detection (ECL Substrate) F->G H 8. Analysis - Image capture - Densitometry - Normalize to Total VEGFR2 G->H

Caption: Workflow for p-VEGFR2 Western blot analysis.

Detailed Protocol:

  • Cell Treatment: Culture endothelial cells (e.g., HUVECs) and serum-starve overnight. Pre-treat with Dorsomorphin or analogs before stimulating with VEGF to induce receptor phosphorylation.

  • Cell Lysis, Protein Quantification, SDS-PAGE, and Transfer: Follow steps 2-5 from the p-ACC Western Blot protocol.[2]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[2]

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175).[2][5]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[2]

  • Detection and Analysis: Follow steps 7-8 from the p-ACC protocol. Normalize the p-VEGFR2 signal to total VEGFR2 to account for any changes in receptor expression.[2][5]

Confirming On-Target BMP Signaling Inhibition (Luciferase Reporter Assay)

A BMP-responsive element (BRE) luciferase reporter assay is a standard method to confirm the on-target activity of BMP inhibitors and to determine their IC50 values.

Workflow_Luciferase_Assay A 1. Cell Transfection Transfect cells with a BRE-Luciferase reporter plasmid B 2. Cell Treatment Treat with BMP ligand + varying concentrations of inhibitor A->B C 3. Cell Lysis B->C D 4. Luciferase Assay Add lysate to luciferase assay reagent C->D E 5. Measure Luminescence Use a luminometer to quantify light output D->E F 6. Data Analysis - Normalize to control - Calculate % inhibition - Determine IC50 value E->F

Caption: Workflow for BMP Luciferase Reporter Assay.

Detailed Protocol:

  • Transfection: Seed cells (e.g., C2C12 or HT1080) in a multi-well plate.[9] Transfect them with a plasmid containing a luciferase reporter gene driven by a BMP-responsive element (BRE).[6] A co-transfected control reporter (e.g., Renilla luciferase) is often used for normalization.[6]

  • Treatment: After allowing for plasmid expression, treat the cells with a BMP ligand (e.g., BMP4) to induce the reporter, along with a range of concentrations of the inhibitor (Dorsomorphin, DMH1, or LDN-193189).[9]

  • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a luciferase assay kit.[10]

  • Luciferase Assay: Add the cell lysate to the luciferase assay reagent, which contains the substrate (e.g., luciferin).[10]

  • Measure Luminescence: Immediately measure the light output using a luminometer.[10]

  • Data Analysis: Normalize the BRE-luciferase activity to the control reporter. Calculate the percentage of inhibition for each inhibitor concentration relative to the BMP-stimulated control and determine the IC50 value by fitting the data to a dose-response curve.[3]

Conclusion and Recommendations

The evidence strongly indicates that while Dorsomorphin is an effective inhibitor of BMP signaling, its significant off-target effects on AMPK and VEGFR2 can confound experimental outcomes, particularly in studies related to metabolism and angiogenesis.[3]

Recommendations for Researchers:

  • For Highest Selectivity: DMH1 is the inhibitor of choice when the experimental goal is to dissect the specific roles of BMP signaling without the interference of off-target kinase inhibition.[1][3]

  • For Highest Potency: LDN-193189 offers greater potency than DMH1 but should be used with caution, as it may still exhibit some off-target activities at higher concentrations.[1][11]

  • Using Dorsomorphin: If Dorsomorphin must be used, it is imperative to:

    • Use the lowest effective concentration possible.[2]

    • Include rigorous experimental controls to independently assess the effects on AMPK and VEGFR2 signaling, as detailed in the protocols above.[2]

  • Genetic Validation: Whenever feasible, complement small molecule inhibitor studies with genetic approaches (e.g., siRNA, shRNA, or CRISPR/Cas9) to specifically knock down the target receptor (e.g., ALK2) to confirm that the observed phenotype is a direct result of BMP pathway inhibition.[2]

By carefully selecting the appropriate inhibitor and employing robust validation controls, researchers can confidently interpret their findings and contribute to a more accurate understanding of BMP signaling in health and disease.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Dorsomorphin Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Dorsomorphin dihydrochloride (B599025), a potent inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling. Adherence to these guidelines will mitigate risks and foster a culture of safety.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle Dorsomorphin dihydrochloride with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2]

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[2]

  • Hand Protection: Use nitrile rubber gloves.[2] Always inspect gloves before use and thoroughly wash and dry hands after handling.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be worn.[2]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2][3]

  • Avoid generating dust when handling the solid form.[2]

  • Prevent contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1][2]

Step-by-Step Disposal Procedures

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in the regular trash.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves, absorbent paper, and pipette tips, in a designated, clearly labeled hazardous waste container.[6][7]

    • For unused or expired solid this compound, place it in a sealed, properly labeled container for disposal.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container with a screw-on cap.[6]

    • Do not mix with incompatible wastes.[4] The Safety Data Sheet (SDS) for this compound lists strong acids/alkalis and strong oxidizing/reducing agents as incompatible materials.[1][3]

    • Aqueous waste should be collected separately from halogenated and non-halogenated solvent waste.[8]

  • Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[4]

    • Subsequent rinses of the container can be performed, and after being thoroughly air-dried, the defaced container may be disposed of as regular trash, depending on institutional policies.[4][9][10]

2. Labeling of Hazardous Waste:

Proper labeling of waste containers is critical for safety and compliance. The label should include:

  • The words "Hazardous Waste".[11]

  • The full chemical name, "this compound," and its concentration.[11] For mixtures, list all chemical components and their approximate percentages.

  • The date of waste generation.[11]

  • The principal investigator's name and contact information.[11]

  • The laboratory room number.[11]

  • Appropriate hazard pictograms.[11]

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Use secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks.[4][6] The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Keep waste containers closed except when adding waste.[4][6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[4][11]

  • Do not transport hazardous waste yourself.[9] Trained EHS personnel will collect the waste from your laboratory.

Spill and Accidental Exposure Procedures

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[2]

  • For solid spills: Gently sweep the material into a suitable, labeled container for disposal, avoiding dust creation.[2]

  • For liquid spills: Cover with an absorbent material, and then clean the area.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[1]

  • Inhalation: Move to fresh air.[1]

  • Ingestion: Wash out the mouth with water and seek medical attention.[1]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The general principle is to treat all concentrations of this compound as hazardous waste. Disposal must adhere to the regulations set forth by local, state, and federal authorities.

ParameterGuideline
Disposal Method Hazardous waste collection via institutional EHS.
Sink Disposal Prohibited.
Trash Disposal Prohibited for the chemical and contaminated materials.
Container Rinsate The first rinse must be collected as hazardous waste.

This compound Disposal Workflow

cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid_proc Solid Waste Procedure cluster_liquid_proc Liquid Waste Procedure cluster_empty_proc Empty Container Procedure cluster_storage_disposal Final Steps start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Unused compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid empty Empty Container waste_type->empty Container collect_solid Collect in a labeled, sealed hazardous waste container. solid->collect_solid collect_liquid Collect in a compatible, leak-proof hazardous waste container. liquid->collect_liquid rinse1 Triple rinse the container. Collect the first rinse as hazardous waste. empty->rinse1 store Store waste in a designated area with secondary containment. collect_solid->store collect_liquid->store deface Deface or remove original label. rinse1->deface rinse1->store Store Rinsate dispose_container Dispose of container according to institutional policy (e.g., regular trash). deface->dispose_container contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Operational Guide: Safe Handling and Disposal of Dorsomorphin Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical procedures for researchers, scientists, and drug development professionals handling Dorsomorphin dihydrochloride (B599025). Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Disclaimer: Safety Data Sheets (SDS) for Dorsomorphin dihydrochloride from various suppliers present conflicting hazard information. While some classify the compound as non-hazardous[1][2], others identify significant risks.[3] In accordance with best laboratory practices, this guide adopts a conservative approach, treating the compound as hazardous based on the more stringent classifications to ensure the highest level of safety.

Immediate Safety and Hazard Summary

This compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Globally Harmonized System (GHS) Classification

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
alt text
Skin Corrosion/Irritation2H315: Causes skin irritation
alt text
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity3H335: May cause respiratory irritation
alt text

Data sourced from MedChemExpress SDS.[3]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a chemical fume hood or a glove box, are the primary means of exposure control. The following PPE is mandatory and serves as a critical secondary barrier.

PPE CategoryItemSpecifications and Recommendations
Engineering Controls Chemical Fume HoodMandatory for handling the solid compound. Operations involving powders must be conducted in an area with appropriate exhaust ventilation to avoid dust and aerosol formation.[3]
Respiratory Protection NIOSH-approved RespiratorIf a fume hood is not available or if risk assessment indicates a need, use a NIOSH/MSHA-approved respirator.[2] For potent compounds, a powered air-purifying respirator (PAPR) may be necessary for high-risk operations.[4]
Hand Protection Nitrile Gloves (Double-gloving recommended)Wear two pairs of chemical-resistant nitrile gloves.[4] Inspect gloves before use and change the outer pair immediately if contaminated.[1][4]
Eye Protection Chemical Safety Goggles or Face ShieldWear chemical splash goggles that provide a complete seal around the eyes.[4] A face shield may be worn over goggles for additional protection.[3][4]
Body Protection Dedicated Lab Coat / Disposable CoverallsWear a dedicated lab coat.[4] For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended.[4]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.[4]

Operational Plan: Step-by-Step Handling Guide

This protocol outlines the process from preparation to use, minimizing exposure and ensuring containment.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate Handling Area (Fume Hood) verify_controls Verify Engineering Controls (e.g., Fume Hood Airflow) prep_area->verify_controls gather_ppe Gather & Inspect PPE verify_controls->gather_ppe don_ppe Don PPE (in correct sequence) gather_ppe->don_ppe prep_waste Prepare Labeled Hazardous Waste Containers don_ppe->prep_waste prep_spill Ensure Spill Kit is Accessible prep_waste->prep_spill weigh Weigh Solid Compound (Minimize Dust Generation) prep_spill->weigh Proceed to Handling dissolve Reconstitute in Solvent (e.g., Water, DMSO) weigh->dissolve use Perform Experimental Procedure dissolve->use dispose_tips Dispose Contaminated Labware (Tips, Tubes) into Solid Waste use->dispose_tips Proceed to Cleanup dispose_liquid Dispose Unused Solution into Liquid Waste dispose_tips->dispose_liquid decontaminate Decontaminate Surfaces & Equipment with Alcohol dispose_liquid->decontaminate doff_ppe Doff PPE (Avoid Self-Contamination) decontaminate->doff_ppe dispose_ppe Dispose Single-Use PPE into Solid Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for handling this compound.

Step 1: Preparation (Outside the Handling Area)

  • Designate Area: Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Verify Controls: Ensure the fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including the compound, solvents, pipettes, tubes, and pre-labeled hazardous waste containers.[4]

  • Spill Kit: Confirm that a chemical spill kit is readily accessible.[4]

  • Don PPE: Put on all required PPE as listed in the table above.

Step 2: Weighing and Reconstitution (Inside the Fume Hood)

  • Handle as Solid: As a powder, the highest risk is inhalation.[3] Handle the solid form of this compound exclusively within a fume hood or other contained ventilation device.[3]

  • Weighing: Gently scoop or tap the powder onto weighing paper to minimize dust generation.[4] Do not pour directly from the bottle if it creates dust.

  • Reconstitution: Prepare stock solutions by dissolving the compound in an appropriate solvent. This compound is soluble in water (up to 100 mM) and DMSO (up to 20 mM with gentle warming).[5] Add the solvent slowly to the solid to prevent splashing.

Step 3: Post-Handling Decontamination

  • Decontaminate: Wipe down all surfaces and equipment used with 70% ethanol (B145695) or another suitable decontamination solution.[3]

  • Doff PPE: Remove PPE carefully to avoid self-contamination, disposing of single-use items into the designated hazardous waste container.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][3]

Spill and Exposure Procedures

Immediate action is required in the event of a spill or personal exposure.

IncidentFirst-Aid / Spill Response Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water.[1][3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Small Spill For powdered spills, avoid creating dust. Gently cover with an absorbent material, then carefully sweep it into a labeled hazardous waste container.[6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand), collect into a waste container, and decontaminate the area with alcohol.[3][6]

Disposal Plan

All this compound waste must be treated as hazardous chemical waste.[6][7] Do not dispose of it down the drain or in regular trash.[6]

  • Waste Segregation: Use separate, clearly labeled, and sealed containers for each waste stream.[6]

    • Solid Waste: Includes unused solid compound, contaminated gloves, pipette tips, weighing paper, and any materials used for spill cleanup.

    • Liquid Waste: Includes all unused stock solutions and experimental solutions containing the compound.

  • Container Management: Ensure waste containers are kept closed except when adding waste and are stored in a designated, secure satellite accumulation area.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers in compliance with all local, state, and federal regulations.[6]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。